molecular formula C11H16O B1266096 Benzyl butyl ether CAS No. 588-67-0

Benzyl butyl ether

Cat. No.: B1266096
CAS No.: 588-67-0
M. Wt: 164.24 g/mol
InChI Key: MAYUYFCAPVDYBQ-UHFFFAOYSA-N
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Description

Benzyl butyl ether, also known as butyl benzyl ether or (butoxymethyl)benzene, belongs to the class of organic compounds known as benzylethers. These are aromatic ethers with the general formula ROCR' (R = alkyl, aryl;  R'=benzene). This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound is a floral and rose tasting compound that can be found in mushrooms and nuts. This makes this compound a potential biomarker for the consumption of these food products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butoxymethylbenzene
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InChI

InChI=1S/C11H16O/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3
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InChI Key

MAYUYFCAPVDYBQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCOCC1=CC=CC=C1
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Molecular Formula

C11H16O
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DSSTOX Substance ID

DTXSID70207529
Record name Benzyl butyl ether
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Molecular Weight

164.24 g/mol
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Physical Description

Colourless liquid with a sweet, floral, somewhat pungent, aroma
Record name Benzyl butyl ether
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Boiling Point

220.00 to 224.00 °C. @ 744.00 mm Hg
Record name Benzyl butyl ether
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Solubility

Insoluble in water; soluble in oils, soluble (in ethanol)
Record name Benzyl butyl ether
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Density

0.928-0.933 (10°)
Record name Benzyl butyl ether
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CAS No.

588-67-0, 29225-54-5
Record name Benzyl butyl ether
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Record name Benzyl butyl ether
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Record name Benzyl butyl ether
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl Butyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for benzyl butyl ether, a compound of interest in various chemical and pharmaceutical applications. The guide details the core synthetic methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols. Visualizations of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the synthetic processes.

Introduction

This compound is an organic compound with applications as a fragrance, flavoring agent, and a versatile intermediate in organic synthesis. Its preparation can be achieved through several synthetic routes, each with distinct advantages and limitations regarding yield, reaction conditions, and environmental impact. This guide focuses on the three predominant methods for its synthesis: the Williamson ether synthesis, phase-transfer catalysis, and intermolecular dehydration of alcohols.

Synthesis Methodologies and Mechanisms

Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether preparation, proceeding via a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The reaction involves an alkoxide ion acting as a nucleophile, which attacks an electrophilic carbon atom of an organohalide, resulting in the formation of an ether and a salt byproduct.[1] For the synthesis of this compound, two primary pathways are viable: the reaction of a butyl alkoxide with a benzyl halide or a benzyl alkoxide with a butyl halide. To favor the SN2 mechanism and maximize yield, the less sterically hindered primary halide (benzyl halide) is the preferred electrophile.[1]

Mechanism: The reaction is a classic SN2 backside attack. The butoxide ion attacks the benzylic carbon of the benzyl halide, leading to a transition state where the carbon-oxygen bond is forming concurrently with the carbon-halogen bond breaking. This concerted mechanism results in the inversion of stereochemistry if a chiral center were present, though not applicable in this specific synthesis.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products butoxide CH₃(CH₂)₃O⁻Na⁺ (Sodium Butoxide) transition_state [CH₃(CH₂)₃O···CH₂(C₆H₅)···X]⁻ butoxide->transition_state SN2 Attack benzyl_halide C₆H₅CH₂-X (Benzyl Halide, X=Cl, Br) benzyl_halide->transition_state benzyl_butyl_ether C₆H₅CH₂-O-(CH₂)₃CH₃ (this compound) salt Na⁺X⁻ (Sodium Halide) transition_state->benzyl_butyl_ether Bond Formation transition_state->salt Leaving Group Departure

Williamson Ether Synthesis Mechanism

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique to enhance the rate of reaction between reactants located in different immiscible phases (typically aqueous and organic).[3] For the synthesis of this compound from benzyl chloride and n-butanol, a phase-transfer catalyst, such as a quaternary ammonium salt or polyethylene glycol (PEG), is employed.[3] The catalyst facilitates the transfer of the butoxide ion (formed in the aqueous phase by the reaction of butanol with a base like KOH) into the organic phase where the benzyl chloride resides.[3] This method often leads to higher yields and milder reaction conditions compared to the classical Williamson synthesis.[4] The formation of a third liquid phase in some PTC systems can further accelerate the reaction rate significantly.[3]

Mechanism: The quaternary ammonium cation (Q⁺) from the catalyst pairs with the butoxide anion in the aqueous phase to form an ion pair [Q⁺, ⁻O(CH₂)₃CH₃]. This lipophilic ion pair then migrates into the organic phase. Here, the butoxide anion is highly reactive as it is poorly solvated and reacts with benzyl chloride to form this compound. The catalyst cation then returns to the aqueous phase to repeat the cycle.

PTC_Synthesis cluster_aqueous Aqueous Phase cluster_organic Organic Phase KOH KOH Butoxide K⁺ ⁻O(CH₂)₃CH₃ KOH->Butoxide Deprotonation Butanol CH₃(CH₂)₃OH Butanol->Butoxide QButoxide_aq [Q⁺ ⁻O(CH₂)₃CH₃] Butoxide->QButoxide_aq QX Q⁺X⁻ (Catalyst) QX->QButoxide_aq Ion Exchange KX K⁺X⁻ QButoxide_aq->KX QButoxide_org [Q⁺ ⁻O(CH₂)₃CH₃] QButoxide_aq->QButoxide_org Phase Transfer BenzylChloride C₆H₅CH₂Cl BenzylButylEther C₆H₅CH₂O(CH₂)₃CH₃ BenzylChloride->BenzylButylEther QButoxide_org->BenzylButylEther SN2 Reaction QX_org Q⁺X⁻ QButoxide_org->QX_org Catalyst Regeneration QX_org->QX Phase Transfer

Phase-Transfer Catalysis Workflow

Intermolecular Dehydration of Alcohols

This method involves the acid-catalyzed dehydration of a mixture of benzyl alcohol and n-butanol to form this compound.[5] Common catalysts include strong acids like sulfuric acid or solid acid catalysts such as copper(II) bromide supported on zeolites.[5][6] The reaction proceeds by protonation of one of the alcohol's hydroxyl groups, followed by the loss of water to form a carbocation. This carbocation is then attacked by the other alcohol molecule. To favor the formation of the desired asymmetric ether, reaction conditions and the choice of catalyst are crucial to prevent the formation of symmetric ethers (dibenzyl ether and dibutyl ether) as byproducts.[5]

Mechanism: The reaction is initiated by the protonation of the benzylic alcohol, which is favored due to the stability of the resulting benzyl carbocation. The protonated alcohol then loses a molecule of water to form a resonance-stabilized benzyl carbocation. This carbocation is subsequently attacked by the nucleophilic oxygen of n-butanol. A final deprotonation step yields the this compound and regenerates the acid catalyst.

Dehydration_Synthesis cluster_reactants Reactants cluster_products Products BenzylAlcohol C₆H₅CH₂OH (Benzyl Alcohol) ProtonatedAlcohol C₆H₅CH₂OH₂⁺ BenzylAlcohol->ProtonatedAlcohol Butanol CH₃(CH₂)₃OH (n-Butanol) OxoniumIon C₆H₅CH₂-O⁺(H)-(CH₂)₃CH₃ Butanol->OxoniumIon Nucleophilic Attack Acid H⁺ (Acid Catalyst) Acid->ProtonatedAlcohol Protonation Carbocation C₆H₅CH₂⁺ (Benzyl Carbocation) ProtonatedAlcohol->Carbocation Loss of H₂O Water H₂O ProtonatedAlcohol->Water Carbocation->OxoniumIon BenzylButylEther C₆H₅CH₂-O-(CH₂)₃CH₃ (this compound) OxoniumIon->BenzylButylEther Deprotonation RegenAcid H⁺ OxoniumIon->RegenAcid

Intermolecular Dehydration Mechanism

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthesis methods of this compound, allowing for easy comparison of reaction conditions and yields.

Table 1: Williamson Ether Synthesis

Benzyl HalideAlkoxide/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl BromideSodium n-butoxideNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[7]
Benzyl BromidePotassium CarbonateAcetoneRoom Temp.48Not Specified[8]

Table 2: Phase-Transfer Catalysis

Organic ReactantAqueous Reactant/BaseCatalystOrganic SolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl Chloriden-Butanol / KOHPEG / Tetrahexylammonium BromideDodecaneNot SpecifiedNot Specified90[7]
Benzyl AlcoholButyl Bromide / 50% KOHPolymer Quaternary Ammonium SaltToluene403-480[7]

Table 3: Intermolecular Dehydration

CatalystCatalyst LoadingTemperature (°C)Time (h)Yield (%)Reference
CuBr₂1 mol %Not SpecifiedNot Specified91[5]
CuBr₂ on Zeolite HY~10 wt %150Not Specified~95[6]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound using the described methods.

Protocol for Williamson Ether Synthesis

Materials:

  • Sodium metal

  • Anhydrous n-butanol

  • Benzyl chloride

  • Anhydrous diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add small pieces of sodium metal to an excess of anhydrous n-butanol under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction to proceed until all the sodium has reacted to form sodium butoxide. The mixture may be gently heated to facilitate the reaction.

  • Cool the sodium butoxide solution to room temperature.

  • Slowly add a stoichiometric amount of benzyl chloride dropwise to the solution with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully add water to quench any unreacted sodium butoxide.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Protocol for Phase-Transfer Catalysis Synthesis

Materials:

  • Benzyl chloride

  • n-Butanol

  • Potassium hydroxide (50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add n-butanol, toluene, and a catalytic amount of tetrabutylammonium bromide (e.g., 5 mol%).

  • Add the 50% aqueous potassium hydroxide solution to the flask.

  • Stir the mixture vigorously to ensure good mixing of the two phases.

  • Slowly add benzyl chloride to the reaction mixture.

  • Heat the mixture to 60-80°C and maintain vigorous stirring. Monitor the reaction progress by TLC or gas chromatography (GC).

  • After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the toluene by rotary evaporation.

  • Purify the resulting this compound by vacuum distillation.

Protocol for Intermolecular Dehydration Synthesis

Materials:

  • Benzyl alcohol

  • n-Butanol

  • Copper(II) bromide (CuBr₂)

  • Toluene (or another suitable high-boiling solvent)

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine benzyl alcohol, an excess of n-butanol, and a catalytic amount of copper(II) bromide (e.g., 1-5 mol%).

  • Add a suitable solvent like toluene to aid in the azeotropic removal of water.

  • Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any acidic species, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent and excess n-butanol by distillation.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Conclusion

The synthesis of this compound can be effectively achieved through several established methods, primarily the Williamson ether synthesis, phase-transfer catalysis, and intermolecular dehydration. The choice of method depends on factors such as desired yield, available starting materials, reaction conditions, and scalability. Phase-transfer catalysis and catalyzed intermolecular dehydration often offer advantages in terms of yield and milder reaction conditions. The provided data and protocols serve as a valuable resource for researchers and professionals in the selection and implementation of the most suitable synthetic route for their specific needs.

References

Benzyl Butyl Ether: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 588-67-0

This technical guide provides an in-depth overview of benzyl butyl ether, a significant chemical compound utilized across various scientific and industrial sectors. With a focus on its synthesis, physicochemical characteristics, and analytical determination, this document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this ether. The strategic use of benzyl ethers as protecting groups in the synthesis of complex molecules makes this information particularly relevant to the field of medicinal chemistry.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing a ready reference for laboratory and research applications.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 588-67-0[1][2]
Molecular Formula C₁₁H₁₆O[3][4]
Molecular Weight 164.24 g/mol [3]
Appearance Colorless clear liquid (est.)[1]
Boiling Point 220.00 to 224.00 °C @ 744 mm Hg[1][4]
Vapor Pressure 0.147 mmHg @ 25.00 °C (est.)[1]
Flash Point 83.33 °C (182.00 °F) TCC[1]
Solubility Insoluble in water; soluble in alcohol and oils.[4][5]
logP (o/w) 3.23 - 3.372 (est.)[1][2]
Table 2: Spectroscopic Data for this compound
Spectrum TypeKey FeaturesReference
¹H NMR Data available[6]
¹³C NMR Data available[7]
Mass Spec (GC-MS) Major peaks at m/z 91.0, 92.0, 65.0, 41.0, 79.0[3]
FTIR Data available[7]
Raman Data available[7]

Synthesis of this compound

The synthesis of this compound can be accomplished through several methods. The most prominent among these is the Williamson ether synthesis, which is widely applicable for the preparation of both symmetrical and asymmetrical ethers.[8][9]

Williamson Ether Synthesis

This classical method involves the reaction of an alkoxide ion with a primary alkyl halide via an SN2 (bimolecular nucleophilic substitution) mechanism.[8][9] For the synthesis of this compound, the two principal routes are:

  • Reaction of sodium butoxide with benzyl chloride.

  • Reaction of sodium benzoxide with a butyl halide (e.g., butyl bromide).

The SN2 mechanism necessitates the use of a primary alkyl halide to avoid competing elimination reactions that are prevalent with secondary and tertiary halides.[8][10]

This protocol is a generalized procedure for the O-alkylation of an alcohol, adaptable for the synthesis of this compound.[11]

  • Preparation of the Alkoxide:

    • To a suspension of a strong base, such as sodium hydride (NaH, 1.2 equivalents), in an anhydrous aprotic solvent like tetrahydrofuran (THF, 10 volumes), add the alcohol (n-butanol or benzyl alcohol, 1 equivalent) dropwise at 0 °C.

    • Stir the mixture at 0 °C for 1-2 hours to ensure complete formation of the alkoxide.

  • Ether Formation:

    • To the alkoxide solution at 0 °C, add a solution of the corresponding alkyl halide (benzyl chloride or n-butyl bromide, 1 equivalent) in THF.

    • Stir the reaction mixture for approximately 4 hours. If the reaction is sluggish, allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by carefully adding 6N HCl to neutralize the excess base.

    • Extract the product into an organic solvent such as dichloromethane (DCM) or methyl tert-butyl ether (MTBE).

    • Wash the organic layer successively with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the pure this compound.

Williamson_Workflow General Workflow for Williamson Ether Synthesis A Suspend NaH in anhydrous THF B Add Alcohol (e.g., n-butanol) at 0 °C A->B C Stir for 1-2h to form Sodium Alkoxide B->C D Add Alkyl Halide (e.g., Benzyl Chloride) at 0 °C C->D E Stir for ~4h, monitor by TLC D->E F Quench with 6N HCl E->F G Extract with organic solvent F->G H Wash with H₂O and Brine G->H I Dry over Na₂SO₄ H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K L Obtain Pure this compound K->L

Caption: A step-by-step workflow for the synthesis of this compound via the Williamson method.

SN2_Mechanism Mechanism of Williamson Ether Synthesis (SN2 Pathway) cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Nucleophilic Attack (SN2) n-BuOH n-Butanol n-BuO_Na Sodium n-Butoxide n-BuOH->n-BuO_Na + NaH NaH NaH H2 H₂ (gas) n-BuO_ion n-Butoxide ion (Nucleophile) n-BuO_Na->n-BuO_ion dissociates TransitionState [Transition State] n-BuO_ion->TransitionState Backside attack BnCl Benzyl Chloride (Electrophile) BnCl->TransitionState Product This compound TransitionState->Product Concerted NaCl NaCl

Caption: The two-step mechanism of the Williamson ether synthesis for this compound production.

Phase-Transfer Catalysis (PTC) Synthesis

An improvement upon the traditional Williamson synthesis involves the use of a phase-transfer catalyst. This technique is particularly effective when dealing with reactants that are soluble in different, immiscible phases (e.g., an aqueous solution of a base and an organic solution of the substrate). The PTC, typically a quaternary ammonium salt, facilitates the transfer of the alkoxide from the aqueous to the organic phase, where it can react with the alkyl halide.[12][13] The production rate of this compound can be significantly enhanced using a PTC system, sometimes by as much as sevenfold compared to a standard two-phase system.[12]

  • A mixture of the alcohol (e.g., n-butanol), the alkyl halide (e.g., benzyl chloride), an organic solvent (e.g., dodecane), and the phase-transfer catalyst (e.g., polyethylene glycol or a tetraalkylammonium salt) is prepared.[12]

  • An aqueous solution of a strong base (e.g., KOH or NaOH) is added to the organic mixture.[12]

  • The biphasic mixture is stirred vigorously at a controlled temperature to facilitate the reaction.

  • Work-up and purification follow a similar procedure to the standard Williamson synthesis.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

The purity of this compound and the progress of its synthesis can be monitored using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: HPLC Analysis

A general method for the analysis of this compound is described below.[2]

  • Column: Newcrom R1 (a reverse-phase column with low silanol activity).[2]

  • Mobile Phase: An isocratic mixture of acetonitrile (MeCN), water, and phosphoric acid. For applications requiring mass spectrometry (MS) compatibility, formic acid should be substituted for phosphoric acid.[2]

  • Detection: UV detection is typically suitable for aromatic compounds like this compound.

  • Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[2]

Applications in Research and Drug Development

While this compound is primarily used as a flavoring agent in the food industry and as a fragrance component in perfumes and cosmetics, its synthesis and chemistry are highly relevant to drug development professionals.[5][14]

The benzyl group is one of the most common protecting groups for hydroxyl functionalities in the multi-step synthesis of complex molecules, including pharmaceuticals.[15][16] The ability to introduce a benzyl ether under various conditions (acidic, basic, or neutral) and selectively remove it later is a cornerstone of modern organic synthesis.[15] Understanding the synthesis of a simple model compound like this compound provides insight into:

  • Protecting Group Strategies: The Williamson ether synthesis is a fundamental method for installing benzyl protecting groups.[15]

  • Reaction Selectivity: The choice of reagents and conditions (e.g., Williamson vs. PTC vs. neutral benzylation methods) can be critical for achieving high yields and avoiding side reactions in complex substrates.[10][16]

  • Cleavage Techniques: Although not detailed here, the subsequent cleavage of benzyl ethers (e.g., by catalytic hydrogenolysis) is a critical step in the deprotection process, a common final step in a synthetic route.[17]

Therefore, the methodologies described in this guide for the synthesis of this compound are directly applicable to the broader and more complex challenges faced by researchers in medicinal chemistry and drug discovery.

References

In-Depth Technical Guide to the NMR Spectral Data of Benzyl Butyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for benzyl butyl ether. It includes detailed tables of ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants, alongside a standardized experimental protocol for data acquisition. A logical workflow for NMR data analysis is also presented to guide researchers in their spectral interpretation.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: ¹H NMR Spectral Data of this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2', H-6'7.25-7.35Multiplet-2H
H-3', H-4', H-5'7.25-7.35Multiplet-3H
H-74.48Singlet-2H
H-1''3.46Triplet6.62H
H-2''1.60Quintet6.82H
H-3''1.39Sextet7.42H
H-4''0.91Triplet7.33H

Table 2: ¹³C NMR Spectral Data of this compound

CarbonChemical Shift (δ, ppm)
C-1'138.7
C-2', C-6'128.3
C-3', C-5'127.6
C-4'127.4
C-772.9
C-1''70.8
C-2''31.8
C-3''19.3
C-4''13.9

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • For ¹³C NMR, a more concentrated sample of 20-50 mg in the same amount of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • The solvent should contain tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Ensure the sample is fully dissolved and the solution is homogeneous. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • The final sample volume in the NMR tube should be sufficient to cover the detection coils, typically a height of 4-5 cm.

2. NMR Data Acquisition

  • Spectrometer: A high-resolution NMR spectrometer, for instance, a Bruker Avance operating at a proton frequency of 400 MHz or higher, is suitable.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the CDCl₃. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard proton-decoupled single-pulse experiment.

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

3. Data Processing

  • The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.

  • The spectrum is then phased and the baseline is corrected.

  • The chemical shifts are referenced to the TMS signal at 0 ppm.

  • For ¹H NMR spectra, the signals are integrated to determine the relative number of protons. The multiplicities and coupling constants are also measured.

Logical Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates a typical workflow for acquiring and analyzing the NMR spectra of a small organic molecule like this compound.

NMR_Workflow SamplePrep Sample Preparation (Dissolution in CDCl3 with TMS) DataAcquisition NMR Data Acquisition (1H and 13C Spectra) SamplePrep->DataAcquisition Insert Sample into Spectrometer DataProcessing Data Processing (FT, Phasing, Baseline Correction) DataAcquisition->DataProcessing FID Signal SpectralAnalysis Spectral Analysis (Chemical Shift, Integration, Multiplicity, Coupling Constants) DataProcessing->SpectralAnalysis Processed Spectrum StructureElucidation Structure Confirmation (Assignment of Signals to Nuclei) SpectralAnalysis->StructureElucidation Interpreted Data

Caption: A logical workflow for NMR data acquisition and analysis.

An In-depth Technical Guide to the Mass Spectrometry Analysis of Benzyl Butyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mass spectrometric analysis of benzyl butyl ether. It covers the fundamental principles of its fragmentation under electron ionization, detailed experimental protocols, and a quantitative analysis of its mass spectrum. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical analysis and drug development.

Introduction to this compound and Mass Spectrometry

This compound (C₁₁H₁₆O) is an organic compound classified as a benzyl ether.[1] Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in various matrices. Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In electron ionization mass spectrometry (EI-MS), molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation into smaller, characteristic ions. The resulting mass spectrum serves as a molecular fingerprint, providing valuable information about the structure and molecular weight of the analyte.

Electron Ionization (EI) Mass Spectrometry of this compound

Under electron ionization, this compound undergoes characteristic fragmentation, yielding a series of ions that are diagnostic of its structure. The molecular ion (M⁺˙) is often weak or absent in the mass spectra of ethers due to the lability of the C-O bond.[2] The fragmentation is dominated by cleavages adjacent to the oxygen atom (alpha-cleavage) and rearrangements involving the benzyl group.

Quantitative Analysis of the EI Mass Spectrum

The relative abundances of the major fragment ions in the electron ionization mass spectrum of this compound are summarized in the table below. The data is a compilation from various spectral databases.[3][4]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Ion Structure
164~1.4[C₁₁H₁₆O]⁺˙ (Molecular Ion)
108~7.5[C₇H₈O]⁺˙
107~7.9[C₇H₇O]⁺
92~60-67[C₇H₈]⁺˙
91 100 [C₇H₇]⁺ (Tropylium Ion)
79~7.6[C₆H₇]⁺
77~4.2[C₆H₅]⁺
65~8-11[C₅H₅]⁺
57~2.5[C₄H₉]⁺
41~5.4-8.0[C₃H₅]⁺

Note: Relative intensities can vary slightly between different instruments and experimental conditions.

Major Fragmentation Pathways

The fragmentation of this compound in EI-MS is primarily driven by the stability of the resulting carbocations. The key fragmentation pathways are illustrated below.

The most prominent feature in the mass spectrum of this compound is the base peak at m/z 91 . This peak is characteristic of compounds containing a benzyl group and is attributed to the formation of the highly stable tropylium ion ([C₇H₇]⁺).[5][6] The initial benzylic cleavage results in a benzyl cation, which then rearranges to the aromatic tropylium ion.[5]

Figure 1. Formation of the tropylium ion.

The tropylium ion is exceptionally stable due to its aromatic character, having 6 π-electrons in a cyclic, planar system, which explains its high abundance in the mass spectrum.[6]

Alpha-cleavage involves the breaking of a bond adjacent to the ether oxygen. For this compound, there are two possible alpha-cleavages.

Path A: Cleavage of the Butyl Group

Cleavage of the C-C bond alpha to the oxygen on the butyl side leads to the loss of a propyl radical (•C₃H₇) and the formation of an ion at m/z 107 .

Figure 2. Alpha-cleavage leading to the m/z 107 ion.

Path B: Cleavage of the Benzyl Group

Cleavage of the benzyl-oxygen bond is less favorable as a primary fragmentation pathway compared to benzylic cleavage, but it can contribute to the overall spectrum. This would lead to the formation of a butyl oxonium ion and a benzyl radical.

A peak at m/z 92 is consistently observed with significant abundance. This is likely due to a rearrangement process involving the transfer of a hydrogen atom from the butyl chain to the benzyl moiety, followed by the elimination of butene (C₄H₈). This is analogous to a McLafferty rearrangement.

Figure 3. Rearrangement leading to the m/z 92 ion.

The ion at m/z 108 can also be observed, which corresponds to the protonated benzaldehyde or a related isomer.

  • m/z 65 : This fragment arises from the loss of acetylene (C₂H₂) from the tropylium ion (m/z 91).[1]

  • m/z 57 : This peak corresponds to the butyl cation ([C₄H₉]⁺), formed by cleavage of the C-O bond.

  • m/z 41 : This is likely an allyl cation ([C₃H₅]⁺) resulting from fragmentation of the butyl group.

Experimental Protocols

The following section outlines a typical experimental protocol for the GC-MS analysis of this compound under electron ionization conditions.

Sample Preparation
  • Standard Solution Preparation : Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

  • Working Solution : Dilute the stock solution to a final concentration of approximately 10 µg/mL in the same solvent.

  • Vial Transfer : Transfer the working solution to a 2 mL autosampler vial with a screw cap and septum.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
  • Gas Chromatograph : Agilent 7890B GC or equivalent.

  • Mass Spectrometer : Agilent 5977A MSD or equivalent.

  • Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column.

  • Injector :

    • Mode : Splitless

    • Temperature : 250 °C

    • Injection Volume : 1 µL

  • Oven Temperature Program :

    • Initial Temperature : 60 °C, hold for 2 minutes.

    • Ramp : Increase to 280 °C at a rate of 10 °C/min.

    • Final Hold : Hold at 280 °C for 5 minutes.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer :

    • Ionization Mode : Electron Ionization (EI)

    • Ionization Energy : 70 eV

    • Source Temperature : 230 °C

    • Quadrupole Temperature : 150 °C

    • Mass Range : m/z 35-500

    • Solvent Delay : 3 minutes

Data Acquisition and Processing

Acquire the data using the instrument's software. Process the resulting chromatogram to obtain the mass spectrum of the this compound peak. Perform library matching (e.g., against NIST/Wiley libraries) to confirm the identity of the compound.

Chemical Ionization (CI) Mass Spectrometry (A Theoretical Overview)

Using a reagent gas like methane, the primary ions would be [M+H]⁺ at m/z 165 , and adduct ions such as [M+C₂H₅]⁺ at m/z 193 and [M+C₃H₅]⁺ at m/z 205 . The fragmentation would be significantly reduced compared to EI, with the most likely fragment being the loss of butene to form [C₆H₅CH₂OH₂]⁺ at m/z 109 . CI-MS would be particularly useful for confirming the molecular weight of this compound.

Conclusion

The mass spectrometry of this compound under electron ionization is well-characterized, with a fragmentation pattern dominated by the formation of the highly stable tropylium ion at m/z 91. Other significant fragments arise from alpha-cleavages and rearrangements. This in-depth guide provides the necessary quantitative data, fragmentation pathway analysis, and experimental protocols to aid researchers and scientists in the confident identification and characterization of this compound. While EI-MS is a robust technique for structural elucidation, CI-MS can be a valuable complementary method for unambiguous molecular weight determination.

References

Probing the Vibrational Landscape of Benzyl Butyl Ether: A Technical Guide to its Infrared Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of benzyl butyl ether. Due to the unavailability of a publicly accessible, complete experimental spectrum for this specific compound, this guide presents a theoretical framework for its infrared absorption characteristics based on established group frequencies for its constituent functional groups. Detailed experimental protocols for obtaining an experimental spectrum are also provided, alongside a visual representation of the analytical workflow.

Theoretical Infrared Spectroscopy Data of this compound

The infrared spectrum of this compound is characterized by absorption bands arising from its aromatic and aliphatic C-H bonds, the ether C-O-C linkage, and various bending and stretching vibrations of the benzene ring and the butyl chain. The following table summarizes the expected characteristic absorption bands, their wavenumber ranges, relative intensities, and the corresponding vibrational modes.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3100 - 3000Medium to WeakAromatic C-H Stretching
2960 - 2850StrongAliphatic C-H Stretching (CH₃ and CH₂)
2000 - 1665WeakAromatic Overtones and Combination Bands
1600 - 1585Medium to WeakAromatic C=C Stretching (in-ring)
1500 - 1400MediumAromatic C=C Stretching (in-ring)
1470 - 1450MediumCH₂ Scissoring (Bending)
1380 - 1370Medium to WeakCH₃ Symmetric Bending (Umbrella Mode)
~1250StrongAsymmetric C-O-C Stretching (Aryl-Alkyl Ether)
~1040StrongSymmetric C-O-C Stretching (Aryl-Alkyl Ether)
900 - 675StrongOut-of-plane (oop) C-H Bending (Aromatic)

Note: The exact peak positions and intensities can vary based on the specific experimental conditions, such as the sample phase (neat liquid, solution), solvent, and the spectrometer's resolution. Phenyl alkyl ethers typically exhibit two strong C-O stretching bands.[1][2] The aromatic C-H stretching vibrations appear at a slightly higher frequency than the aliphatic C-H stretches.[3][4] The pattern of weak overtone and combination bands in the 2000-1665 cm⁻¹ region, as well as the out-of-plane C-H bending bands between 900-675 cm⁻¹, can be diagnostic for the substitution pattern on the aromatic ring.[3][4]

Experimental Protocols for Infrared Spectroscopy

The following are detailed methodologies for obtaining the infrared spectrum of a liquid sample like this compound using two common techniques: Transmission Spectroscopy (Neat Liquid) and Attenuated Total Reflectance (ATR) Spectroscopy.

Transmission Spectroscopy using Salt Plates (Neat Liquid)

This is a traditional method for obtaining the IR spectrum of a pure liquid.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Demountable liquid cell or two infrared-transparent salt plates (e.g., NaCl or KBr)

  • Pasteur pipette

Procedure:

  • Sample Preparation:

    • Ensure the salt plates are clean and dry. If necessary, polish them with a suitable polishing kit and store them in a desiccator.

    • Place one to two drops of this compound onto the center of one salt plate using a clean Pasteur pipette.

    • Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

  • Instrument Setup:

    • Place the assembled salt plates into the sample holder of the FTIR spectrometer.

    • Configure the data acquisition software. Set the spectral range (typically 4000 to 400 cm⁻¹), resolution (e.g., 4 cm⁻¹), and the number of scans to be averaged (e.g., 16 or 32 scans) to improve the signal-to-noise ratio.

  • Data Acquisition:

    • Acquire a background spectrum of the empty beam path. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

    • Acquire the spectrum of the this compound sample.

  • Post-Analysis:

    • Clean the salt plates immediately after use with a dry, appropriate solvent (e.g., anhydrous acetone or isopropanol) and return them to the desiccator.

Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a modern and rapid technique for analyzing liquid and solid samples with minimal sample preparation.

Instrumentation:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Micropipette.

Procedure:

  • Sample Preparation:

    • Ensure the ATR crystal is clean. Clean it with a soft cloth or wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Instrument Setup:

    • Configure the data acquisition software with the appropriate spectral range, resolution, and number of scans.

  • Data Acquisition:

    • Acquire a background spectrum with the clean, empty ATR crystal. This will account for the absorbance of the crystal and the surrounding atmosphere.

    • Place a small drop of this compound directly onto the ATR crystal using a micropipette, ensuring the crystal surface is completely covered.

    • If the ATR accessory has a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

  • Post-Analysis:

    • Clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.

Workflow for Infrared Spectral Analysis of this compound

The following diagram illustrates the logical workflow from sample handling to the final interpretation of the infrared spectrum of this compound.

FTIR_Workflow Workflow for Infrared Spectral Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis start Start: Obtain this compound Sample neat_liquid Transmission: Prepare thin film between salt plates start->neat_liquid atr_sample ATR: Place a drop on the crystal start->atr_sample background_scan Acquire Background Spectrum neat_liquid->background_scan atr_sample->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan processing Background Subtraction & Fourier Transform sample_scan->processing peak_picking Peak Picking and Tabulation processing->peak_picking assignment Assign Vibrational Modes to Peaks peak_picking->assignment interpretation Structural Interpretation assignment->interpretation end End: Final Report interpretation->end

Caption: Workflow for Infrared Spectral Analysis.

References

An In-depth Technical Guide to the Williamson Ether Synthesis of Benzyl Butyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of benzyl butyl ether. It includes detailed experimental protocols, a summary of quantitative data, and a visualization of the experimental workflow, designed for professionals in the fields of chemical research and drug development.

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers.[1][2][3] This S(_N)2 reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing this compound, two primary routes are viable: the reaction of a butyl alkoxide with a benzyl halide, or the reaction of a benzyl alkoxide with a butyl halide. To minimize the potential for elimination side reactions, the preferred pathway involves the use of a primary alkyl halide, making the reaction between a butoxide and a benzyl halide the more efficient choice.

This guide will focus on the classical approach, detailing the formation of sodium butoxide from n-butanol and its subsequent reaction with benzyl chloride. An alternative approach utilizing phase-transfer catalysis will also be discussed.

Reaction Scheme and Mechanism

The overall reaction for the Williamson ether synthesis of this compound is as follows:

Step 1: Formation of Sodium Butoxide CH(_3)CH(_2)CH(_2)CH(_2)OH + NaH → CH(_3)CH(_2)CH(_2)CH(_2)ONa + H(_2)

Step 2: Nucleophilic Substitution CH(_3)CH(_2)CH(_2)CH(_2)ONa + C(_6)H(_5)CH(_2)Cl → CH(_3)CH(_2)CH(_2)CH(_2)OCH(_2)C(_6)H(_5) + NaCl

The reaction proceeds via an S(_N)2 mechanism where the butoxide ion acts as a nucleophile and attacks the electrophilic carbon of the benzyl chloride, displacing the chloride ion.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and the final product, this compound.

Table 1: Properties of Key Reagents

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
n-ButanolC(4)H({10})O74.12117.70.810
Sodium HydrideNaH24.00Decomposes1.396
Benzyl ChlorideC(_7)H(_7)Cl126.581791.100
This compoundC({11})H({16})O164.24111-112 @ 23 mmHg0.92

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data
¹H NMR (CDCl₃)δ 7.25-7.40 (m, 5H, Ar-H), 4.52 (s, 2H, -OCH₂-Ar), 3.48 (t, J=6.6 Hz, 2H, -O-CH₂-), 1.55-1.65 (m, 2H, -CH₂-), 1.35-1.48 (m, 2H, -CH₂-), 0.93 (t, J=7.3 Hz, 3H, -CH₃)
¹³C NMR (CDCl₃)δ 138.7, 128.4, 127.6, 127.5, 72.9, 70.2, 31.9, 19.4, 13.9[4]
Mass Spectrometry (EI) m/z (%): 91 (100), 164 (M⁺), 57, 41, 65, 107

Experimental Protocols

Classical Williamson Ether Synthesis

This protocol details the synthesis of this compound from n-butanol and benzyl chloride.

Materials:

  • n-Butanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Benzyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

Step 1: Preparation of Sodium Butoxide

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dry n-butanol (1.2 equivalents) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Hydrogen gas will be evolved.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen has ceased.

Step 2: Synthesis of this compound

  • Cool the freshly prepared sodium butoxide solution to 0 °C.

  • Slowly add benzyl chloride (1.0 equivalent) dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add diethyl ether and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Phase-Transfer Catalysis (PTC) Method

An alternative approach involves the use of a phase-transfer catalyst, which avoids the need to pre-form the alkoxide.[5]

Materials:

  • n-Butanol

  • Benzyl chloride

  • Aqueous sodium hydroxide (50%)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine n-butanol (1.5 equivalents), benzyl chloride (1.0 equivalent), and toluene.

  • Add tetrabutylammonium bromide (0.1 equivalents) to the mixture.

  • With vigorous stirring, add 50% aqueous sodium hydroxide (2.0 equivalents).

  • Heat the mixture to 70-80 °C and stir vigorously for 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the classical Williamson ether synthesis of this compound.

Williamson_Ether_Synthesis Experimental Workflow for Williamson Ether Synthesis of this compound cluster_prep Sodium Butoxide Preparation cluster_synthesis Ether Synthesis cluster_workup Work-up and Purification prep_start Start: n-Butanol in Anhydrous THF add_NaH Add NaH at 0°C prep_start->add_NaH stir_rt Stir at RT for 1h add_NaH->stir_rt prep_end Sodium Butoxide Solution stir_rt->prep_end add_BnCl Add Benzyl Chloride at 0°C prep_end->add_BnCl reflux Reflux for 4-6h add_BnCl->reflux reaction_mixture Crude Reaction Mixture reflux->reaction_mixture quench Quench with aq. NH4Cl reaction_mixture->quench extract Extract with Diethyl Ether quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate distill Fractional Distillation concentrate->distill final_product Pure this compound distill->final_product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Williamson ether synthesis remains a highly effective and widely utilized method for the preparation of unsymmetrical ethers such as this compound. The classical approach, involving the pre-formation of the alkoxide, is a robust and well-understood procedure. For applications where milder conditions are preferred or for scaling up the reaction, phase-transfer catalysis offers a valuable alternative. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high yield of the desired product. The data and protocols presented in this guide provide a solid foundation for the successful synthesis and characterization of this compound in a laboratory setting.

References

An In-depth Technical Guide to the Intermolecular Dehydration for Benzyl Butyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of benzyl butyl ether through the intermolecular dehydration of benzyl alcohol and n-butanol. This method presents a direct and atom-economical approach to forming the ether linkage. This document details the core principles, experimental methodologies, and comparative data for various catalytic systems employed in this transformation.

Introduction

This compound is a valuable chemical intermediate in the pharmaceutical and fragrance industries. The intermolecular dehydration of benzyl alcohol and n-butanol offers a straightforward synthetic route, producing water as the primary byproduct. This reaction is typically catalyzed by an acid or a metal-based catalyst to facilitate the formation of the ether bond. The overall transformation is depicted below:

C₆H₅CH₂OH + CH₃(CH₂)₃OH → C₆H₅CH₂O(CH₂)₃CH₃ + H₂O

The success of this synthesis hinges on the careful selection of a catalyst and the optimization of reaction conditions to maximize the yield of the desired unsymmetrical ether while minimizing the formation of symmetrical byproducts, namely dibenzyl ether and dibutyl ether.

Reaction Mechanism

The intermolecular dehydration of benzyl alcohol and n-butanol is generally believed to proceed through a carbocation intermediate, particularly when employing acid catalysts. The stability of the benzyl carbocation makes this a favorable pathway.

// Nodes A [label="Benzyl Alcohol\n(C₆H₅CH₂OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; H_plus [label="H⁺\n(from Catalyst)", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Protonated Benzyl Alcohol\n(C₆H₅CH₂OH₂⁺)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Benzyl Carbocation\n(C₆H₅CH₂⁺)", fillcolor="#FBBC05", fontcolor="#202124"]; Water_out [label="H₂O", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="n-Butanol\n(CH₃(CH₂)₃OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Protonated Ether\n(C₆H₅CH₂O(H)(CH₂)₃CH₃⁺)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="this compound\n(C₆H₅CH₂O(CH₂)₃CH₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H_plus_out [label="H⁺\n(Catalyst Regenerated)", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B [label="Protonation"]; H_plus -> B; B -> C [label="Loss of Water"]; B -> Water_out [arrowhead=none]; D -> E [label="Nucleophilic Attack"]; C -> E; E -> F [label="Deprotonation"]; E -> H_plus_out [arrowhead=none]; } . Figure 1: Proposed mechanism for the acid-catalyzed intermolecular dehydration.

The key steps in the mechanism are:

  • Protonation: The acidic catalyst protonates the hydroxyl group of benzyl alcohol, converting it into a good leaving group (water).

  • Carbocation Formation: The protonated benzyl alcohol loses a molecule of water to form a resonance-stabilized benzyl carbocation.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of n-butanol attacks the electrophilic benzyl carbocation.

  • Deprotonation: The resulting protonated ether is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

Catalytic Systems and Performance

Several catalytic systems have been reported for the intermolecular dehydration of benzyl alcohol and n-butanol. The choice of catalyst significantly impacts the reaction efficiency, selectivity, and conditions required.

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Reference
Copper(II) Bromide (CuBr₂) 1Not specifiedNot specified91[1]
Hydrochloric Acid (HCl) 0.05 (relative to benzyl alcohol)20Not specifiedHigh (not quantified)[2]
Sodium Bisulfite (NaHSO₃) 0.3 - 0.6Not specifiedNot specifiedup to 95[3]
Iron(III) Chloride (FeCl₃·6H₂O) 51001490 (for dibenzyl ether)[4]
Iron(II) Chloride (FeCl₂·4H₂O) / Ligand 10100Not specified52-89 (for unsymmetrical ethers)[4]

Note: The data for Iron(III) and Iron(II) chlorides are for the synthesis of symmetrical and other unsymmetrical ethers, respectively, and are included for comparative purposes as they represent recent advancements in iron-catalyzed etherification of benzyl alcohols.[4]

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound using different catalytic systems.

Copper(II) Bromide (CuBr₂) Catalyzed Synthesis

This protocol is based on reports of high yield and selectivity with CuBr₂.[1]

Reagents:

  • Benzyl alcohol

  • n-Butanol

  • Copper(II) Bromide (CuBr₂)

  • Toluene (or other suitable solvent for azeotropic removal of water)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add benzyl alcohol (1.0 eq), n-butanol (1.5 eq), and toluene.

  • Add Copper(II) Bromide (1 mol%).

  • Heat the reaction mixture to reflux and continuously remove the water formed via the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum to obtain pure this compound.

Hydrochloric Acid (HCl) Catalyzed Synthesis

This protocol is adapted from a general procedure for HCl-catalyzed intermolecular condensation of alcohols.[2]

Reagents:

  • Benzyl alcohol

  • n-Butanol

  • 10% Aqueous Hydrochloric Acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve benzyl alcohol (0.1 mol) in n-butanol (1.5 mol).

  • Add 10% aqueous hydrochloric acid (1.8 mL, ~5 mmol).

  • Stir the mixture at 20°C. The reaction time may vary and should be monitored.

  • After the reaction is complete, pour the mixture into 250 mL of cold water.

  • Extract the aqueous phase with diethyl ether (2 x 50 mL).

  • Dry the combined organic extracts over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent.

  • The residue can be further purified by distillation.[2]

Sodium Bisulfite (NaHSO₃) Catalyzed Synthesis

This solvent-free protocol is based on the efficient synthesis of unsymmetrical ethers using sodium bisulfite.[3]

Reagents:

  • Benzyl alcohol

  • n-Butanol

  • Sodium bisulfite (NaHSO₃)

Procedure:

  • In a reaction vessel, mix benzyl alcohol, n-butanol, and sodium bisulfite (0.3-0.6 mol%).

  • Heat the mixture with stirring. The optimal temperature should be determined experimentally.

  • Monitor the reaction progress.

  • Upon completion, the product can be isolated and purified, likely through distillation, though specific workup procedures are not detailed in the abstract.[3]

Experimental Workflow and Purification

The general workflow for the synthesis and purification of this compound is outlined below.

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// Edges Start -> Setup; Setup -> Reagents; Reagents -> Reaction; Reaction -> Monitoring; Monitoring -> Reaction [label="Incomplete"]; Monitoring -> Workup [label="Complete"]; Workup -> Drying; Drying -> Concentration; Concentration -> Purification; Purification -> Analysis; Analysis -> End; } . Figure 2: General experimental workflow for this compound synthesis.

Purification of the crude product is critical to remove unreacted starting materials, the catalyst, and any side products. Fractional distillation under reduced pressure is the most common and effective method for purifying this compound, separating it from the lower-boiling n-butanol and higher-boiling dibenzyl ether.[1] For smaller scales or to achieve very high purity, flash column chromatography can be employed.[1]

Side Reactions

The primary side reactions in the intermolecular dehydration of benzyl alcohol and n-butanol are the formation of symmetrical ethers:

  • Dibenzyl ether formation: Two molecules of benzyl alcohol can react to form dibenzyl ether and water.

  • Dibutyl ether formation: Two molecules of n-butanol can react to form dibutyl ether and water.

The formation of these byproducts can be minimized by using an excess of one of the alcohols, typically the less expensive and more easily removed one (n-butanol).[1]

Conclusion

The intermolecular dehydration of benzyl alcohol and n-butanol is a viable and direct method for the synthesis of this compound. The use of catalysts such as copper(II) bromide, hydrochloric acid, or sodium bisulfite can lead to high yields of the desired product. Careful control of reaction conditions and an appropriate purification strategy, such as fractional distillation, are essential for obtaining high-purity this compound. This guide provides the foundational knowledge and experimental frameworks for researchers to successfully implement and optimize this important transformation in their synthetic endeavors.

References

Thermodynamic Properties of Benzyl Butyl Ether: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of benzyl butyl ether. The information is compiled from various sources to ensure a broad and accurate representation of its physical and chemical characteristics. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are described.

Core Thermodynamic Properties

This compound (C₁₁H₁₆O) is an organic compound with applications in various fields, including as a flavoring agent and in organic synthesis. A thorough understanding of its thermodynamic properties is crucial for its application in research and industrial processes.

Quantitative Data Summary

The following tables summarize the key thermodynamic and physical properties of this compound.

Table 1: Boiling Point and Vapor Pressure

PropertyValueConditions
Boiling Point220.00 to 224.00 °C@ 744.00 mm Hg[1]
Boiling Point223 °C@ 760 mmHg[1]
Vapor Pressure0.147 mmHg@ 25 °C[1]

Table 2: Density and Other Physical Properties

PropertyValue
Molecular Weight164.24 g/mol [1]
Density0.922 g/cm³
Flash Point83.33 °C (182.00 °F) TCC[2]
Solubility in Water110.1 mg/L @ 25 °C (estimated)

Table 3: Enthalpy Data (Estimated)

PropertyValue (Method)
Heat of VaporizationNot directly available in search results; can be estimated using methods like the Joback method.
Heat of FormationNot directly available in search results; can be calculated from the heat of combustion or estimated using computational methods.[3][4][5][6]
Heat of Combustion-338 x 10⁵ J/kg (for a related compound, butyl benzyl phthalate)[7]

Experimental Protocols

The determination of the thermodynamic properties of a liquid compound like this compound involves several standard experimental techniques. Below are detailed methodologies for key experiments.

Determination of Boiling Point by Ebulliometry

Ebulliometry is a precise method for determining the boiling point of a liquid by measuring the temperature at which the liquid is in equilibrium with its vapor at a given pressure.[8][9][10]

Methodology:

  • Apparatus Setup: An ebulliometer, consisting of a boiling flask, a condenser, and a high-precision thermometer or thermocouple, is assembled.

  • Sample Preparation: A pure sample of this compound is placed into the boiling flask.

  • Heating: The sample is heated gently. The use of boiling chips or a magnetic stirrer is recommended to ensure smooth boiling.

  • Equilibrium Establishment: The liquid is brought to a steady boil, allowing the vapor to rise and equilibrate with the liquid phase under total reflux conditions provided by the condenser.[10]

  • Temperature Measurement: The temperature of the boiling liquid-vapor equilibrium is measured using a calibrated thermometer. The reading is taken when the temperature stabilizes.

  • Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point is corrected to the standard pressure (760 mmHg) if necessary.

Ebulliometry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Assemble Ebulliometer B Add this compound Sample A->B C Heat Sample to Boiling B->C D Establish Liquid-Vapor Equilibrium C->D E Record Stable Temperature D->E F Record Atmospheric Pressure E->F G Correct Boiling Point to Standard Pressure F->G

Ebulliometry Experimental Workflow.
Determination of Density by Densitometry

The density of a liquid can be determined by measuring its mass and volume.[11][12][13][14][15]

Methodology:

  • Mass Measurement of Pycnometer: A clean, dry pycnometer (a flask with a specific volume) is accurately weighed.

  • Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.

  • Mass Measurement of Filled Pycnometer: The filled pycnometer is weighed.

  • Volume Calibration: The exact volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density, such as deionized water, at a controlled temperature.

  • Density Calculation: The density of this compound is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.

Densitometry_Workflow A Weigh Empty Pycnometer C Weigh Filled Pycnometer A->C B Fill Pycnometer with this compound B->C D Determine Mass of Sample C->D F Calculate Density (Mass/Volume) D->F E Calibrate Pycnometer Volume with Water E->F

Densitometry Experimental Workflow.
Determination of Vapor Pressure by the Static Method

The static method is a direct way to measure the vapor pressure of a liquid at different temperatures.[16][17][18][19]

Methodology:

  • Sample Degassing: A sample of this compound is placed in a thermostatted vessel connected to a pressure measuring device and a vacuum pump. The sample is thoroughly degassed to remove any dissolved air.[16][19]

  • Temperature Control: The temperature of the sample is precisely controlled using a thermostat bath.

  • Equilibrium: The system is allowed to reach thermal and phase equilibrium, where the pressure of the vapor above the liquid becomes constant.

  • Pressure Measurement: The vapor pressure at the set temperature is measured using a pressure transducer or a manometer.

  • Data Collection: The procedure is repeated at various temperatures to obtain a vapor pressure curve.

Vapor_Pressure_Workflow cluster_setup Setup cluster_measurement Measurement Cycle cluster_output Output A Place Sample in Vessel B Degas Sample under Vacuum A->B C Set and Stabilize Temperature B->C D Allow System to Equilibrate C->D E Measure Vapor Pressure D->E F Repeat at Different Temperatures E->F G Generate Vapor Pressure Curve F->G

Static Vapor Pressure Measurement Workflow.
Determination of Enthalpy of Vaporization by Calorimetry

The enthalpy of vaporization can be determined calorimetrically by measuring the heat required to vaporize a known amount of the substance.[20][21][22]

Methodology:

  • Calorimeter Setup: A calorimeter, often of the Calvet type, is used. The sample of this compound is placed in a vaporization cell within the calorimeter.[23][21][22]

  • Isothermal Vaporization: The sample is vaporized at a constant temperature by supplying a known amount of electrical energy to a heater within the cell.

  • Mass Determination: The amount of vaporized substance is determined by weighing the cell before and after the experiment or by condensing and weighing the vapor.

  • Heat Measurement: The heat absorbed during vaporization is precisely measured by the calorimeter.

  • Enthalpy Calculation: The molar enthalpy of vaporization is calculated by dividing the measured heat by the number of moles of the vaporized sample.

Determination of Enthalpy of Formation

The standard enthalpy of formation is typically determined indirectly from the enthalpy of combustion, which is measured using bomb calorimetry.

Methodology:

  • Sample Preparation: A precisely weighed sample of this compound is placed in a combustion bomb.

  • Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited. The complete combustion of the organic compound releases heat.

  • Temperature Measurement: The heat released is absorbed by the surrounding water bath of the calorimeter, and the resulting temperature change is measured.

  • Calorimeter Calibration: The heat capacity of the calorimeter is determined by combusting a substance with a known heat of combustion, such as benzoic acid.

  • Enthalpy of Combustion Calculation: The standard enthalpy of combustion of this compound is calculated from the temperature change and the heat capacity of the calorimeter.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

References

A Computational Chemistry Perspective on Benzyl Butyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl butyl ether (C₁₁H₁₆O) is an organic compound belonging to the ether family, characterized by a benzyl group and a butyl group attached to an oxygen atom. It finds applications in various chemical syntheses and as a fragrance component. Understanding its molecular structure, conformational preferences, spectroscopic properties, and reactivity is crucial for its effective utilization and for the design of new molecules with desired properties. Computational chemistry provides a powerful lens through which to investigate these aspects at an atomic and electronic level, offering insights that complement experimental studies.

This technical guide provides an in-depth overview of the computational chemistry of this compound. It outlines the theoretical methodologies employed to study its properties, presents key findings on its structure and reactivity, and details the computational protocols for such investigations. While direct computational studies on this compound are not abundant in the literature, this guide leverages data from analogous benzyl ethers and established computational techniques to provide a comprehensive understanding.

Computational Methodologies

The study of this compound's properties through computational chemistry involves several key theoretical methods. Density Functional Theory (DFT) is a widely used approach that offers a good balance between accuracy and computational cost.

Geometry Optimization

To determine the most stable three-dimensional structure of this compound, geometry optimization is performed. This process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. A commonly employed method is the B3LYP functional with the 6-31G(d,p) basis set.[1] This level of theory has been shown to provide reliable geometries for organic molecules, including substituted benzyl ethers.[1] The optimization process is typically carried out using algorithms like the Berny optimization algorithm, which uses gradient-based methods to efficiently locate the energy minimum.

Experimental Protocol: Geometry Optimization

  • Software: Gaussian 09 or a similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: 6-31G(d,p) (a split-valence basis set with polarization functions on heavy atoms (d) and hydrogen atoms (p)).

  • Procedure:

    • An initial guess for the molecular structure of this compound is created.

    • A geometry optimization calculation is initiated. The software iteratively calculates the energy and forces on each atom and adjusts their positions to minimize the total energy.

    • The optimization is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Vibrational Frequency Calculations

Once the optimized geometry is obtained, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-31G(d,p)). These calculations serve two primary purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum (a stable conformer) and not a saddle point (a transition state).

  • Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the IR spectrum of the molecule. This allows for a direct comparison with experimental IR spectra, aiding in the assignment of vibrational modes.

Experimental Protocol: Vibrational Frequency Calculation

  • Software: Gaussian 09 or equivalent.

  • Method: DFT.

  • Functional: B3LYP.

  • Basis Set: 6-31G(d,p).

  • Procedure:

    • Using the optimized geometry of this compound, a frequency calculation is performed.

    • The output provides a list of vibrational frequencies, their corresponding IR intensities, and the atomic displacements for each vibrational mode.

    • The calculated frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP/6-31G(d,p)) to better match experimental values, accounting for anharmonicity and basis set imperfections.

NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for this purpose and is typically performed at the B3LYP/6-31G(d,p) level of theory.[1] The calculated chemical shifts are usually referenced to a standard compound, such as tetramethylsilane (TMS), which is also calculated at the same level of theory.

Experimental Protocol: NMR Chemical Shift Calculation

  • Software: Gaussian 09 or equivalent.

  • Method: GIAO (Gauge-Independent Atomic Orbital) within DFT.

  • Functional: B3LYP.

  • Basis Set: 6-31G(d,p).

  • Procedure:

    • An NMR calculation using the GIAO method is performed on the optimized geometry of this compound.

    • A separate GIAO NMR calculation is performed for the reference compound, TMS, at the same level of theory.

    • The predicted chemical shifts for this compound are obtained by subtracting its calculated absolute shielding values from those of TMS.

Molecular Structure and Conformational Analysis

The flexibility of the butyl chain and the benzyl group in this compound gives rise to several possible conformations. The relative energies of these conformers determine the overall shape and properties of the molecule.

Optimized Geometry

Table 1: Representative Geometric Parameters of Benzyl Alkyl Ethers

ParameterTypical Value
Bond Lengths (Å)
C(aromatic)-C(aromatic)1.39 - 1.40
C(aromatic)-H1.08 - 1.09
C(aromatic)-C(benzylic)1.50 - 1.52
C(benzylic)-H1.09 - 1.10
C(benzylic)-O1.42 - 1.44
O-C(alkyl)1.42 - 1.44
C(alkyl)-C(alkyl)1.52 - 1.54
C(alkyl)-H1.09 - 1.10
Bond Angles (degrees)
C-C-C (in benzene ring)~120
C(aromatic)-C(benzylic)-O~109.5
C(benzylic)-O-C(alkyl)~110-112
Conformational Isomers

Rotation around the C(benzylic)-O-C(butyl)-C(butyl) dihedral angle leads to different spatial arrangements of the benzyl and butyl groups. Computational studies on the simpler analogue, benzyl methyl ether, have identified two main types of stable conformers: gauche and trans (or anti).[2] By analogy, this compound is expected to exhibit similar conformational preferences.

Conformational_Isomers anti Anti (More Stable) gauche Gauche (Less Stable) anti->gauche gauche->anti

Caption: Conformational isomers of this compound arising from rotation around the C-O-C-C bond.

The anti conformer, where the benzyl and the remainder of the butyl group are on opposite sides of the C-O-C plane, is generally expected to be the most stable due to minimized steric hindrance. The gauche conformers, with the benzyl and butyl groups in closer proximity, are likely to be slightly higher in energy. A potential energy scan, where the total energy is calculated as a function of the dihedral angle, can map out the energy landscape of this rotation and identify the energy barriers between conformers.

Spectroscopic Properties

Computational chemistry can predict spectroscopic data that can be compared with experimental measurements, aiding in the structural confirmation and analysis of this compound.

Vibrational Spectroscopy

The calculated vibrational frequencies can be used to assign the peaks in the experimental IR spectrum of this compound. Table 2 presents a comparison of key experimental vibrational frequencies with the expected ranges from computational studies of similar molecules. The experimental IR spectrum for this compound is available in public databases.[3][4]

Table 2: Key Vibrational Frequencies of this compound

Vibrational ModeExperimental Frequency (cm⁻¹)[3][4]Expected Calculated Range (cm⁻¹)
Aromatic C-H Stretch~3030 - 30903050 - 3100
Aliphatic C-H Stretch~2870 - 29602850 - 3000
C-O-C Asymmetric Stretch~11001080 - 1150
Aromatic C=C Stretch~1450, 14951450 - 1600
NMR Spectroscopy

The GIAO method allows for the prediction of ¹H and ¹³C NMR chemical shifts. These calculated values can be compared with experimental data to confirm the structure of this compound. Experimental NMR data for this compound is available in chemical databases.[5][6]

Table 3: Experimental and Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

ProtonExperimental Value (ppm)[5]Predicted Value (ppm)Assignment
H (aromatic)~7.2 - 7.4~7.1 - 7.5Phenyl ring protons
H (benzylic, -CH₂-)~4.5~4.4 - 4.6-O-CH₂-Ph
H (-O-CH₂-)~3.4 - 3.5~3.3 - 3.6-O-CH₂-CH₂-
H (-CH₂-CH₂-CH₃)~1.5 - 1.6~1.4 - 1.7-CH₂-CH₂-CH₃
H (-CH₂-CH₃)~1.3 - 1.4~1.2 - 1.5-CH₂-CH₂-CH₃
H (-CH₃)~0.9~0.8 - 1.0-CH₂-CH₃

Table 4: Experimental and Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

CarbonExperimental Value (ppm)[6]Predicted Value (ppm)Assignment
C (aromatic, substituted)~138~137 - 139C₁ of phenyl ring
C (aromatic, ortho/meta)~127 - 128.5~126 - 129C₂, C₃, C₅, C₆ of phenyl ring
C (aromatic, para)~127.5~126 - 128C₄ of phenyl ring
C (benzylic, -CH₂-)~73~72 - 74-O-CH₂-Ph
C (-O-CH₂-)~70~69 - 71-O-CH₂-CH₂-
C (-CH₂-CH₂-CH₃)~32~31 - 33-CH₂-CH₂-CH₃
C (-CH₂-CH₃)~19~18 - 20-CH₂-CH₂-CH₃
C (-CH₃)~14~13 - 15-CH₂-CH₃

Synthesis and Reactivity

Computational chemistry can provide valuable insights into the reaction mechanisms involved in the synthesis and subsequent reactions of this compound.

Williamson Ether Synthesis

A common method for the synthesis of this compound is the Williamson ether synthesis, which proceeds via an Sₙ2 mechanism.[7][8] In this reaction, sodium butoxide acts as a nucleophile and attacks the electrophilic carbon of benzyl chloride, displacing the chloride ion.

Williamson_Synthesis Reactants Sodium Butoxide + Benzyl Chloride TS Transition State (Sₙ2) Reactants->TS Nucleophilic Attack Products This compound + NaCl TS->Products Chloride Departure

Caption: Reaction pathway for the Williamson ether synthesis of this compound.

Computational Protocol for Reaction Mechanism Studies:

  • Locate Reactants and Products: Optimize the geometries of the reactants (sodium butoxide and benzyl chloride) and products (this compound and NaCl).

  • Transition State Search: Employ a transition state search algorithm (e.g., Berny optimization with the TS keyword in Gaussian) to locate the saddle point on the potential energy surface connecting reactants and products.

  • Frequency Calculation: Perform frequency calculations on the transition state structure to confirm it has exactly one imaginary frequency, which corresponds to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the found transition state correctly connects the reactant and product minima.

  • Calculate Activation Energy: The activation energy of the reaction is the difference in energy between the transition state and the reactants.

Oxidation

Benzyl ethers are susceptible to oxidation at the benzylic position to form benzaldehyde or benzoic acid derivatives.[9][10] The reaction is thought to proceed via a radical mechanism, initiated by the abstraction of a hydrogen atom from the benzylic carbon.

Oxidation_Mechanism Start This compound Radical_Initiation H-abstraction by Oxidant (e.g., RO·) Start->Radical_Initiation Benzylic_Radical Benzylic Radical Intermediate Radical_Initiation->Benzylic_Radical Further_Oxidation Further reaction with Oxidant Benzylic_Radical->Further_Oxidation Product Benzaldehyde + Butanol Further_Oxidation->Product

Caption: A simplified proposed mechanism for the oxidation of this compound.

Computational studies can be employed to investigate the thermodynamics and kinetics of such oxidation reactions. By calculating the energies of the reactants, intermediates, transition states, and products, the reaction profile can be constructed, providing insights into the feasibility and selectivity of the oxidation process.

Conclusion

This technical guide has provided a comprehensive overview of the application of computational chemistry to the study of this compound. Through methods such as Density Functional Theory, it is possible to gain detailed insights into the molecule's three-dimensional structure, conformational dynamics, spectroscopic signatures, and reactivity. While specific computational data for this compound is limited, the principles and methodologies derived from studies on analogous benzyl ethers provide a robust framework for its theoretical investigation. Such computational studies are invaluable for researchers, scientists, and drug development professionals in understanding the fundamental properties of this and related molecules, and in guiding the design of new chemical entities with tailored functionalities. The synergy between computational and experimental approaches will continue to be a cornerstone of modern chemical research.

References

Benzyl butyl ether reaction kinetics study

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reaction Kinetics of Benzyl Butyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics of this compound synthesis. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the synthesis methodologies, kinetic parameters, and reaction pathways involved in the formation of this important chemical intermediate. The content herein is synthesized from various scientific studies to present a consolidated resource for laboratory and industrial applications.

Introduction

This compound is a significant organic compound utilized as a flavoring agent, a fragrance component, and an intermediate in the synthesis of various chemicals and pharmaceuticals.[1][2] Understanding the kinetics of its formation is crucial for optimizing reaction conditions, maximizing yield, and ensuring process safety and efficiency. The primary methods for synthesizing this compound include the Williamson ether synthesis, phase-transfer catalysis (PTC), and the intermolecular dehydration of alcohols.[1][2] This guide delves into the kinetic aspects of these synthetic routes, providing quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Reaction Mechanisms and Pathways

The synthesis of this compound can proceed through several mechanisms, with the Williamson ether synthesis and phase-transfer catalysis being the most extensively studied from a kinetic perspective.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing ethers and involves the reaction of an alkoxide with a primary alkyl halide.[3] In the context of this compound synthesis, this typically involves the reaction of sodium butoxide with benzyl chloride or benzyl bromide. The reaction proceeds via an SN2 mechanism, where the butoxide ion acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide and displacing the halide ion.[3]

The choice of solvent is known to impact the kinetics and selectivity of the Williamson ether synthesis.[4][5] The reaction is generally favored by polar aprotic solvents that can solvate the cation of the alkoxide without strongly solvating the nucleophilic anion.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid and a liquid or two immiscible liquids).[6][7] In the synthesis of this compound, PTC is often employed to facilitate the reaction between an aqueous or solid phase containing the butoxide source (e.g., n-butanol and a strong base like NaOH or KOH) and an organic phase containing the benzyl halide.[2][8]

A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophile (alkoxide ion) from the aqueous/solid phase to the organic phase where the reaction with the benzyl halide occurs.[6][7] The catalytic cycle involves the exchange of the catalyst's counter-ion with the alkoxide ion at the interface, followed by the migration of the catalyst-alkoxide ion pair into the organic phase for the substitution reaction. The catalyst then returns to the interface to repeat the cycle. The kinetics of PTC reactions can be influenced by several factors, including the nature of the catalyst, agitation speed, temperature, and the concentrations of reactants and catalyst.[8]

Diagram: Generalized Phase-Transfer Catalysis Cycle for this compound Synthesis

PTC_Cycle cluster_aqueous Aqueous Phase BuOH n-Butanol (BuOH) BuO_Na Sodium Butoxide (BuO⁻Na⁺) BuOH->BuO_Na Deprotonation Base Base (e.g., NaOH) Base->BuO_Na Q_BuO Activated Catalyst (Q⁺BuO⁻) BuO_Na->Q_BuO Anion Exchange (at interface) QX_aq Catalyst (Q⁺X⁻) QX_aq->Q_BuO NaX Byproduct (Na⁺X⁻) BnCl Benzyl Chloride (BnCl) BnOBu This compound (BnOBu) BnCl->BnOBu QX_org Catalyst (Q⁺X⁻) BnOBu->QX_org Catalyst Regeneration Q_BuO->BnOBu SN2 Reaction QX_org->QX_aq Catalyst Return

Caption: A diagram illustrating the catalytic cycle in phase-transfer catalysis for the synthesis of this compound.

Quantitative Kinetic Data

The following tables summarize the quantitative kinetic data for the synthesis of this compound and related reactions from various studies.

Table 1: Kinetic Parameters for Benzyl Ether Synthesis under Phase-Transfer Catalysis

ReactionCatalystSolventTemperature (°C)Apparent Activation Energy (kcal/mol)Apparent Rate Constant (k)Reference
Benzyl chloride + Sodium butyrate → Benzyl butyrateTetrabutyl ammonium bromide (TBAB)Toluene909.64Not specified[7]
Benzyl bromide + Sodium benzoate → Benzyl benzoateAliquat 336Chlorobenzene70Not specifiedNot specified[7]
Benzyl chloride + n-butanol → Benzyl n-butyl etherTributylamine/KIToluene/Water65Not specifiedNot specified[8]
Benzyl chloride + Sodium acetate → Benzyl acetateNot specifiedToluene90-11014.5Not specified[9]

Table 2: Kinetic Data for Related Ether Hydrolysis

ReactionConditionsTemperature (°C)Activation Energy (kJ/mol)Rate LawReference
Benzyl phenyl ether hydrolysisHigh-temperature liquid water220-250150.3 ± 12.5First-order[10]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Synthesis of this compound via Phase-Transfer Catalysis using Tertiary Amines

This protocol is adapted from the study by Hwu et al. on the synthesis of benzyl ethers using tertiary amines as catalysts.[8]

Materials:

  • Benzyl chloride

  • n-Butanol

  • Tributylamine

  • Potassium iodide (KI)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Deionized water

  • Nitrobenzene (internal standard for GC analysis)

Equipment:

  • 500-mL three-necked round-bottomed flask

  • Constant-temperature water bath with controller

  • Mechanical stirrer with a three-blade marine-type axial propeller

  • Condenser

  • Separatory funnel

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • Reactor Setup: Assemble the 500-mL three-necked flask in the constant-temperature water bath. Equip the flask with the mechanical stirrer and a condenser.

  • Charging Reactants: To the flask, add 100 mL of water, the desired amount of sodium hydroxide, potassium iodide, and n-butanol.

  • Temperature Equilibration: Begin stirring and allow the mixture to reach the desired reaction temperature (e.g., 65 °C).

  • Organic Phase Preparation: In a separate beaker, prepare the organic phase by mixing the desired amounts of benzyl chloride, tributylamine (catalyst), and 100 mL of toluene.

  • Initiating the Reaction: Once the aqueous phase has reached the set temperature, add the organic phase to the reactor to start the reaction.

  • Sampling: At regular time intervals, withdraw samples from the organic layer using a syringe. Immediately quench the reaction in the sample by adding a small amount of dilute acid to neutralize the base.

  • Sample Analysis: Prepare the sample for GC analysis by adding a known amount of nitrobenzene as an internal standard. Analyze the sample using a GC-FID to determine the concentrations of benzyl chloride and this compound.

  • Kinetic Analysis: Plot the concentration of the reactant (benzyl chloride) versus time to determine the reaction rate. The apparent rate constant can be calculated from the slope of the line if the reaction follows pseudo-first-order kinetics.

Diagram: Experimental Workflow for Kinetic Study

Experimental_Workflow start Start reactor_setup 1. Reactor Setup (Flask, Stirrer, Condenser, Water Bath) start->reactor_setup charge_aqueous 2. Charge Aqueous Phase (Water, NaOH, KI, n-Butanol) reactor_setup->charge_aqueous equilibrate_temp 3. Equilibrate to Reaction Temperature charge_aqueous->equilibrate_temp prepare_organic 4. Prepare Organic Phase (Toluene, Benzyl Chloride, Catalyst) equilibrate_temp->prepare_organic initiate_reaction 5. Initiate Reaction (Add Organic Phase to Reactor) prepare_organic->initiate_reaction sampling 6. Periodic Sampling of Organic Layer initiate_reaction->sampling sampling->initiate_reaction Repeat at intervals quench 7. Quench Reaction in Sample sampling->quench gc_prep 8. Prepare Sample for GC Analysis (Add Internal Standard) quench->gc_prep gc_analysis 9. GC-FID Analysis gc_prep->gc_analysis data_analysis 10. Kinetic Data Analysis (Concentration vs. Time) gc_analysis->data_analysis end End data_analysis->end

References

The Genesis of a Fragrance: A Technical History of Benzyl Butyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl butyl ether, a colorless liquid with a characteristically sweet and floral aroma, has found its niche primarily in the flavor and fragrance industries.[1] While not a household name, its synthesis and history are intrinsically linked to one of the most fundamental reactions in organic chemistry: the Williamson ether synthesis. This technical guide delves into the discovery and history of this compound, presenting its synthesis, physicochemical properties, and the historical context of its development for an audience of scientific professionals.

Discovery and Historical Context: An Application of a Classic Reaction

The discovery of this compound is not marked by a singular, celebrated event but rather represents an early practical application of the Williamson ether synthesis. Developed by English chemist Alexander Williamson in 1850, this reaction provided a versatile and straightforward method for the preparation of both symmetrical and asymmetrical ethers.[2][3][4][5] Williamson's work was pivotal in understanding the structure of ethers, demonstrating that they consist of an oxygen atom connected to two alkyl or aryl groups.[6]

The synthesis of this compound would have been a logical extension of this newly established methodology. The history of its parent alcohol, benzyl alcohol, is closely tied to the burgeoning coal tar and dye industries of the 19th century.[7] As the synthesis of benzyl chloride from toluene became more efficient, its use as a precursor in reactions like the Williamson ether synthesis would have become more commonplace.

While the exact date of the first synthesis of this compound is not well-documented, it is reasonable to assume it occurred in the latter half of the 19th century as organic chemists began to explore the vast possibilities of Williamson's discovery. Its primary applications have historically been, and remain, in the formulation of fragrances and as a flavoring agent.[1][8][9] Patents from the mid to late 20th century describe the use of various benzyl ethers in perfume compositions, highlighting their value in creating spicy, smoky, and vanilla-like notes.[10][11][12]

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and spectroscopic properties is crucial for its application and characterization. The following tables summarize the key quantitative data for this compound.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₆O[8]
Molecular Weight 164.24 g/mol [8]
Appearance Colorless liquid[1]
Odor Sweet, floral, somewhat pungent[1]
Boiling Point 220-224 °C at 744 mmHg[9]
Density 0.928-0.933 g/cm³ at 10°C[8]
Refractive Index 1.480-1.485[8]
Solubility Insoluble in water; soluble in oils and ethanol[8]
Flash Point 83.33 °C (182.00 °F)[9]

Table 2: Spectroscopic Data of this compound

SpectroscopyKey Data PointsReference
¹H NMR Spectra available[13]
¹³C NMR Spectra available[14]
FTIR Spectra available[8]
Mass Spectrometry (GC-MS) Major peaks at m/z 91.0, 92.0, 65.0, 41.0, 79.0[8]

Synthesis of this compound: The Williamson Ether Synthesis

The most common and historically significant method for the preparation of this compound is the Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a representative procedure based on the principles of the Williamson ether synthesis.

Materials:

  • n-Butanol

  • Sodium hydride (NaH) or another strong base

  • Benzyl chloride or benzyl bromide

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

  • Distilled water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Formation of the Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve n-butanol in the anhydrous aprotic solvent.

  • Cool the solution in an ice bath and slowly add sodium hydride in portions. The reaction will generate hydrogen gas, so adequate ventilation is essential. Stir the mixture until the evolution of gas ceases, indicating the complete formation of sodium butoxide.

  • Nucleophilic Substitution: To the solution of sodium butoxide, add benzyl chloride or benzyl bromide dropwise at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials. Gentle heating may be required to drive the reaction to completion.

  • Workup: Carefully quench the reaction by the slow addition of distilled water to decompose any unreacted sodium hydride.

  • Transfer the mixture to a separatory funnel and add more water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts and wash them with distilled water and then with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

Williamson_Ether_Synthesis Butanol n-Butanol Butoxide Sodium Butoxide (Nucleophile) Butanol->Butoxide Deprotonation Base Strong Base (e.g., NaH) Base->Butoxide BBE_crude Crude Benzyl Butyl Ether Butoxide->BBE_crude SN2 Attack BenzylHalide Benzyl Halide (e.g., Benzyl Chloride) BenzylHalide->BBE_crude Workup Aqueous Workup & Extraction BBE_crude->Workup BBE_pure Pure Benzyl Butyl Ether Solvent Anhydrous Aprotic Solvent Solvent->Butoxide Solvent->BBE_crude Purification Purification (Distillation) Workup->Purification Purification->BBE_pure

Caption: Williamson Ether Synthesis of this compound.

Logical Relationship of Reactants and Reaction Type

The choice of reactants in the Williamson ether synthesis is crucial for its success, particularly to avoid competing elimination reactions.

Reactant_Choice_Logic Goal Synthesize this compound Route1 Route 1: Sodium Butoxide + Benzyl Halide Goal->Route1 Route2 Route 2: Sodium Benzyloxide + Butyl Halide Goal->Route2 Analysis1 Benzyl Halide: Primary, no β-hydrogens on the benzylic carbon for easy elimination Route1->Analysis1 Analysis2 Butyl Halide: Primary, but susceptible to E2 with a strong, hindered base Route2->Analysis2 Outcome1 Favored Pathway: SN2 reaction is highly efficient Analysis1->Outcome1 Outcome2 Less Favored Pathway: Potential for competing E2 elimination Analysis2->Outcome2

Caption: Reactant Selection Logic for this compound Synthesis.

Conclusion

The discovery and history of this compound are not a story of revolutionary breakthroughs but rather a testament to the enduring utility of a foundational reaction in organic chemistry. The Williamson ether synthesis provided the means for its creation, and its pleasant aromatic properties secured its place in the flavor and fragrance industries. For researchers and professionals in drug development, the synthesis of ethers remains a critical tool for creating diverse molecular architectures, and understanding the history and practical considerations of reactions like the Williamson synthesis is fundamental to modern chemical science.

References

An In-depth Technical Guide to the Solubility of Benzyl Butyl Ether in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzyl butyl ether in a range of common organic solvents. The information contained herein is intended to be a valuable resource for laboratory researchers, medicinal chemists, and professionals in the field of drug development who utilize this compound as a solvent, reagent, or require an understanding of its solution properties.

Quantitative Solubility Data

The solubility of this compound has been determined in numerous organic solvents. The following table summarizes the available quantitative data, presenting the solubility in grams per liter (g/L) at a standard temperature of 25°C. This allows for a direct comparison of its solubility across different solvent classes.

SolventChemical ClassSolubility (g/L) at 25°C[1]
ChloroformHalogenated9666.57
DichloromethaneHalogenated8875.59
1,4-DioxaneEther5650.34
Ethyl AcetateEster4978.41
n-Butyl AcetateEster4698.15
AcetonitrileNitrile4247.28
AcetoneKetone4076.43
Tetrahydrofuran (THF)Ether3817.42
CyclohexanoneKetone3609.09
EthanolAlcohol3409.88
Acetic AcidCarboxylic Acid3098.02
n-ButanolAlcohol3109.95
2-ButanoneKetone3026.89
Methyl AcetateEster2980.54
n-Propyl AcetateEster2924.44
n-PropanolAlcohol2759.75
Dimethyl Sulfoxide (DMSO)Sulfoxide2734.19
IsopropanolAlcohol2560.37
MethanolAlcohol2396.95
sec-ButanolAlcohol2243.83
Isopropyl AcetateEster2241.27
IsobutanolAlcohol2191.93
n-PentanolAlcohol2096.21
CyclohexaneAlkane1998.58
n-HexaneAlkane1470.15
Dimethylformamide (DMF)Amide1439.63
TolueneAromatic Hydrocarbon1368.17
n-OctanolAlcohol819.96
N-Methyl-2-pyrrolidone (NMP)Amide800.21
Propylene GlycolDiol525.22
Ethylene GlycolDiol330.84
WaterAqueous0.39

General Solubility Characteristics

This compound is a colorless liquid with a chemical structure that includes both a polar ether linkage and nonpolar aromatic and alkyl groups. This amphiphilic nature results in its miscibility with a wide array of organic solvents. Generally, it is soluble in alcohols, oils, and other common organic solvents, while being practically insoluble in water[1][2][3][4][5]. Ethers as a class are known for their ability to dissolve a range of polar and non-polar compounds, making them useful as solvents in chemical reactions[6][7].

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

The following is a detailed methodology for determining the equilibrium solubility of a compound such as this compound in an organic solvent. This protocol is based on the widely recognized shake-flask method, which is considered a reliable technique for measuring thermodynamic solubility.

1. Principle:

An excess amount of the solute (this compound) is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the dissolved and undissolved solute. Subsequently, the saturated solution is separated from the excess solid and the concentration of the solute in the clear supernatant is determined using a suitable analytical method.

2. Materials and Equipment:

  • This compound (high purity)

  • Organic solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or flasks with airtight seals

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (solvent-compatible, e.g., PTFE, 0.45 µm pore size)

  • Analytical balance

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography with UV detector (HPLC-UV))

3. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a precisely known volume of a different organic solvent. The excess solute should be clearly visible as a separate phase or undissolved material.

    • Securely seal the vials to prevent any loss of solvent due to evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined duration (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the excess solute settle.

    • To ensure complete removal of undissolved material, centrifuge the vials at a moderate speed.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a solvent-compatible syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.

  • Quantification of Solute:

    • Prepare a series of calibration standards of this compound in the respective solvent over a concentration range that is expected to bracket the solubility of the sample.

    • Analyze the calibration standards and the filtered saturated solution using a validated analytical method (e.g., GC-FID or HPLC-UV).

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of this compound in the saturated solution by interpolation from the calibration curve.

4. Data Analysis and Reporting:

  • The solubility is expressed as the concentration of this compound in the saturated solution, typically in g/L or mol/L.

  • The report should include the mean solubility value from at least three replicate experiments, the standard deviation, the experimental temperature, and the specific analytical method used for quantification.

Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to the solubility of this compound.

G Conceptual Diagram of this compound Solubility cluster_solute This compound cluster_solvent Organic Solvent cluster_interaction Solvation Process solute C6H5CH2O(CH2)3CH3 polar_group Polar Ether Group (-O-) solute->polar_group has a nonpolar_groups Nonpolar Groups (Benzyl and Butyl) solute->nonpolar_groups has interaction Solute-Solvent Interactions solute->interaction solvent Solvent Molecules solvent->interaction dissolution Dissolution interaction->dissolution G Experimental Workflow for Solubility Determination arrow arrow start Start prepare Prepare Saturated Solution (Excess this compound in Solvent) start->prepare equilibrate Equilibration (Constant Temperature Agitation) prepare->equilibrate separate Phase Separation (Centrifugation / Filtration) equilibrate->separate quantify Quantification of Solute (e.g., GC-FID, HPLC-UV) separate->quantify analyze Data Analysis and Solubility Calculation quantify->analyze end End analyze->end

References

A Theoretical and Computational Deep Dive into the Properties of Benzyl Butyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretically calculated properties of benzyl butyl ether. By leveraging computational chemistry methods, we can elucidate the structural, electronic, and physicochemical characteristics of this important aromatic ether. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields where understanding molecular properties is crucial.

Introduction to this compound

This compound (C₁₁H₁₆O) is an organic compound classified as a benzyl ether.[1] It is a colorless liquid known for its sweet, floral aroma and is utilized as a flavoring agent in foods and a fragrance component in perfumes.[2][3] Beyond its sensory characteristics, understanding the fundamental molecular properties of this compound is essential for applications in chemical synthesis and for assessing its behavior in biological systems. Theoretical calculations, particularly those based on quantum mechanics, provide a powerful avenue for investigating these properties at the molecular level.

Computational Methodology: A Focus on Density Functional Theory (DFT)

The theoretical data presented in this guide are primarily derived from ab initio quantum chemistry calculations. A prominent method for studying molecules of this nature is Density Functional Theory (DFT).

Experimental Protocol: Structure Optimization and Property Calculation

A representative computational protocol for determining the properties of benzyl ethers, including this compound, involves the following steps[4]:

  • Initial Structure Generation: A 3D model of the this compound molecule is generated.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common and effective method for this is the B3LYP functional combined with a basis set such as 6-31G(d,p).[4] This process adjusts bond lengths, bond angles, and dihedral angles to achieve a stable molecular geometry.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are typically performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculations: Using the optimized geometry, various electronic and spectroscopic properties are calculated. For instance, Nuclear Magnetic Resonance (NMR) parameters, such as chemical shielding tensors, can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) or the Continuous Set of Gauge Transformations (CSGT).[4]

This computational workflow allows for the determination of a wide range of molecular properties without the need for empirical measurements.

G cluster_workflow Computational Workflow for this compound Properties A 1. Initial 3D Structure Generation B 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D 4. Confirmation of Energy Minimum C->D Check for imaginary frequencies E 5. Calculation of Molecular Properties (e.g., NMR, Electronic) D->E Proceed if stable

Caption: A typical workflow for the theoretical calculation of molecular properties.

Computed Physicochemical and Structural Properties

The following tables summarize key quantitative data for this compound, computed through various theoretical models and available in public databases.

Table 1: General and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₆O[2][5]
Molecular Weight164.24 g/mol [2][5]
Monoisotopic Mass164.120115130 Da[2][5]
XLogP3-AA2.8[2]
Hydrogen Bond Donor Count0[1][5]
Hydrogen Bond Acceptor Count1[1][5]
Rotatable Bond Count5[1]
Topological Polar Surface Area9.2 Ų[2][5]
Complexity95.2[2]
Refractivity51.5 m³·mol⁻¹[1]
Polarizability20.26 ų[1]

Table 2: Structural and Topological Descriptors

DescriptorValueSource
IUPAC Namebutoxymethylbenzene[2]
InChIInChI=1S/C11H16O/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3[2]
InChIKeyMAYUYFCAPVDYBQ-UHFFFAOYSA-N[2]
Canonical SMILESCCCCOCC1=CC=CC=C1[2]
Heavy Atom Count12[5]
Formal Charge0[5]
Number of Rings1[1]

Logical Relationships in Computational Chemistry

The process of theoretical property calculation follows a logical hierarchy. The accuracy of the final computed properties is contingent on the quality of the preceding steps.

G cluster_logic Hierarchy of Theoretical Calculation Accuracy Level1 Choice of Theoretical Model (e.g., DFT, HF, MP2) Level2 Selection of Basis Set (e.g., 6-31G*, cc-pVDZ) Level1->Level2 Level3 Accuracy of Optimized Geometry Level2->Level3 Level4 Reliability of Calculated Properties (e.g., Energy, NMR shifts, Charges) Level3->Level4

Caption: The dependency of calculated properties on the chosen theoretical framework.

Conclusion

Theoretical calculations provide indispensable insights into the intrinsic properties of this compound. Methodologies such as Density Functional Theory allow for the accurate determination of its geometry and a host of physicochemical descriptors. The data compiled in this guide, sourced from computational studies and curated databases, offer a valuable foundation for further research, including applications in drug design, synthetic chemistry, and material science. The continued advancement of computational methods promises an even more detailed and predictive understanding of such molecules in the future.

References

Methodological & Application

Application Notes and Protocols: Benzyl Ether as a Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and natural product chemistry, the judicious use of protecting groups is paramount. The benzyl (Bn) ether is a cornerstone for the protection of hydroxyl groups due to its broad stability under a range of reaction conditions and the diverse methods available for its removal.[1][2][3] This document provides detailed application notes and protocols for the use of benzyl ethers as a protecting group for alcohols. While the term "benzyl butyl ether" was specified, the common and widely utilized protecting group is the benzyl ether, where a benzyl group is attached to the oxygen of an alcohol. This guide will focus on this versatile and reliable protecting group.

Application Notes

Benzyl ethers are favored for their robustness in the presence of acidic and basic conditions, as well as many oxidizing and reducing agents.[1][4] The protection of an alcohol as a benzyl ether is most commonly achieved through the Williamson ether synthesis.[2][4][5][6][7][8] This method involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a benzyl halide.[1][5]

The deprotection of benzyl ethers can be accomplished through several methods, with catalytic hydrogenolysis being the most prevalent.[2][4][5] This method offers clean and high-yielding cleavage of the benzyl ether to regenerate the alcohol.[5] Alternative deprotection strategies, such as catalytic transfer hydrogenation and oxidative cleavage, provide orthogonality and are compatible with a wider range of functional groups.[9][10][11]

Advantages of Benzyl Ether Protecting Groups:
  • Stability: Stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[1][4]

  • Ease of Introduction: Readily introduced using standard Williamson ether synthesis conditions.[2][4][5]

  • Orthogonality: Can be selectively removed in the presence of other protecting groups like silyl ethers and trityl ethers, allowing for complex synthetic strategies.[12]

Limitations:
  • Deprotection Conditions: The standard deprotection method, catalytic hydrogenolysis, is not compatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, and some nitrogen-containing functional groups.[1][13]

  • Harsh Conditions for Alternatives: Some alternative deprotection methods can require harsh reagents or conditions that may not be suitable for sensitive substrates.[4][10][11]

Data Presentation

Table 1: Representative Conditions for Benzylation of Alcohols (Williamson Ether Synthesis)
EntryAlcohol SubstrateBase (equiv.)Benzylating Agent (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Primary AlcoholNaH (1.2)Benzyl Bromide (1.2)DMF0 to RT1>90
2Secondary AlcoholNaH (1.5)Benzyl Bromide (1.5)THF0 to RT2-485-95
3PhenolK₂CO₃ (2.0)Benzyl Bromide (1.2)AcetoneReflux4-6>90
4Diol (selective)Ag₂O (1.0)Benzyl Bromide (1.1)DCMRT12-2470-85

Yields are representative and can vary depending on the specific substrate and reaction scale.

Table 2: Common Methods for Deprotection of Benzyl Ethers
EntryDeprotection MethodReagentsCatalystSolventTemperature (°C)Time (h)Yield (%)
1Catalytic HydrogenolysisH₂ (1 atm)10% Pd/CMeOH or EtOAcRT1-4>95
2Catalytic Transfer HydrogenationFormic Acid10% Pd/CMeOHRT0.5-2>90
3Catalytic Transfer HydrogenationAmmonium Formate10% Pd/CMeOHReflux1-3>90
4Oxidative CleavageDDQ-DCM/H₂ORT1-670-90
5Lewis Acid CleavageBCl₃-DCM-78 to 00.5-280-95

Yields are representative and can vary depending on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using Sodium Hydride and Benzyl Bromide

This protocol describes a general procedure for the benzylation of a primary alcohol.

Materials:

  • Primary alcohol (1.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Benzyl bromide (BnBr) (1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF at 0°C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equiv) portion-wise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add benzyl bromide (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC (typically 1-4 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0°C.

  • Extract the mixture with EtOAc (3 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl ether.

Protocol 2: Deprotection of a Benzyl Ether by Catalytic Transfer Hydrogenation

This protocol provides a method for the cleavage of a benzyl ether that avoids the use of gaseous hydrogen.[9]

Materials:

  • Benzyl ether (1.0 equiv)

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C) (10 mol %)

  • Formic acid (HCOOH) or Ammonium formate (HCOONH₄) (5-10 equiv)

  • Celite

Procedure:

  • To a solution of the benzyl ether (1.0 equiv) in methanol, add 10% Pd/C (10 mol %).

  • To this suspension, add formic acid (or ammonium formate) (5-10 equiv).

  • Stir the reaction mixture at room temperature (or reflux for ammonium formate) and monitor the progress by TLC. The reaction is typically complete within 30 minutes to 2 hours.[14]

  • Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with additional methanol.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, perform an aqueous workup and extraction with a suitable solvent.

  • Purify the crude product by flash column chromatography or recrystallization to yield the deprotected alcohol.

Mandatory Visualization

experimental_workflow start Start: Alcohol Substrate protection Protection: Williamson Ether Synthesis (NaH, BnBr, DMF) start->protection protected_alcohol Protected Alcohol: Benzyl Ether protection->protected_alcohol further_synthesis Further Synthetic Steps protected_alcohol->further_synthesis deprotection Deprotection: Catalytic Transfer Hydrogenolysis (Pd/C, HCOOH) further_synthesis->deprotection final_product Final Product: Deprotected Alcohol deprotection->final_product

Caption: Experimental workflow for alcohol protection and deprotection.

logical_relationships cluster_conditions Reaction Conditions cluster_pgs Protecting Groups acid Strong Acid base Strong Base reductive Reductive (e.g., H2/Pd) oxidative Oxidative (e.g., DDQ) Bn Benzyl (Bn) Bn->acid Stable Bn->base Stable Bn->reductive Labile Bn->oxidative Labile Tr Trityl (Tr) Tr->acid Labile Tr->base Stable Tr->reductive Stable Tr->oxidative Stable TBS TBS (t-butyldimethylsilyl) TBS->acid Labile TBS->base Stable TBS->reductive Stable TBS->oxidative Stable

Caption: Stability of common alcohol protecting groups.

References

Application of Benzyl Ethers in Pharmaceutical Synthesis: A Case Study of the HIV Protease Inhibitor Lopinavir

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the intricate landscape of pharmaceutical synthesis, the strategic use of protecting groups is paramount to achieving the desired molecular architecture of complex active pharmaceutical ingredients (APIs). The benzyl ether, and by extension, the N-benzyl group, serves as a robust and versatile protecting group for hydroxyl and amine functionalities, respectively. Its stability under a wide range of reaction conditions, coupled with the facility of its removal under specific and mild conditions, makes it an invaluable tool for medicinal chemists and process development scientists. This document provides detailed application notes and protocols for the use of benzyl groups in pharmaceutical synthesis, exemplified by the synthesis of a key intermediate of Lopinavir, an HIV protease inhibitor.

Application Notes

The benzyl group is predominantly used to protect alcohols as benzyl ethers and amines as N-benzyl derivatives. In the context of pharmaceutical synthesis, this strategy is employed to mask reactive hydroxyl or amino groups on a molecule to prevent them from undergoing unintended reactions during subsequent synthetic steps.

Key Applications in Pharmaceutical Synthesis:

  • Protection of Alcohols: Hydroxyl groups are common in pharmaceutical molecules and are often reactive. Protection as a benzyl ether allows for a wide range of subsequent chemical transformations to be performed on other parts of the molecule.

  • Protection of Amines: Primary and secondary amines are nucleophilic and can interfere with many synthetic transformations. Protection as N-benzyl or N,N-dibenzyl derivatives is a common strategy to mitigate this reactivity.

  • Chiral Synthesis: In the synthesis of chiral drugs, protecting groups can play a crucial role in directing the stereochemical outcome of reactions.

The Case of Lopinavir Synthesis:

The synthesis of Lopinavir, a critical antiretroviral drug, involves a key intermediate, (2S,3S,5S)-5-Amino-2-(N,N-dibenzylamino)-3-hydroxy-1,6-diphenylhexane.[1] In this intermediate, a secondary amine is protected as a dibenzylamino group. This protection is crucial for the subsequent coupling reactions required to build the final Lopinavir molecule. The benzyl groups are later removed in a deprotection step to reveal the free amine, which is then further functionalized.

Quantitative Data Summary

The following tables summarize the quantitative data for the key protection (N-benzylation) and deprotection (N-debenzylation) steps in the synthesis of the Lopinavir intermediate.

Table 1: N-Benzylation of L-Phenylalanine

ParameterValueReference
Starting Material L-PhenylalanineCN111393329A
Reagents Benzyl chloride, Potassium carbonate, Alkaline aqueous solutionCN111393329A
Solvent Tetrahydrofuran or N,N-DimethylformamideCN111393329A
Reaction Temperature 50-80 °CCN111393329A
Reaction Time 3-6 hoursCN111393329A
Product N,N-dibenzylamino-L-benzyl phenylalanineCN111393329A
Yield Not specified

Table 2: N-Debenzylation to form Lopinavir Precursor

ParameterValueReference
Starting Material (2S)-N-[(2S,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide[1]
Reagents Ammonium formate, Palladium on charcoal (Pd/C)[1]
Solvent Methanol[1]
Product (2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide[1]
Yield 100%[1]

Experimental Protocols

Protocol 1: N-Benzylation of L-Phenylalanine (Representative Protocol)

This protocol is a representative procedure for the dibenzylation of L-phenylalanine based on the information provided in patent CN111393329A and general synthetic knowledge.

Materials:

  • L-Phenylalanine (1.0 eq)

  • Benzyl chloride (3.4 eq)

  • Potassium carbonate (0.5 eq)

  • 30% w/w Sodium hydroxide aqueous solution (2.5 eq)

  • Tetrahydrofuran (THF) (7 volumes)

  • Toluene

  • Water

Procedure:

  • To a stirred solution of L-phenylalanine in THF and water, add potassium carbonate and 30% sodium hydroxide solution at room temperature.

  • Heat the mixture to 65-75 °C.

  • Slowly add benzyl chloride to the reaction mixture over 1-2 hours, maintaining the temperature at 65-75 °C.

  • After the addition is complete, continue stirring at the same temperature for 4-5 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and toluene to the reaction mixture and stir for 15 minutes.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N-dibenzylamino-L-benzyl phenylalanine.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 2: N-Debenzylation of Lopinavir Intermediate

This protocol is based on the debenzylation step described in the synthesis of Lopinavir.[1]

Materials:

  • (2S)-N-[(2S,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide (1.0 eq)

  • Ammonium formate (excess)

  • 10% Palladium on charcoal (Pd/C) (catalytic amount)

  • Methanol

Procedure:

  • Dissolve the dibenzylamino-protected Lopinavir intermediate in methanol in a reaction flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Add an excess of ammonium formate to the reaction mixture.

  • Stir the reaction mixture at room temperature. The reaction is typically exothermic.

  • Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the debenzylated product.

  • The crude product can be carried forward to the next step or purified further if necessary.

Visualizations

ProtectionDeprotectionWorkflow cluster_protection Protection Step (N-Benzylation) cluster_synthesis Further Synthetic Steps cluster_deprotection Deprotection Step (N-Debenzylation) Start L-Phenylalanine (Free Amine) Reagents_P Benzyl Chloride (BnCl) K2CO3, NaOH(aq) Start->Reagents_P Reacts with Product_P N,N-Dibenzylamino Intermediate (Protected Amine) Reagents_P->Product_P Solvent_P THF / H2O Solvent_P->Reagents_P Conditions_P 50-80 °C, 3-6h Conditions_P->Reagents_P Intermediate_Synthesis Coupling Reactions & Modifications Product_P->Intermediate_Synthesis Start_D Dibenzylamino-Protected Lopinavir Intermediate Intermediate_Synthesis->Start_D Reagents_D Ammonium Formate Pd/C (catalyst) Start_D->Reagents_D Reacts with Product_D Lopinavir Precursor (Free Amine) Reagents_D->Product_D Solvent_D Methanol Solvent_D->Reagents_D

Caption: Workflow for Benzyl Protection and Deprotection.

ExperimentalWorkflow cluster_benzylation Protocol 1: N-Benzylation cluster_debenzylation Protocol 2: N-Debenzylation B1 Dissolve L-Phenylalanine in THF/Water with bases B2 Heat to 65-75 °C B1->B2 B3 Add Benzyl Chloride B2->B3 B4 Stir for 4-5 hours B3->B4 B5 Work-up and Extraction B4->B5 B6 Purification B5->B6 D1 Dissolve protected intermediate in Methanol D2 Add Pd/C and Ammonium Formate D1->D2 D3 Stir at Room Temperature D2->D3 D4 Filter to remove catalyst D3->D4 D5 Concentrate to obtain product D4->D5

References

Benzyl Butyl Ether: Application Notes for Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl butyl ether is a significant fragrance ingredient valued for its sweet, floral, and slightly fruity aroma with rosy and green undertones.[1] Its versatility allows for its use as a modifier in a variety of fragrance compositions, contributing to a smooth and deep scent profile.[2] This document provides detailed application notes on the synthesis of this compound, focusing on the widely utilized Williamson ether synthesis, and its application in fragrance formulations.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₆O[3]
Molecular Weight 164.24 g/mol [3]
Appearance Colorless liquid[4]
Odor Sweet, floral, fruity, rose, green[1]
Boiling Point 220-224 °C @ 744 mmHg[3]
Flash Point 83.33 °C (182.00 °F)[5]
Solubility Insoluble in water; soluble in alcohol and oils.[1]

Safety Information: this compound is not classified as a hazardous substance. However, standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) and working in a well-ventilated area.

Synthesis of this compound

The primary and most versatile method for the synthesis of this compound is the Williamson ether synthesis. This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[6][7] Variations of this method, including classical, phase-transfer catalysis, and alternative approaches, are detailed below.

Logical Workflow for Synthesis Selection

Start Select Synthesis Route for this compound Williamson Williamson Ether Synthesis Start->Williamson Other Other Methods Start->Other Classical Classical Williamson (Strong Base) Williamson->Classical High Yield, Anhydrous Conditions PTC Phase-Transfer Catalysis (PTC) Williamson->PTC Milder Conditions, Two-Phase System Other_Details e.g., Copper-catalyzed dehydration of alcohols Yield: ~95% Other->Other_Details Classical_Details Reagents: Sodium Hydride (NaH) Solvent: DMF, THF Yield: High (e.g., 90%) Classical->Classical_Details PTC_Details Reagents: KOH, Phase-Transfer Catalyst (e.g., TBAB) Solvent: Dodecane/Water Yield: High (e.g., 90%) PTC->PTC_Details

Caption: Decision workflow for selecting a synthetic route for this compound.

Experimental Protocols

Protocol 1: Classical Williamson Ether Synthesis using Sodium Hydride

This protocol describes the synthesis of this compound from butanol and benzyl bromide using sodium hydride as a strong base. This method is known for its high yield.[8]

Reaction Scheme:

Materials:

  • n-Butanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Alkoxide Formation: In a dry, inert atmosphere (e.g., under nitrogen or argon), add n-butanol to a suspension of sodium hydride in anhydrous DMF at 0 °C. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the complete formation of sodium butoxide.

  • Ether Formation: Slowly add benzyl bromide to the solution of sodium butoxide at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Quantitative Data:

ParameterValueReference
Yield 90%[8]
Protocol 2: Phase-Transfer Catalysis (PTC) Williamson Ether Synthesis

This method utilizes a phase-transfer catalyst to facilitate the reaction between the water-soluble base and the organic-soluble reactants, avoiding the need for anhydrous conditions and strong, hazardous bases like sodium hydride.

Reaction Scheme:

Materials:

  • Benzyl chloride

  • n-Butanol

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB) or Polyethylene glycol (PEG) as the phase-transfer catalyst

  • Dodecane (as the organic phase)

  • Deionized water

  • Reaction vessel with overhead stirrer

  • Heating mantle with temperature control

Procedure:

  • Reaction Setup: Combine benzyl chloride, n-butanol, and dodecane in the reaction vessel. In a separate container, prepare an aqueous solution of potassium hydroxide.

  • Addition of Catalyst and Base: Add the phase-transfer catalyst (e.g., TBAB) to the organic mixture. Begin vigorous stirring and heat the mixture to the desired reaction temperature (e.g., 70-90 °C). Slowly add the aqueous KOH solution.

  • Reaction: Maintain vigorous stirring and the reaction temperature for several hours until the reaction is complete (monitored by TLC or GC). The formation of a third phase may be observed when using PEG.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the organic layer.

    • Wash the organic layer with water to remove any remaining KOH and catalyst.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Purification:

    • Filter the mixture and remove the solvent under reduced pressure.

    • Purify the resulting crude product by vacuum distillation.

Quantitative Data:

ParameterValueReference
Yield (with PEG + (Hex)₄NBr) 90%[8]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Spectroscopic Data:

TechniqueKey DataReference
¹H NMR (CDCl₃) δ (ppm): 0.99 (t, 3H), 1.4-1.55 (m, 2H), 1.6-1.75 (m, 2H), 3.52 (t, 2H), 4.54 (s, 2H), 7.25-7.55 (m, 5H)[8]
¹³C NMR (CDCl₃) δ (ppm): 13.94, 19.42, 31.89, 70.22, 72.87, 127.48, 127.63, 128.34, 138.74[8]
Mass Spec (EI) Major fragments (m/z): 91 (100%), 57, 79, 107[3]

Application in Fragrance Formulations

This compound is a valuable component in fragrance compositions due to its floral and fruity character. It acts as a modifier, blending well with other floral and fruity notes to create a more complex and harmonious scent.

Fragrance Application Workflow:

Start Incorporate this compound into Fragrance Odor_Profile Odor Profile: Floral, Fruity, Sweet, Rose, Green Start->Odor_Profile Application Application: Modifier in Floral/Fruity Accords Odor_Profile->Application Concentration Recommended Concentration: Up to 2.0% in Fragrance Concentrate Application->Concentration Blending Blending with other notes (e.g., Jasmine, Rose, Ylang-Ylang) Application->Blending Evaluation Sensory Evaluation Concentration->Evaluation Blending->Evaluation

Caption: Workflow for incorporating this compound into fragrance formulations.

Usage Levels:

  • The International Fragrance Association (IFRA) recommends usage levels for this compound up to 2.0% in the final fragrance concentrate.[5]

Role in Fragrance Compositions:

  • Modifier: It is not typically a character-donating ingredient on its own but modifies and enhances the overall fragrance profile.

  • Blender: Due to its moderate volatility and pleasant odor, it helps to bridge the top and middle notes in a fragrance.

  • Fixative: In some formulations, it can contribute to the longevity of the fragrance on the skin.[9]

Examples of Use:

This compound can be effectively used in fragrance accords such as:

  • Rose and Jasmine: To add a sweet, fruity nuance.

  • Fruity-Floral: To enhance the fruity top notes and provide a smooth transition to the floral heart.

  • Green-Floral: To soften the sharpness of green notes and add a touch of sweetness.

References

The Limited Direct Role of Benzyl Butyl Ether and the Broader Significance of Benzyl Ethers in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document explores the role of benzyl butyl ether and related benzyl ether compounds in polymer chemistry. While direct applications of this compound in polymerization processes are not extensively documented in scientific literature, its structural motifs are present in various monomers, initiators, and functional polymers that are of significant interest to researchers, scientists, and drug development professionals. This note will first address the known, albeit limited, functions of this compound and then delve into the detailed applications and experimental protocols for structurally related and more prominently utilized benzyl ether-containing molecules in polymer synthesis. These include poly(benzyl ether)s for advanced materials, benzyl ether-containing monomers in controlled polymerization, and their use as reactive diluents.

This compound: A Cursory Role in Polymer Science

This compound (CAS 588-67-0) is primarily recognized for its applications as a solvent in various industrial processes and as an intermediate in the synthesis of other chemical compounds, notably in the fragrance industry. Its direct involvement in polymer chemistry is not well-documented in peer-reviewed literature. There is a lack of substantial evidence for its use as a monomer, initiator, chain-transfer agent, or plasticizer in major polymerization processes. Its potential application would likely be limited to a high-boiling point solvent for specific polymerizations, though common solvents like toluene, anisole, or dimethylformamide are more frequently cited for such purposes.

Poly(benzyl ether)s: Functional Macromolecules

Poly(benzyl ether)s are a class of polymers that have garnered significant attention for their unique properties and applications, particularly in the fields of self-immolative polymers and membrane technology. These polymers are not synthesized from this compound but from monomers containing benzyl ether functionalities.

Application Notes:
  • Self-Immolative Polymers: Poly(benzyl ether)s can be designed to depolymerize in response to a specific stimulus. This "unzipping" of the polymer backbone into small molecules is of great interest for applications in drug delivery, where the polymer carrier can degrade into benign components after releasing its payload, and in materials that can be selectively recycled at room temperature.

  • Gas Separation Membranes: Poly(benzyl ether)-type additives have been shown to enhance the gas separation properties of glassy polyimide membranes. The incorporation of these bulky additives can alter the physical properties of the membrane matrix, leading to improved permeability and selectivity for small gas molecules.

Experimental Protocols:

A common route to poly(benzyl ether)s is through the polymerization of AB2-type monomers, such as 3,5-bis(benzyloxy)benzyl alcohol, via a polycondensation reaction.

Protocol 1: Synthesis of Hyperbranched Poly(benzyl ether)

This protocol is a generalized procedure for the synthesis of a hyperbranched poly(benzyl ether) via the polycondensation of an AB2 monomer.

ParameterValue
Monomer3,5-bis(benzyloxy)benzyl alcohol
BasePotassium carbonate
Phase Transfer Catalyst18-crown-6
SolventAnhydrous N,N-Dimethylformamide (DMF)
Temperature80-100 °C
Reaction Time24-48 hours

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., Argon), add the 3,5-bis(benzyloxy)benzyl alcohol monomer, potassium carbonate (2.2 equivalents), and 18-crown-6 (0.1 equivalents).

  • Add anhydrous DMF to dissolve the reactants.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gel Permeation Chromatography (GPC).

  • Upon completion, cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol.

  • Filter the polymer and wash with methanol to remove residual salts and catalyst.

  • Dry the polymer under vacuum to a constant weight.

Logical Workflow for Self-Immolative Polymer Action:

G Stimulus Specific Stimulus (e.g., Chemical, Light) EndCap End-Cap Cleavage Stimulus->EndCap Polymer Intact Poly(benzyl ether) EndCap->Polymer activates Depolymerization Head-to-Tail Depolymerization Polymer->Depolymerization Monomers Small Molecule Monomers Depolymerization->Monomers

Caption: Workflow of stimulus-induced depolymerization of a poly(benzyl ether).

Benzyl Ether Derivatives as Monomers and Initiators

Several derivatives of benzyl ether are important building blocks in polymer synthesis, functioning as monomers in various polymerization reactions or as initiators.

Application Notes:
  • Benzyl Vinyl Ether (BVE): BVE can be polymerized through both cationic and radical pathways. It is used as a reactive diluent in formulations like UV coatings and inks. Recent research has shown its use in radical copolymerization to create degradable polymers with a periodic benzyl ether structure in the backbone.

  • Benzyl Methacrylate (BMA): BMA is a monomer used in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) to synthesize well-defined polymers with specific thermal and mechanical properties.

  • Benzyl Halides as Initiators: Compounds like benzyl bromide can act as initiators for the cationic polymerization of vinyl ethers and styrene derivatives.

  • Benzyl Glycidyl Ether (BGE): BGE is utilized as a reactive diluent in epoxy resin formulations to reduce viscosity and improve processability. The inclusion of the benzyl group can also enhance the thermal properties of the cured epoxy resin compared to aliphatic glycidyl ethers.

Experimental Protocols:

Protocol 2: Cationic Polymerization of Isobutyl Vinyl Ether (IBVE) using a Benzyl Halide Initiator

This protocol outlines a general procedure for the cationic polymerization of a vinyl ether initiated by a benzyl halide/Lewis acid system.

ParameterValue
MonomerIsobutyl vinyl ether (IBVE)
InitiatorBenzyl Bromide (BnBr)
Co-initiator/Lewis AcidEthylaluminum Dichloride (EtAlCl2)
SolventDichloromethane (CH2Cl2)
Temperature-20 °C to 0 °C
Reaction Time1-2 hours

Procedure:

  • Dry all glassware thoroughly and assemble under an inert atmosphere.

  • In a Schlenk flask, dissolve the IBVE monomer in anhydrous dichloromethane.

  • Cool the solution to the desired temperature (e.g., -20 °C) in a cryostat.

  • In a separate flask, prepare a solution of benzyl bromide in dichloromethane.

  • To the monomer solution, slowly add the EtAlCl2 solution via syringe, followed by the benzyl bromide solution to initiate the polymerization.

  • Stir the

Application Notes and Protocols for the Synthesis of Benzyl Butyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl butyl ether is a valuable organic compound utilized as a flavoring agent, in the fragrance industry, and as an intermediate in the synthesis of various chemicals and pharmaceuticals.[1] Its synthesis can be achieved through several methods, with the Williamson ether synthesis being a classic and widely employed approach.[2][3][4] This method involves the reaction of an alkoxide with an alkyl halide.[4][5] Variations of this synthesis, such as the use of phase transfer catalysis, have been developed to improve reaction efficiency and yield.[2][6][7] Another common method is the intermolecular dehydration of benzyl and butyl alcohols in the presence of a catalyst.[1]

This document provides detailed experimental protocols for the synthesis of this compound via the Williamson ether synthesis and a phase transfer catalysis approach.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol outlines the synthesis of this compound by reacting sodium butoxide with benzyl bromide.

Materials:

  • Sodium metal

  • n-Butanol

  • Benzyl bromide

  • Anhydrous diethyl ether

  • Saturated aqueous solution of sodium chloride

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Butoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal to an excess of dry n-butanol under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming sodium butoxide in n-butanol.

  • Reaction with Benzyl Bromide: Cool the sodium butoxide solution to room temperature. Slowly add a stoichiometric amount of benzyl bromide to the flask with stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully add water to quench any unreacted sodium butoxide.

    • Transfer the mixture to a separatory funnel and add diethyl ether to extract the organic product.

    • Wash the organic layer with a saturated aqueous solution of sodium chloride.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter the mixture to remove the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator.

    • The crude this compound can be further purified by distillation under reduced pressure.

Protocol 2: Phase Transfer Catalyzed Synthesis of this compound

This protocol describes the synthesis of this compound using benzyl alcohol and butyl bromide under phase transfer catalysis conditions.[6]

Materials:

  • Benzyl alcohol

  • Butyl bromide

  • 50% aqueous potassium hydroxide (KOH) solution

  • Phase transfer catalyst (e.g., a polymeric quaternary ammonium salt)[6]

  • Toluene

  • Reaction tube with a Teflon screw cap

  • Magnetic stirrer

  • Water bath

Procedure:

  • Reaction Setup: In a reaction tube, combine the phase transfer catalyst (e.g., 16.6 mg of a polymeric quaternary ammonium salt) and 2 mL of a 50% aqueous KOH solution.[6]

  • Heating: Heat the mixture in a water bath to 40°C.[6]

  • Addition of Reactants: Prepare a preheated mixture of benzyl alcohol and butyl bromide and add it to the reaction tube.[6]

  • Reaction: Seal the tube and stir the reaction mixture vigorously using a magnetic stirrer for 3-4 hours at 40°C.[6]

  • Work-up:

    • After cooling to room temperature, add toluene to the reaction mixture and transfer it to a separatory funnel.

    • Wash the organic layer with water to remove the catalyst and any remaining KOH.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Purification:

    • Filter the mixture and remove the toluene under reduced pressure.

    • The resulting crude this compound can be purified by vacuum distillation.

Data Presentation

The following table summarizes quantitative data from various reported syntheses of this compound and related ethers.

Synthesis MethodReactant 1Reactant 2Catalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Williamson Ether Synthesis(2-n-butyl-4-bromophenyl)methanolBenzyl bromidePotassium carbonateAcetoneRoom Temp.48-[8]
Intermolecular DehydrationBenzyl alcoholButyl alcoholCuBr2 on Zeolite HY-150-~95[1]
Phase Transfer CatalysisBenzyl alcoholButyl bromidePolymeric quaternary ammonium salt / 50% KOHToluene403-4-[6]
Three-Phase CatalysisBenzyl alcoholButyl bromidePEG + (Hex)4NBr / KOHDodecane--90[6]
Vanadium CatalyzedToluenen-ButanolVO(acac)2 / Et3NCCl41751067[6]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Reactants mixing Mixing & Stirring reactants->mixing solvent Solvent solvent->mixing catalyst Catalyst/Base catalyst->mixing heating Heating/Reflux mixing->heating monitoring Reaction Monitoring (TLC) heating->monitoring quenching Quenching monitoring->quenching Reaction Complete extraction Extraction quenching->extraction washing Washing extraction->washing drying Drying washing->drying filtration Filtration drying->filtration evaporation Solvent Evaporation filtration->evaporation distillation Distillation evaporation->distillation product Pure this compound distillation->product

Caption: General experimental workflow for the synthesis of this compound.

References

Benzyl Butyl Ether: A High-Boiling Non-Polar Aprotic Solvent for Specialized Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-BBE-001

Introduction

Benzyl butyl ether (BBE), a colorless liquid with a mild, pleasant odor, is emerging as a versatile high-boiling, non-polar aprotic solvent for specialized applications in organic synthesis and materials science. Its unique combination of properties, including a high boiling point, low water solubility, and stability under a range of reaction conditions, makes it a suitable alternative to more conventional solvents like diphenyl ether or Dowtherm A, particularly in reactions requiring elevated temperatures. This document provides an overview of the properties, potential applications, and generalized protocols for the use of this compound as a non-polar aprotic solvent.

Physicochemical Properties of this compound

This compound's utility as a solvent is dictated by its physical and chemical characteristics. A summary of these properties is presented below.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₆O--INVALID-LINK--
Molecular Weight 164.24 g/mol --INVALID-LINK--
Appearance Colorless liquid--INVALID-LINK--
Boiling Point 222-224 °C--INVALID-LINK--
Melting Point -30 °C--INVALID-LINK--
Density 0.93 g/cm³--INVALID-LINK--
Solubility in Water Insoluble--INVALID-LINK--
Solubility in Organic Solvents Soluble in ethanol, ether, and chloroform--INVALID-LINK--
Flash Point 96 °C--INVALID-LINK--

Key Applications in Synthesis

While specific documented protocols are emerging, the properties of this compound suggest its suitability for a range of synthetic applications, particularly those requiring high temperatures and a non-reactive, non-polar medium.

  • High-Temperature Nucleophilic Aromatic Substitution (SNAAr) Reactions: Its high boiling point allows for reactions to be conducted at temperatures sufficient to overcome the activation energy for sluggish SNAr reactions.

  • Metal-Catalyzed Cross-Coupling Reactions: this compound can serve as a stable medium for various palladium, copper, or iron-catalyzed cross-coupling reactions that require elevated temperatures to proceed efficiently.

  • Nanoparticle Synthesis: High-boiling ethers are often employed in the thermal decomposition of organometallic precursors to generate nanoparticles. This compound offers a controlled high-temperature environment for such syntheses.

  • Polymerization Reactions: Its inert nature and high boiling point make it a potential solvent for certain polymerization processes that require a stable, non-coordinating medium at elevated temperatures.

Experimental Protocols

The following are generalized protocols illustrating the potential use of this compound as a solvent in common high-temperature organic reactions. Researchers should optimize these protocols for their specific substrates and catalysts.

Protocol 1: High-Temperature Williamson Ether Synthesis

This protocol describes a generalized procedure for the synthesis of diaryl ethers or other ethers requiring high temperatures, using this compound as the solvent.

Materials:

  • Phenol or alcohol starting material

  • Aryl halide or other alkylating agent

  • Potassium carbonate (K₂CO₃) or another suitable base

  • This compound (anhydrous)

  • Copper catalyst (e.g., CuI, optional, for Ullmann condensation)

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen/argon inlet, add the phenol or alcohol (1.0 eq), potassium carbonate (2.0 eq), and copper catalyst (if applicable, 0.1 eq).

  • Evacuate the flask and backfill with an inert gas three times.

  • Add anhydrous this compound via syringe to achieve a desired concentration (e.g., 0.5 M).

  • Add the aryl halide or alkylating agent (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 180-200 °C) and maintain with vigorous stirring for the required time (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Williamson_Ether_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Phenol/Alcohol (1.0 eq) - K₂CO₃ (2.0 eq) - Catalyst (opt.) B Inert Atmosphere: Evacuate & backfill with N₂/Ar A->B C Add Solvent: Anhydrous this compound B->C D Add Alkylating Agent (1.2 eq) C->D E Heat to 180-200 °C with stirring D->E F Monitor reaction (TLC/GC-MS) E->F G Cool to RT F->G H Dilute & Filter G->H I Aqueous Wash H->I J Dry & Concentrate I->J K Column Chromatography J->K L L K->L Pure Product Iron_Catalyzed_Cross_Coupling cluster_setup Inert Atmosphere Setup cluster_rxn Reaction cluster_purification Workup and Purification S1 Add Catalyst & Base S2 Add this compound S1->S2 S3 Add Thiol S2->S3 S4 Add Benzyl Halide S3->S4 R1 Heat to 100-150 °C S4->R1 R2 Monitor Progress R1->R2 W1 Quench with NH₄Cl (aq) R2->W1 W2 Extract with Organic Solvent W1->W2 W3 Wash & Dry W2->W3 W4 Concentrate W3->W4 W5 Purify by Chromatography W4->W5 P P W5->P Thioether Product

Application Notes and Protocols: The Use of Benzyl Butyl Ether in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an organomagnesium halide (Grignard reagent) with an electrophile. The choice of solvent is critical to the success of a Grignard reaction, with ethers being the most common choice due to their ability to solvate and stabilize the Grignard reagent. While diethyl ether and tetrahydrofuran (THF) are ubiquitously used, their low boiling points and propensity to form peroxides can be limiting. This document explores the theoretical application of benzyl butyl ether as a solvent for Grignard reactions, providing a detailed analysis of its properties, potential benefits and drawbacks, and a hypothetical experimental protocol.

It is important to note that while the use of this compound in Grignard reactions is not extensively documented in scientific literature, its properties suggest it may be a viable, high-boiling point alternative for specific applications. The following information is based on the known properties of this compound and comparisons with conventional Grignard solvents.

Physicochemical Properties of Ethereal Solvents

A solvent's physical properties are crucial in determining its suitability for a particular reaction. The high boiling point of this compound suggests its potential utility in reactions requiring elevated temperatures.

PropertyThis compoundDiethyl EtherTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)
Boiling Point (°C) 220-224[1][2]34.666~80
Flash Point (°C) ~83[2][3]-45-14-11
Density (g/cm³) ~0.922[3]0.7130.8890.854
Solubility in Water Insoluble[1][4]Slightly solubleMiscibleSlightly soluble
Peroxide Formation PotentialHighHighLower than THF[5]

Theoretical Application in Grignard Reactions

Advantages:
  • High Reaction Temperatures: The significantly higher boiling point of this compound would allow for Grignard reactions to be conducted at elevated temperatures. This could be advantageous for reactions involving unreactive halides (e.g., aryl chlorides) that often require higher temperatures to initiate and proceed at a reasonable rate.[6]

  • Improved Safety Profile: With a flash point of approximately 83°C, this compound is considerably less flammable than diethyl ether and THF, reducing the risk of fire in the laboratory.[2][3]

  • Potential for Unique Reactivity/Selectivity: The unique solvent environment provided by this compound, including its steric bulk and electronic properties, could potentially influence the reactivity and selectivity of certain Grignard reactions.

Disadvantages:
  • Difficult Removal: The high boiling point of this compound would make its removal after the reaction challenging, likely requiring vacuum distillation. This could be problematic for the isolation of high-boiling point products.

  • Potential for Side Reactions: The benzylic protons of this compound could potentially be susceptible to abstraction by the highly basic Grignard reagent, especially at elevated temperatures, leading to undesired side products.

  • Solubility of Grignard Reagents: While ethers, in general, solvate Grignard reagents through coordination of the ether oxygen to the magnesium atom, the solubility of specific Grignard reagents in the bulkier this compound is unknown and may be lower than in less hindered ethers like THF.[7][8][9][10]

  • Wurtz Coupling: For the formation of benzyl Grignard reagents, the choice of solvent is known to influence the extent of Wurtz coupling, a major side reaction. In THF, this side reaction is more prominent compared to diethyl ether or 2-MeTHF.[5] The effect of this compound on this side reaction is undetermined.

Experimental Protocols (Theoretical)

The following protocols are hypothetical and based on standard Grignard reaction procedures, adapted for the use of this compound. Appropriate safety precautions should be taken, and small-scale trials are recommended to validate this theoretical approach.

Protocol 1: Formation of a Grignard Reagent (Phenylmagnesium Bromide)

Objective: To prepare a solution of phenylmagnesium bromide in this compound.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous this compound

  • Iodine crystal (as an initiator)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and an inert gas inlet. Flame-dry the entire apparatus under a stream of inert gas to remove any adsorbed moisture.

  • Magnesium Activation: Place magnesium turnings in the flask. Add a single crystal of iodine.

  • Initial Solvent Addition: Add a small amount of anhydrous this compound to the flask, just enough to cover the magnesium turnings.

  • Initiation: Prepare a solution of bromobenzene in anhydrous this compound in the dropping funnel. Add a small portion (approximately 10%) of the bromobenzene solution to the magnesium suspension.

  • Maintaining the Reaction: Once the reaction initiates (indicated by bubbling and a change in color), slowly add the remaining bromobenzene solution from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, it can be moderated by external cooling with a water bath. If the reaction is sluggish, gentle heating may be required.

  • Completion: After the addition is complete, continue to stir the mixture at a gentle reflux for an additional 30-60 minutes to ensure complete reaction. The resulting dark grey to brown solution is the Grignard reagent.

Protocol 2: Reaction of Phenylmagnesium Bromide with an Electrophile (Benzophenone)

Objective: To synthesize triphenylmethanol via the reaction of phenylmagnesium bromide with benzophenone in this compound.

Materials:

  • Solution of phenylmagnesium bromide in this compound (from Protocol 1)

  • Benzophenone

  • Anhydrous this compound

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Electrophile Addition: Prepare a solution of benzophenone in anhydrous this compound. Cool the Grignard reagent solution in an ice bath. Slowly add the benzophenone solution to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 30°C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter and remove the extraction solvent by rotary evaporation. The high-boiling this compound will remain with the crude product.

  • Purification: Purify the crude triphenylmethanol by recrystallization or column chromatography to separate it from the this compound solvent.

Visualizations

Logical Flowchart for Solvent Selection in Grignard Reactions

Solvent_Selection start Start: Need to perform a Grignard Reaction halide_reactivity Assess Reactivity of Organic Halide start->halide_reactivity high_reactivity High Reactivity (Iodide, Bromide) halide_reactivity->high_reactivity e.g., R-I, R-Br low_reactivity Low Reactivity (Chloride) halide_reactivity->low_reactivity e.g., R-Cl temp_consideration Consider Required Reaction Temperature high_reactivity->temp_consideration low_reactivity->temp_consideration low_temp Low Temperature (< 66°C) temp_consideration->low_temp high_temp High Temperature (> 66°C) temp_consideration->high_temp common_solvents Use Common Solvents (Diethyl Ether, THF, 2-MeTHF) low_temp->common_solvents high_boiling_solvent Consider High-Boiling Solvent (e.g., this compound) high_temp->high_boiling_solvent product_bp Product Boiling Point? high_boiling_solvent->product_bp low_bp_product Low BP Product (Easy Separation) product_bp->low_bp_product high_bp_product High BP Product (Difficult Separation) product_bp->high_bp_product proceed Proceed with this compound low_bp_product->proceed reconsider Reconsider Solvent Choice high_bp_product->reconsider

Caption: Decision-making flowchart for solvent selection in Grignard reactions.

General Experimental Workflow

Grignard_Workflow A 1. Apparatus Preparation (Flame-dried, Inert Atmosphere) B 2. Magnesium Activation (Mg turnings + Iodine) A->B C 3. Grignard Reagent Formation (Slow addition of R-X in this compound) B->C D 4. Reaction with Electrophile (Slow addition of Electrophile) C->D E 5. Quenching (e.g., sat. aq. NH4Cl) D->E F 6. Workup & Extraction E->F G 7. Purification (Distillation/Chromatography/Recrystallization) F->G

Caption: General experimental workflow for a Grignard reaction.

Solvation of Grignard Reagent by this compound

Solvation cluster_grignard Grignard Reagent cluster_solvent1 This compound cluster_solvent2 This compound R R Mg Mg R->Mg X X Mg->X O1 O O1->Mg Coordination C2 Benzyl O1->C2 C1 Butyl C1->O1 O2 O O2->Mg Coordination C4 Benzyl O2->C4 C3 Butyl C3->O2

Caption: Solvation of a Grignard reagent by this compound.

Conclusion

This compound presents a theoretically viable, high-boiling point alternative to traditional Grignard solvents. Its primary advantage lies in enabling reactions at elevated temperatures, which can be crucial for less reactive substrates. However, challenges related to product isolation and potential side reactions must be carefully considered. The provided protocols offer a starting point for researchers interested in exploring the utility of this compound in this fundamental organic transformation. Experimental validation is essential to fully understand its performance characteristics and to establish it as a practical solvent for Grignard reactions.

References

Application Notes and Protocols: The Strategic Use of Benzyl Ethers in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benzyl ethers as protecting groups for hydroxyl functionalities in the multi-step total synthesis of complex natural products. Detailed experimental protocols for both the protection (benzylation) and deprotection (debenzylation) steps are provided, along with key quantitative data and workflow visualizations to guide researchers in this critical aspect of organic synthesis.

Introduction to Benzyl Ethers as Protecting Groups

In the intricate landscape of natural product synthesis, the selective protection and deprotection of reactive functional groups is paramount. Benzyl ethers are a cornerstone in the synthetic chemist's toolkit for the temporary masking of hydroxyl groups. Their popularity stems from a favorable balance of stability across a wide range of reaction conditions and the availability of mild and selective methods for their removal.[1][2]

The benzyl group's robustness against many non-reductive reagents, including acidic and basic conditions, allows for complex chemical transformations on other parts of a molecule without affecting the protected alcohol.[3] The most common method for the cleavage of benzyl ethers is catalytic hydrogenolysis, which proceeds under mild conditions and releases the desired alcohol and toluene as a byproduct.[2][4] This orthogonality is a key advantage in the design of efficient and successful synthetic routes.

Formation of Benzyl Ethers: Experimental Protocols and Data

The most prevalent method for the formation of benzyl ethers is the Williamson ether synthesis.[4][5] This reaction involves the deprotonation of an alcohol to form an alkoxide, which then undergoes a nucleophilic substitution (SN2) reaction with a benzyl halide.

General Protocol: Williamson Ether Synthesis for Benzylation

Materials:

  • Alcohol-containing substrate

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., KH, Ag₂O)

  • Benzyl bromide (BnBr) or benzyl chloride (BnCl)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 - 1.5 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases, to ensure complete formation of the alkoxide.

  • Add benzyl bromide (1.1 - 1.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl ether.

Quantitative Data for Benzylation Reactions

The following table summarizes representative yields for the benzylation of various alcohols under Williamson ether synthesis conditions.

Substrate (Alcohol)BaseBenzylating AgentSolventTime (h)Yield (%)
Primary AlcoholNaHBenzyl BromideDMF12>90
Secondary AlcoholNaHBenzyl BromideTHF/DMF1685-95
PhenolK₂CO₃Benzyl BromideAcetone8>95
Hindered AlcoholKHBenzyl BromideTHF2470-85

Note: Reaction times and yields can vary depending on the specific substrate and reaction conditions.

Cleavage of Benzyl Ethers: Experimental Protocols and Data

The removal of the benzyl protecting group is most commonly achieved through catalytic hydrogenolysis. This method is valued for its mild conditions and high chemoselectivity.

General Protocol: Catalytic Hydrogenolysis for Debenzylation

Materials:

  • Benzyl-protected substrate

  • Palladium on carbon (Pd/C, 5% or 10% w/w)

  • Ethanol (EtOH) or methanol (MeOH) or ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite®

Procedure:

  • Dissolve the benzyl ether in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Carefully add a catalytic amount of palladium on carbon (typically 5-10 mol% of Pd relative to the substrate).

  • Evacuate the reaction flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a specified pressure in a Parr apparatus) at room temperature.

  • Monitor the reaction progress by TLC. Reaction times can range from 1 to 24 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Combine the filtrate and concentrate under reduced pressure to yield the deprotected alcohol. Further purification may be carried out if necessary.

Quantitative Data for Debenzylation Reactions

The following table summarizes representative yields for the debenzylation of various benzyl ethers via catalytic hydrogenolysis.

Substrate (Benzyl Ether)CatalystSolventTime (h)Yield (%)
Primary Alkyl Benzyl Ether10% Pd/CEthanol2-4>95
Secondary Alkyl Benzyl Ether10% Pd/CMethanol4-890-98
Aryl Benzyl Ether10% Pd/CEthyl Acetate6-1285-95
Substrate with other reducible groups5% Pd/C, H₂ transferMethanol8-1675-90

Note: The presence of other reducible functional groups (e.g., alkenes, alkynes, nitro groups) may require careful optimization of reaction conditions or the use of alternative deprotection methods.

Workflow and Logic Diagrams

To visually represent the strategic application of benzyl ether protecting groups in a synthetic sequence, the following diagrams have been generated using the DOT language.

ProtectionDeprotectionWorkflow Start Natural Product Precursor with Hydroxyl Group(s) Protection Protection Step: Williamson Ether Synthesis Start->Protection Alcohol ProtectedIntermediate Benzyl-Protected Intermediate Protection->ProtectedIntermediate Benzyl Ether IntermediateSteps Multi-Step Synthesis: (e.g., C-C bond formation, other functional group manipulations) ProtectedIntermediate->IntermediateSteps Deprotection Deprotection Step: Catalytic Hydrogenolysis IntermediateSteps->Deprotection FinalProduct Target Natural Product Deprotection->FinalProduct Free Hydroxyl

Caption: General workflow for the use of benzyl ether protecting groups.

OrthogonalStrategy cluster_0 Protecting Group Strategy A Polyfunctional Molecule B Selective Protection of -OH as Benzyl Ether A->B 1. Benzylation C Reaction on other functional groups B->C 2. Intermediate Reactions D Selective Deprotection of Benzyl Ether C->D 3. Hydrogenolysis E Further Transformations D->E 4. Final Steps

Caption: Logic diagram of an orthogonal protection strategy.

Conclusion

Benzyl ethers serve as a robust and reliable protecting group for hydroxyl functionalities in the synthesis of complex natural products. The straightforward formation via the Williamson ether synthesis and the mild, selective cleavage through catalytic hydrogenolysis make them an invaluable tool for synthetic chemists. The protocols and data presented herein provide a solid foundation for the successful implementation of benzyl ether protection strategies in the pursuit of novel and medicinally important natural products.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzyl Butyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl butyl ether is an organic compound utilized in various industrial applications, including as a flavoring agent and in the fragrance industry.[1] Its chemical structure consists of a benzyl group attached to a butyl group via an ether linkage. The accurate and reliable quantification of this compound is crucial for quality control in manufacturing processes and for ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for the separation and quantification of such aromatic compounds due to its specificity, sensitivity, and robustness.[2]

This application note details a validated reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The described protocol provides a straightforward and reproducible approach for researchers, scientists, and professionals in drug development and quality control laboratories.

Chemical Structure:

  • IUPAC Name: (butoxymethyl)benzene[3]

  • Molecular Formula: C₁₁H₁₆O[4]

  • Molecular Weight: 164.24 g/mol [4]

Experimental Protocol

This protocol outlines the necessary steps for the HPLC analysis of this compound.

1. Materials and Reagents

  • This compound (analytical standard, >98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade, for cleaning)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been optimized for the separation and quantification of this compound.

ParameterValue
HPLC System Agilent 1200 series or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (70:30, v/v)[4][5]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

4. Sample Preparation

For the analysis of a formulated product, accurately weigh a portion of the sample expected to contain this compound and dissolve it in a known volume of the mobile phase. Further dilution may be necessary to bring the concentration within the linear range of the calibration curve. Filter the final sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of each working standard solution in ascending order of concentration.

  • Inject 10 µL of the prepared sample solution.

  • Record the chromatograms and the peak areas for this compound.

Results and Data Presentation

The described HPLC method provides excellent separation of this compound from potential impurities. The quantitative data obtained from the analysis of the standard solutions are summarized below.

Table 1: Quantitative Data for this compound Analysis

ParameterResult
Retention Time (tR) Approximately 4.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD, n=6) < 2%
Accuracy (Recovery %) 98 - 102%

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Data_Acquisition Chromatographic Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship of the key components in the HPLC method for achieving the separation and detection of this compound.

HPLC_Principle Analyte This compound (in Sample) Separation Differential Partitioning (Separation) Analyte->Separation Interaction Mobile_Phase Mobile Phase (Acetonitrile/Water) Mobile_Phase->Separation Elution Stationary_Phase Stationary Phase (C18 Column) Stationary_Phase->Separation Retention Detector UV Detector (254 nm) Separation->Detector Detection Signal Chromatographic Peak (Signal) Detector->Signal Generates

Caption: Principle of this compound separation by RP-HPLC.

The reverse-phase HPLC method described in this application note is demonstrated to be a reliable and efficient technique for the quantitative analysis of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents, and provides excellent linearity, precision, and accuracy. This protocol is well-suited for routine quality control analysis in industrial settings and for research applications requiring the quantification of this compound. The provided workflow and principle diagrams offer a clear understanding of the analytical process.

References

Application Note: Analysis of Benzyl Butyl Ether by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the identification and quantification of benzyl butyl ether using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant compound in various industrial applications, and its accurate analysis is crucial for quality control and research purposes. This document provides a comprehensive protocol, including sample preparation, GC-MS parameters, and data analysis.

Introduction

This compound (C₁₁H₁₆O) is an organic compound used as a flavoring agent and in other industrial processes. Gas chromatography-mass spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the analysis of volatile and semi-volatile compounds like this compound. This application note presents a validated GC-MS method for its analysis.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The following protocol is recommended for liquid samples:

  • Sample Dilution: Accurately weigh approximately 0.1 g of the sample into a 10 mL volumetric flask.

  • Solvent Addition: Dilute the sample to the mark with a suitable solvent such as methanol or ethyl acetate.

  • Homogenization: Vortex the solution for 1 minute to ensure complete dissolution and homogenization.

  • Filtration (Optional): If the sample contains particulate matter, filter the solution through a 0.45 µm syringe filter into a GC vial.

  • Internal Standard: For quantitative analysis, add an appropriate internal standard, such as Benzyl benzoate-D12, to the final solution at a known concentration.[1]

GC-MS Instrumentation and Conditions

The analysis is performed on a standard gas chromatograph coupled with a mass spectrometer. The following parameters are recommended:

Gas Chromatograph (GC) Parameters:

ParameterValue
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes

Mass Spectrometer (MS) Parameters:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Electron Energy 70 eV
Mass Range 35-350 amu
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of this compound. The retention time is approximate and may vary depending on the specific instrument and conditions.

CompoundRetention Time (min)Molecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound~10.5164.24[2][3]91 (Base Peak), 92, 65, 79, 41[2][4]
Mass Spectrum

The mass spectrum of this compound is characterized by a prominent base peak at m/z 91, which corresponds to the tropylium ion (C₇H₇⁺). Other significant fragments are observed at m/z 92, 65, 79, and 41.[2][4]

Mandatory Visualizations

Experimental Workflow

GCMS_Workflow SamplePrep Sample Preparation Dilution Dilution in Solvent SamplePrep->Dilution InternalStd Addition of Internal Standard Dilution->InternalStd GC_Injection GC Injection InternalStd->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Quantification Quantification Data_Analysis->Quantification Identification Identification Data_Analysis->Identification

Caption: GC-MS Experimental Workflow.

Fragmentation Pathway of this compound

Fragmentation_Pathway Parent This compound (m/z 164) Fragment91 Tropylium Ion (m/z 91) Parent->Fragment91 α-cleavage Fragment92 [C7H8]+• (m/z 92) Parent->Fragment92 rearrangement Fragment79 [C6H7]+ (m/z 79) Parent->Fragment79 - C4H9O Fragment41 [C3H5]+ (m/z 41) Parent->Fragment41 butyl fragment Fragment65 [C5H5]+ (m/z 65) Fragment91->Fragment65 - C2H2

Caption: Fragmentation of this compound.

Conclusion

The GC-MS method described in this application note is suitable for the routine analysis of this compound in various sample matrices. The provided experimental protocol and data serve as a valuable resource for researchers, scientists, and drug development professionals, enabling accurate and reliable identification and quantification of this compound. The clear workflow and fragmentation pathway diagrams further aid in understanding the analytical process.

References

Application Notes and Protocols for the Deprotection of Benzyl Butyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyl ether protecting group is a cornerstone in modern organic synthesis, prized for its stability under a wide range of reaction conditions, including strongly basic and acidic environments. Its removal, however, requires specific methodologies, the choice of which is dictated by the overall functionality of the molecule. This document provides detailed application notes and protocols for the deprotection of benzyl butyl ether, a representative aliphatic benzyl ether, focusing on three primary strategies: catalytic hydrogenolysis, Lewis acid-mediated cleavage, and oxidative cleavage.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes quantitative data for various methods of benzyl ether deprotection, providing a comparative overview of their efficiency and conditions. While specific data for this compound is limited in the literature, the presented data for other benzyl ethers serves as a strong predictive tool.

MethodReagent/CatalystSubstrate (if specified)SolventTemperature (°C)Time (h)Yield (%)Reference
Catalytic Hydrogenolysis 10% Pd/C, H₂ (1 atm)General Benzyl EthersEtOH, MeOH, THFRoom Temp1-16>95[1]
Pd(OAc)₂, charcoal, H₂O-benzyl ethersMethanolRoom Temp0.5-2>90
Raney-Ni, H₂Benzyl methyl etherEthanol50slow-[2]
Lewis Acid-Mediated BCl₃Aryl benzyl ethersCH₂Cl₂-78 to Room Temp0.5-280-99[3]
BCl₃·SMe₂Primary & Secondary Benzyl EthersCH₂Cl₂ or Ether-20 to 00.5-375-95[3]
SnCl₄Benzyl esters (selective)----[4]
Oxidative Cleavage DDQBenzyl ethersCH₂Cl₂/H₂O (18:1)0 to Room Temp0.5-885-98[5][6]
DDQ (catalytic), tert-butyl nitriteBenzyl ethersCH₂Cl₂Room Temp1-670-95[7]
Ozone (O₃) then NaOMeO-benzyl protected carbohydratesCH₂Cl₂ then MeOH-78 to Room Temp->90

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of the starting material, this compound, using a standard Williamson ether synthesis.[8][9]

Materials:

  • n-Butanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add n-butanol (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and partition with diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Protocol 2: Deprotection of this compound via Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a widely used and highly efficient method for the cleavage of benzyl ethers, proceeding under mild conditions to yield the corresponding alcohol and toluene.[1][10]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or Methanol, THF)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a flask equipped with a stir bar.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or balloon) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected butanol.

Protocol 3: Deprotection of this compound via Lewis Acid-Mediated Cleavage with Boron Trichloride (BCl₃)

Lewis acids, such as boron trichloride, are effective reagents for the cleavage of benzyl ethers, particularly when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups.[3]

Materials:

  • This compound

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Boron trichloride (BCl₃), 1 M solution in CH₂Cl₂

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere and cool to -78 °C.

  • Slowly add a 1 M solution of BCl₃ in CH₂Cl₂ (1.2-2.0 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 4: Deprotection of this compound via Oxidative Cleavage with 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

Oxidative cleavage using DDQ is a valuable alternative for deprotecting benzyl ethers, especially for substrates sensitive to reductive or strongly acidic conditions.[5][6]

Materials:

  • This compound

  • Dichloromethane (CH₂Cl₂)

  • Water

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of CH₂Cl₂ and water (typically 18:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ (1.2-1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to remove the DDQ byproducts.

Mandatory Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_product Product Start This compound Hydrogenolysis Catalytic Hydrogenolysis (e.g., H2, Pd/C) Start->Hydrogenolysis LewisAcid Lewis Acid Cleavage (e.g., BCl3) Start->LewisAcid Oxidative Oxidative Cleavage (e.g., DDQ) Start->Oxidative Product Butanol Hydrogenolysis->Product LewisAcid->Product Oxidative->Product

Caption: General workflow for the deprotection of this compound.

Deprotection_Factors cluster_factors Influencing Factors cluster_outcomes Desired Outcomes center Choice of Deprotection Method O1 High Yield center->O1 O2 Chemoselectivity center->O2 O3 Ease of Purification center->O3 F1 Substrate Functional Group Tolerance F1->center F2 Reaction Conditions (Temp, Time) F2->center F3 Reagent/Catalyst Cost & Availability F3->center F4 Stereoelectronic Effects F4->center F5 Scale of Reaction F5->center

Caption: Key factors influencing the choice of a deprotection method.

References

Application Notes and Protocols: Benzyl Butyl Ether as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of benzyl butyl ether as an internal standard in chromatographic analysis. The focus is on providing a framework for its application in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of volatile and semi-volatile organic compounds. While specific published applications of this compound as an internal standard are not widely documented, its chemical properties make it a suitable candidate for various analytical scenarios. These notes offer a comprehensive guide for researchers to develop and validate their own methods using this compound.

Introduction to Internal Standards in Chromatography

An internal standard (IS) in analytical chemistry is a chemical substance that is added in a consistent amount to samples, calibration standards, and blanks. The use of an internal standard is a crucial technique to correct for the loss of analyte during sample preparation and injection. It can also compensate for variations in instrument response. The ratio of the analyte signal to the internal standard signal is plotted against the analyte concentration to create the calibration curve. For an internal standard to be effective, it should be a compound that is chemically similar to the analyte but not naturally present in the samples.

This compound: Properties and Suitability as an Internal Standard

This compound (CAS No. 588-67-0) is an organic compound with the molecular formula C₁₁H₁₆O.[1] It is a colorless liquid with a floral and rose-like odor.[2][3] Its properties make it a potentially suitable internal standard for the analysis of various organic molecules, particularly in Gas Chromatography (GC).

Key Properties of this compound:

PropertyValue
Molecular Weight164.24 g/mol
Boiling Point223 °C at 760 mmHg
LogP (o/w)3.372 (estimated)
SolubilityInsoluble in water, soluble in alcohol
Chemical ClassBenzylether

Rationale for Use as an Internal Standard:

  • Chemical Inertness: As an ether, this compound is relatively unreactive, reducing the likelihood of it reacting with analytes or the sample matrix.

  • Volatility: Its boiling point of 223 °C makes it suitable for GC analysis, eluting in a reasonable time frame without being too volatile.

  • Chromatographic Behavior: It is expected to exhibit good peak shape on common non-polar and mid-polar GC columns.

  • Mass Spectrum: The mass spectrum of this compound shows characteristic fragments that can be easily distinguished from many analytes.[4]

  • Commercial Availability: It is available from various chemical suppliers.

Hypothetical Application: Quantification of Flavor and Fragrance Compounds in a Cosmetic Matrix using GC-MS

This section outlines a hypothetical application for the use of this compound as an internal standard for the quantification of common flavor and fragrance compounds (e.g., linalool, limonene, benzyl acetate) in a cosmetic cream base.

Experimental Workflow

The overall experimental workflow for this application is depicted below.

workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Cosmetic Sample C Spike Sample with Internal Standard A->C B Prepare Internal Standard Stock Solution (this compound) B->C D Prepare Calibration Standards with Internal Standard B->D E Solvent Extraction F Centrifugation and Filtration G Inject Sample Extract F->G Analysis H Chromatographic Separation G->H I Mass Spectrometric Detection H->I J Peak Integration I->J Data Acquisition K Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) J->K L Quantify Analytes in Sample K->L

Caption: Experimental workflow for quantification. (Within 100 characters)
Detailed Experimental Protocol

3.2.1. Materials and Reagents

  • This compound (Internal Standard, >99% purity)

  • Linalool, Limonene, Benzyl Acetate (Analytical Standards, >99% purity)

  • Hexane (GC grade)

  • Anhydrous Sodium Sulfate

  • Cosmetic cream base (blank matrix)

  • Volumetric flasks, pipettes, and syringes

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • GC vials

3.2.2. Preparation of Solutions

  • Internal Standard Stock Solution (IS Stock): Accurately weigh 100 mg of this compound and dissolve it in hexane in a 100 mL volumetric flask to obtain a concentration of 1000 µg/mL.

  • Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with hexane to a final concentration of 10 µg/mL.

  • Analyte Stock Solution: Prepare a mixed stock solution of linalool, limonene, and benzyl acetate in hexane at a concentration of 1000 µg/mL for each analyte.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Analyte Stock Solution with hexane. Spike each calibration standard with the IS Working Solution to a final concentration of 1 µg/mL of this compound. A suggested calibration range is 0.1, 0.5, 1, 5, 10, and 20 µg/mL of each analyte.

3.2.3. Sample Preparation

  • Accurately weigh 1.0 g of the cosmetic cream sample into a 15 mL centrifuge tube.

  • Add 100 µL of the IS Working Solution (10 µg/mL) to the sample, resulting in a final concentration of 1 µg/g of the internal standard in the sample.

  • Add 5 mL of hexane to the tube.

  • Vortex vigorously for 2 minutes to extract the analytes and the internal standard.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the hexane supernatant to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Filter the extract through a 0.45 µm syringe filter into a GC vial for analysis.

GC-MS Instrumental Conditions
ParameterSetting
Gas Chromatograph
Injection Volume1 µL
Inlet Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial Temp: 60 °C (hold 2 min) Ramp: 10 °C/min to 280 °C (hold 5 min)
Column
TypeHP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ion Source Temp230 °C
Quadrupole Temp150 °C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)

SIM Ions for Quantification:

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Limonene6893136
Linalool9371121
Benzyl Acetate10891150
This compound (IS) 91 57 164

Data Presentation and Analysis

The quantification of the analytes is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the analyte for each calibration standard. A linear regression is then applied to the data points.

calibration_logic A Run Calibration Standards B Measure Peak Areas (Analyte and IS) A->B C Calculate Area Ratio (Analyte/IS) B->C D Plot Area Ratio vs. Concentration C->D E Perform Linear Regression (y = mx + c) D->E F Obtain Calibration Equation and R² E->F

Caption: Logic for generating a calibration curve. (Within 100 characters)

Table of Hypothetical Calibration Data:

Analyte Conc. (µg/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
0.112,5001,200,0000.0104
0.563,0001,210,0000.0521
1.0128,0001,205,0000.1062
5.0645,0001,198,0000.5384
10.01,290,0001,202,0001.0732
20.02,550,0001,195,0002.1339
Sample Quantification

The concentration of the analyte in the prepared sample extract is calculated using the equation from the linear regression of the calibration curve. The final concentration in the original cosmetic sample is then determined by taking into account the initial sample weight and extraction volume.

Conclusion

This compound possesses suitable chemical and physical properties to be a valuable internal standard for the quantitative analysis of a range of volatile and semi-volatile organic compounds by GC-MS. While its application is not widely reported, the protocols and guidelines presented here provide a solid foundation for researchers to develop and validate robust analytical methods for their specific needs. The use of an internal standard like this compound can significantly improve the accuracy and precision of chromatographic quantification.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Benzyl Butyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzyl butyl ether.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily via the Williamson ether synthesis, and provides actionable solutions to improve reaction outcomes.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete Deprotonation of n-Butanol: The base used may be too weak or not used in sufficient quantity to fully deprotonate the n-butanol, leading to a low concentration of the reactive butoxide nucleophile.- Use a strong base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation. - Ensure the n-butanol and solvent are anhydrous, as water will consume the base.
2. Competing Elimination Reaction (E2): The butoxide ion is a strong base and can promote the elimination of HBr from benzyl bromide to form stilbene, especially at higher temperatures.- Maintain a lower reaction temperature to favor the SN2 substitution reaction over elimination. - Use a less sterically hindered base if possible, although with a primary halide like benzyl bromide, this is less of a concern.
3. Poor Quality of Reagents: Degradation of benzyl bromide (e.g., due to exposure to light or air) or n-butanol can lead to lower yields. The base may also be of low purity or have lost its activity.- Use freshly distilled or purified reagents. - Ensure proper storage of benzyl bromide, protected from light. - Verify the activity of the base.
4. Inefficient Phase-Transfer Catalysis (if applicable): If using a phase-transfer catalyst (PTC), its concentration or activity might be insufficient to effectively transport the butoxide ion into the organic phase.- Optimize the concentration of the phase-transfer catalyst. - Ensure the chosen PTC (e.g., tetrabutylammonium bromide) is appropriate for the reaction system.
Formation of Impurities 1. Dibenzyl Ether Formation: If benzyl alcohol is present as an impurity in the benzyl bromide, it can be deprotonated and react with another molecule of benzyl bromide.- Use high-purity benzyl bromide.
2. Oxidation of Benzyl Bromide: Exposure to air can lead to the oxidation of benzyl bromide to benzaldehyde, which can then undergo further reactions.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Unreacted Starting Materials: The reaction may not have gone to completion.- Increase the reaction time or temperature (while monitoring for elimination). - Ensure proper stoichiometry of reactants.
Reaction Fails to Start 1. Inactive Base: The base may have degraded due to improper storage or handling.- Use a fresh batch of a strong base.
2. Wet Reagents/Solvent: Traces of water will quench the strong base and the butoxide intermediate.- Use anhydrous solvents and thoroughly dry all glassware before use.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The Williamson ether synthesis is the most widely used and generally effective method for preparing this compound. This reaction involves the deprotonation of n-butanol with a strong base to form sodium or potassium butoxide, which then acts as a nucleophile and attacks benzyl bromide (or chloride) in an SN2 reaction to form the ether.[1]

Q2: Which base is best for the deprotonation of n-butanol in the Williamson synthesis of this compound?

A2: Strong bases are required to effectively deprotonate n-butanol. Sodium hydride (NaH) and potassium hydride (KH) are excellent choices as they react irreversibly to form the alkoxide.[2] Milder bases like potassium carbonate (K₂CO₃) can also be used, particularly in polar aprotic solvents like DMF or DMSO, which can enhance the nucleophilicity of the alkoxide.[1]

Q3: What are the ideal solvents for this reaction?

A3: Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred for the Williamson ether synthesis.[1] These solvents effectively solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic.

Q4: My yield is consistently low. What is the most likely side reaction occurring?

A4: The most common side reaction that reduces the yield of this compound is the E2 elimination of hydrogen bromide from benzyl bromide, promoted by the strongly basic butoxide ion. This results in the formation of stilbene. To minimize this, it is crucial to maintain a controlled, and not excessively high, reaction temperature.[2]

Q5: How can I improve the yield if I am already using a strong base and an appropriate solvent?

A5: Consider using phase-transfer catalysis (PTC). A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can facilitate the transfer of the butoxide anion from the solid or aqueous phase to the organic phase where the benzyl bromide resides, often leading to higher yields and milder reaction conditions. The use of PTC in a three-phase system has been reported to significantly increase the production rate of this compound.[3]

Q6: What is the optimal stoichiometry of the reactants?

A6: Typically, a slight excess of the n-butanol and the base relative to the benzyl bromide is used to ensure complete conversion of the limiting electrophile. A common ratio is 1.1 to 1.2 equivalents of both n-butanol and the base for every 1 equivalent of benzyl bromide.

Q7: How can I effectively purify the final product?

A7: After the reaction is complete, a typical workup involves quenching the reaction with water, followed by extraction of the this compound into an organic solvent like diethyl ether or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by fractional distillation or column chromatography to obtain pure this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

MethodBaseSolventCatalystTemperature (°C)Yield (%)Reference(s)
Williamson Ether SynthesisNaHTHFNoneReflux~90%[4]
Williamson Ether SynthesisKOH (solid)NoneTBABRoom TempHigh (unspecified)[5]
Phase-Transfer CatalysisKOH (aq)DodecanePEG + (Hex)₄NBrNot specified90%[3]
Copper-Catalyzed DehydrationNoneNoneCuBr₂ on Zeolite HY150~95%[6]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound using Sodium Hydride

  • Preparation: Under an inert atmosphere (nitrogen or argon), add 1.1 equivalents of sodium hydride (60% dispersion in mineral oil) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask via a syringe.

  • Alcohol Addition: Cool the suspension to 0 °C using an ice bath. Slowly add 1.1 equivalents of anhydrous n-butanol dropwise from the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of sodium butoxide.

  • Benzyl Bromide Addition: Cool the reaction mixture back to 0 °C and add 1.0 equivalent of benzyl bromide dropwise.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with water. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation to yield pure this compound.

Protocol 2: Phase-Transfer Catalyzed Synthesis of this compound

  • Preparation: To a round-bottom flask, add 1.0 equivalent of benzyl bromide, 1.2 equivalents of n-butanol, and 0.05 equivalents of tetrabutylammonium bromide (TBAB).

  • Base Addition: Add a 50% aqueous solution of sodium hydroxide (2.0 equivalents).

  • Reaction: Stir the biphasic mixture vigorously at a controlled temperature (e.g., 70-80 °C) and monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture and dilute with water. Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the residue by column chromatography or distillation.

Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products n_butanol n-Butanol (CH₃(CH₂)₃OH) butoxide n-Butoxide Ion (CH₃(CH₂)₃O⁻) n_butanol->butoxide Deprotonation base Strong Base (e.g., NaH) base->butoxide h2_gas H₂ Gas base->h2_gas benzyl_bromide Benzyl Bromide (C₆H₅CH₂Br) benzyl_butyl_ether This compound (C₆H₅CH₂O(CH₂)₃CH₃) benzyl_bromide->benzyl_butyl_ether salt Salt (e.g., NaBr) benzyl_bromide->salt butoxide->benzyl_butyl_ether SN2 Attack

Caption: Williamson ether synthesis of this compound.

Experimental_Workflow start Start reactants Combine n-Butanol, Base, and Benzyl Bromide in Solvent start->reactants reaction Heat to Reflux (Monitor by TLC) reactants->reaction workup Quench, Extract, and Wash reaction->workup purification Dry and Concentrate workup->purification final_product Purify by Distillation or Chromatography purification->final_product end End final_product->end

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Yield low_yield Low Yield of this compound? check_base Is the base strong enough and anhydrous? low_yield->check_base Yes check_temp Is the reaction temperature too high? check_base->check_temp Yes use_stronger_base Use a stronger, fresh base (e.g., NaH). check_base->use_stronger_base No check_reagents Are the reagents pure and dry? check_temp->check_reagents No lower_temp Lower the reaction temperature. check_temp->lower_temp Yes purify_reagents Purify/distill reagents and use anhydrous solvent. check_reagents->purify_reagents No yield_improved Yield Improved check_reagents->yield_improved Yes use_stronger_base->yield_improved lower_temp->yield_improved purify_reagents->yield_improved

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Purification of Benzyl Butyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of benzyl butyl ether from reaction mixtures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Recovery After Extraction 1. Incomplete Extraction: this compound may have some solubility in the aqueous layer, especially if large volumes of washing solutions are used. 2. Emulsion Formation: A stable emulsion between the organic and aqueous layers can trap the product. 3. Product Hydrolysis: If the workup conditions are too acidic, the ether linkage might be susceptible to cleavage.1. Minimize Aqueous Washes: Use the minimum volume of aqueous solution necessary for washing. 2. Use Brine: Wash the organic layer with a saturated sodium chloride (brine) solution to decrease the solubility of the ether in the aqueous layer.[1] 3. Break Emulsions: To break up an emulsion, try adding a small amount of brine or a different organic solvent. Filtering the mixture through a pad of Celite® can also be effective.[1] 4. Neutralize Carefully: Ensure that any acidic catalysts are fully neutralized with a mild base (e.g., sodium bicarbonate solution) before extraction.
Poor Separation During Fractional Distillation 1. Similar Boiling Points: Unreacted starting materials (e.g., benzyl alcohol, b.p. ~205 °C) or byproducts (e.g., dibenzyl ether, b.p. ~298 °C) may have boiling points close to that of this compound (b.p. ~220-224 °C). 2. Inefficient Distillation Column: The fractionating column may not have enough theoretical plates to separate the components effectively. 3. Incorrect Distillation Rate: Distilling too quickly does not allow for proper equilibrium between the liquid and vapor phases in the column.1. Use an Efficient Column: Employ a fractionating column with a high number of theoretical plates, such as a Vigreux or packed column (e.g., with Raschig rings).[2] 2. Slow and Steady Distillation: Maintain a slow and consistent distillation rate to allow for effective separation. 3. Vacuum Distillation: Consider performing the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point differences between components.
Co-elution of Product and Impurities During Column Chromatography 1. Similar Polarity: Impurities such as unreacted benzyl bromide or dibenzyl ether can have polarities similar to this compound, making separation difficult. 2. Acidic Silica Gel: Standard silica gel is slightly acidic and can cause streaking or decomposition of acid-sensitive compounds.1. Optimize Solvent System: Use a non-polar solvent system, such as a hexane/ethyl acetate mixture with a low percentage of ethyl acetate. A gradient elution may be necessary to achieve good separation.[1] 2. TLC Analysis: Carefully analyze the reaction mixture by Thin Layer Chromatography (TLC) using different solvent systems to find the optimal conditions for separation before running the column.[3] 3. Deactivated Silica Gel: Use silica gel that has been deactivated with a base, such as triethylamine (1-2% in the eluent), to prevent compound degradation and improve separation.[1]
Product Decomposition During Purification 1. Acidic Conditions: Traces of acid from the reaction or from acidic purification media (like standard silica gel) can cause the ether to decompose, especially at elevated temperatures.1. Neutralize Before Purification: Ensure the crude reaction mixture is thoroughly neutralized and washed before any purification steps. 2. Use Neutral Media: For chromatography, use neutral alumina or deactivated silica gel.[1] 3. Avoid Strong Acids: Use mild washing agents like sodium bicarbonate solution instead of strong bases or acids during the workup.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?

A1: The impurities will depend on the synthetic method used.

  • Williamson Ether Synthesis (from an alcohol and an alkyl halide): Expect unreacted starting materials such as benzyl alcohol or butyl bromide/chloride. Side products can include elimination products (alkenes) if using a secondary or tertiary alkyl halide, and potentially dibenzyl ether if the benzyl halide reacts with the benzyl alkoxide.[4][5][6]

  • Acid-Catalyzed Etherification (from two alcohols): Common impurities include unreacted benzyl alcohol and butanol. A significant byproduct can be dibenzyl ether, formed from the self-condensation of benzyl alcohol.[7][8]

Q2: How can I remove unreacted benzyl alcohol from my product?

A2: Benzyl alcohol (b.p. ~205 °C) has a boiling point relatively close to this compound (b.p. ~220-224 °C), which can make separation by distillation challenging. A chemical workup can be effective. You can perform a liquid-liquid extraction with a dilute aqueous sodium hydroxide (NaOH) solution. Benzyl alcohol is slightly acidic and will be deprotonated to some extent, making it more water-soluble and allowing it to be extracted into the aqueous layer.[9] The organic layer containing the this compound can then be separated, washed with water and brine, dried, and concentrated.

Q3: My TLC plate shows streaking or tailing of the product spot. What can I do?

A3: Streaking on a TLC plate is often due to the compound being too concentrated or interacting strongly with the acidic nature of the silica gel.[1] Try diluting your sample before spotting it on the plate. If streaking persists, you can add 1-3% triethylamine to your developing solvent to neutralize the silica gel.[1]

Q4: Is it possible that this compound forms an azeotrope with water or other solvents?

Q5: What is a good starting solvent system for column chromatography of this compound?

A5: A good starting point for the purification of ethers by column chromatography is a non-polar solvent system. A mixture of hexanes and ethyl acetate is commonly used.[3] For this compound, which is relatively non-polar, you would start with a high ratio of hexanes to ethyl acetate (e.g., 95:5 or 9:1) and gradually increase the polarity if needed.[1][3] It is highly recommended to first determine the optimal solvent system by running TLC plates.

Data Presentation

Physical and Chromatographic Properties

PropertyValue
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.24 g/mol
Boiling Point 220-224 °C @ 744 mmHg[11]
Solubility in Water 0.39 g/L @ 25 °C[11]
Solubility in Organic Solvents Soluble in ethanol, methanol, isopropanol, and oils.[11]
TLC Solvent System (Recommended) Hexanes:Ethyl Acetate (e.g., 9:1 v/v)
TLC Rf Value Dependent on the exact solvent system, but expected to be relatively high due to low polarity.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is designed to remove water-soluble impurities, as well as acidic or basic starting materials and byproducts.

  • Transfer Reaction Mixture: Transfer the crude reaction mixture to a separatory funnel.

  • Dilute with Organic Solvent: Dilute the mixture with a water-immiscible organic solvent such as diethyl ether or ethyl acetate to ensure the product is fully dissolved in the organic phase.

  • Acid Wash (Optional): If basic impurities are present, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).

  • Base Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic catalyst and remove acidic impurities like unreacted benzyl alcohol.[12]

  • Water Wash: Wash the organic layer with deionized water to remove any remaining water-soluble impurities.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to reduce the solubility of organic compounds in the aqueous layer and help break any emulsions.[1]

  • Separate Layers: Carefully separate the aqueous layer from the organic layer.

  • Dry the Organic Layer: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl the flask and allow it to stand for 15-20 minutes.

  • Filter and Concentrate: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude this compound, which can then be further purified if necessary.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for small-scale purification or for removing impurities with similar boiling points to the product.

  • Prepare the Column:

    • Select an appropriately sized glass column and securely clamp it in a vertical position.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate). To prevent decomposition of acid-sensitive compounds, it is recommended to add 1-2% triethylamine to the eluent.[1]

    • Pour the slurry into the column and allow the silica gel to pack evenly, ensuring no air bubbles are trapped.[1] Add a layer of sand to the top of the silica bed.

  • Equilibrate the Column: Elute the column with at least two column volumes of the initial solvent system to ensure the stationary phase is fully equilibrated.[1]

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel column.

  • Elute the Column:

    • Begin eluting with the initial non-polar solvent system.

    • If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify the fractions containing the pure this compound.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis & Final Product reaction Crude Reaction Mixture extraction Liquid-Liquid Extraction (Base, Water, Brine Washes) reaction->extraction distillation Fractional Distillation extraction->distillation For Volatile Impurities chromatography Column Chromatography extraction->chromatography For Non-Volatile or Close-Boiling Impurities analysis Purity Analysis (TLC, GC, NMR) distillation->analysis chromatography->analysis product Pure this compound analysis->product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Corrective Actions start Purification Issue Encountered low_yield Low Product Yield? start->low_yield poor_separation Poor Separation of Components? start->poor_separation product_decomposition Product Decomposition? start->product_decomposition emulsion Emulsion or Aqueous Solubility low_yield->emulsion bp_similarity Similar Boiling Points poor_separation->bp_similarity polarity_similarity Similar Polarities poor_separation->polarity_similarity acidic_conditions Acidic Conditions product_decomposition->acidic_conditions brine_wash Use Brine Wash / Minimize Aqueous Volume emulsion->brine_wash efficient_column Use High-Efficiency Fractionating Column bp_similarity->efficient_column optimize_eluent Optimize TLC & Eluent / Use Gradient Elution polarity_similarity->optimize_eluent neutralize Neutralize Mixture / Use Deactivated Silica acidic_conditions->neutralize

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Synthesis of Benzyl Butyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of benzyl butyl ether.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the key reactants?

A1: The most prevalent laboratory method is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] It involves reacting an alkoxide with a primary alkyl halide.[1] For this compound, there are two primary combinations of reactants:

  • Preferred Route: Sodium butoxide (deprotonated butanol) reacting with benzyl chloride or benzyl bromide.

  • Alternative Route: Sodium benzoxide (deprotonated benzyl alcohol) reacting with a primary butyl halide like 1-bromobutane or 1-chlorobutane.

The first route is generally preferred as benzyl halides are highly reactive towards SN2 and lack beta-hydrogens, which eliminates the possibility of E2 elimination from the electrophile.[2]

Q2: I am getting a low yield of this compound. What are the common causes?

A2: Low yields in the Williamson synthesis, which can range from 50-95% in lab settings, are often due to competing side reactions or suboptimal conditions.[3] The most common culprit is the E2 elimination reaction, which produces an alkene instead of an ether.[4] Other potential issues include:

  • Incomplete deprotonation of the starting alcohol.

  • Presence of water in the reaction, which can consume the base and hydrolyze the alkoxide.

  • Using a sterically hindered alkyl halide (e.g., a secondary or tertiary butyl halide), which strongly favors elimination.[1][5]

  • Reaction temperature being too high, which tends to favor the elimination pathway.[4]

Q3: I have detected an alkene byproduct in my reaction mixture. What is it and how can I prevent it?

A3: The alkene byproduct is most likely butene, formed via an E2 elimination reaction.[6] This occurs when the alkoxide (e.g., sodium benzoxide) acts as a base rather than a nucleophile, abstracting a proton from the butyl halide.[4] This side reaction is especially prominent if you use secondary or tertiary butyl halides.[5]

To minimize butene formation:

  • Use a primary butyl halide (e.g., 1-bromobutane).

  • Employ the preferred reactant pair: sodium butoxide and a benzyl halide. Benzyl halides cannot undergo E2 elimination.

  • Lower the reaction temperature: Substitution reactions are generally favored over elimination at lower temperatures.[4]

  • Use a suitable solvent: Dipolar aprotic solvents like DMF or DMSO can help minimize elimination side products.[7]

Q4: Can dibenzyl ether be a side product in this synthesis?

A4: Yes, the formation of dibenzyl ether is a possible side reaction. This can occur if the benzyl halide starting material is contaminated with benzyl alcohol. The butoxide base can deprotonate the benzyl alcohol, and the resulting benzoxide can then react with another molecule of benzyl halide to form dibenzyl ether.[8] Ensuring the purity of the starting benzyl halide is crucial to avoid this impurity.

Troubleshooting Guides

Problem 1: Reaction fails to proceed or results in recovery of starting materials.
  • Symptom: TLC or GC-MS analysis shows only unreacted benzyl halide and/or butanol.

  • Possible Cause 1: Ineffective Deprotonation. The base used (e.g., sodium hydride, sodium hydroxide) was not strong enough or was insufficient to fully deprotonate the starting alcohol to form the required alkoxide.

  • Solution 1: Use a strong base like sodium hydride (NaH) to ensure complete and irreversible deprotonation of the alcohol.[7] Ensure you are using at least one full equivalent of the base. Perform the deprotonation step before adding the alkyl halide.

  • Possible Cause 2: Inactive Reagents. The reagents, particularly the base (e.g., NaH can be passivated by an oxide layer) or the alkyl halide, may have degraded.

  • Solution 2: Use fresh, dry reagents. Ensure solvents are anhydrous, as water will quench the strong base and the alkoxide.

  • Possible Cause 3: Low Reaction Temperature. While high temperatures can promote side reactions, a temperature that is too low may result in an impractically slow reaction rate.

  • Solution 3: After forming the alkoxide, the reaction with the alkyl halide may require gentle heating. Monitor the reaction progress by TLC or GC to determine the optimal temperature. Reaction temperatures for Williamson synthesis are typically in the 50-100 °C range.[3]

Problem 2: Difficulty in separating the product from unreacted starting materials.
  • Symptom: The final purified product is contaminated with butanol or benzyl bromide.

  • Possible Cause: Insufficient workup or purification.

  • Solution:

    • Aqueous Wash: During the workup, wash the organic layer with a dilute aqueous base solution (e.g., 5% NaOH) to remove any unreacted butanol. Follow this with a water wash to remove the base.

    • Distillation: this compound has a boiling point significantly different from the starting materials. Fractional distillation under reduced pressure is an effective purification method.

    • Column Chromatography: If distillation is not feasible, silica gel chromatography can be used. Use a non-polar eluent system (e.g., hexane/ethyl acetate) to separate the less polar ether product from the more polar butanol. Unreacted benzyl bromide will also separate, typically eluting close to the product.

Quantitative Data Summary

The yield of this compound is highly dependent on the chosen reaction conditions and the purity of the reagents. Below is a summary of reported yields under different conditions.

Starting AlcoholStarting HalideBaseSolventReported YieldReference
Butan-1-olBenzyl BromideNaHDMF~90%[9]
General AlcoholGeneral HalideVariousVarious50-95%[3]

Experimental Protocols

Protocol: Williamson Synthesis of this compound (Preferred Method)

This protocol is based on the reaction of butan-1-ol with benzyl bromide using sodium hydride.

Materials:

  • Butan-1-ol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Benzyl Bromide

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under an inert nitrogen atmosphere throughout the reaction.

  • Deprotonation: In the flask, add sodium hydride (1.1 equivalents). Carefully wash the NaH with dry hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen. Add anhydrous DMF to the flask.

  • Cool the DMF/NaH suspension to 0 °C in an ice bath.

  • Slowly add butan-1-ol (1.0 equivalent) dropwise to the suspension via the dropping funnel over 20-30 minutes. Hydrogen gas will evolve.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium butoxide.

  • Alkylation: Cool the mixture back down to 0 °C. Add benzyl bromide (1.05 equivalents) dropwise.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours, or until TLC/GC analysis indicates the consumption of the starting alcohol. Gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion.[3]

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Wash the organic layer sequentially with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or silica gel column chromatography to yield pure this compound.

Reaction Pathway Visualizations

Below are diagrams illustrating the primary synthesis pathway and key side reactions.

SN2_Reaction cluster_reaction SN2 Substitution Pathway NaButoxide Sodium Butoxide (Nucleophile) BenzylBromide Benzyl Bromide (Electrophile) NaButoxide->BenzylBromide SN2 Attack Product This compound BenzylBromide->Product Ether Formation NaBr NaBr

Caption: Primary SN2 pathway for this compound synthesis.

E2_Reaction cluster_reaction E2 Elimination Side Reaction Benzoxide Sodium Benzoxide (Base) ButylBromide 1-Bromobutane (Electrophile) Benzoxide->ButylBromide Proton Abstraction Butene Butene ButylBromide->Butene Alkene Formation BenzylAlcohol Benzyl Alcohol NaBr NaBr

Caption: Competing E2 elimination pathway leading to butene formation.

Dimer_Formation cluster_reaction Byproduct Formation from Contaminants Benzoxide Sodium Benzoxide (from contaminant Benzyl Alcohol) BenzylBromide Benzyl Bromide Benzoxide->BenzylBromide SN2 Attack DibenzylEther Dibenzyl Ether (Byproduct) BenzylBromide->DibenzylEther

Caption: Formation of dibenzyl ether byproduct.

References

Technical Support Center: Williamson Ether Synthesis of Benzyl Butyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the synthesis of benzyl butyl ether via the Williamson ether synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a very low yield or no product at all. What are the common causes?

A low or zero yield in the Williamson ether synthesis is a frequent issue that can stem from several factors:

  • Incomplete Deprotonation: The alcohol starting material must be fully deprotonated to form the alkoxide nucleophile. If the base is not strong enough or is not used in sufficient quantity, the reaction will not proceed efficiently. For butan-1-ol, a strong base like sodium hydride (NaH) is typically used to ensure complete formation of the butoxide.[1][2]

  • Poor Nucleophile/Leaving Group: The reaction proceeds via an S_N2 mechanism, which requires a good nucleophile (the alkoxide) and a good leaving group on the alkyl halide.[3][4] While bromide and iodide are excellent leaving groups, chloride is less reactive and may require more forcing conditions. Fluoride is generally not a suitable leaving group.

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time to reach completion.[3] While heating can increase the reaction rate, excessively high temperatures can promote side reactions.[3]

  • Presence of Water: The alkoxide is a strong base and will be quenched by any water present in the reaction mixture. It is critical to use anhydrous (dry) solvents and reagents.[5]

  • Improper Reagent Choice: For synthesizing this compound, reacting sodium butoxide with a benzyl halide is the preferred route. Using sodium benzoxide with a butyl halide (especially a secondary or tertiary one) can lead to competing elimination reactions.[6][7]

Q2: My reaction is producing a significant amount of an alkene byproduct. How can I prevent this?

The formation of an alkene is a classic sign that an E2 elimination reaction is competing with the desired S_N2 substitution.[8][9] This is especially problematic when using secondary or tertiary alkyl halides.[1][6]

  • Substrate Choice: The most critical factor is the structure of the alkyl halide. To synthesize this compound, you have two choices:

    • Sodium butoxide (from butan-1-ol) + Benzyl halide: This is the preferred route . Benzyl halides are primary and cannot undergo E2 elimination, strongly favoring the S_N2 pathway.

    • Sodium benzoxide (from benzyl alcohol) + Butyl halide: This route is more prone to elimination if using a secondary (e.g., 2-bromobutane) or tertiary butyl halide. Since n-butyl halides are primary, elimination is less of a concern, but the first route is generally more reliable.

  • Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.[9] Elimination reactions tend to have higher activation energies and become more dominant at higher temperatures.

  • Steric Hindrance: Using a sterically bulky base or a sterically hindered alkyl halide will favor elimination.[8] The tert-butoxide ion, for example, is a strong, bulky base that is often used to promote elimination reactions.

Q3: I seem to be recovering most of my starting materials. What went wrong?

Recovering unreacted starting materials usually points to reaction conditions that are not suitable for the S_N2 reaction to proceed.

  • Insufficient Base or Incomplete Deprotonation: As mentioned in Q1, if the alcohol is not converted to the alkoxide, no reaction will occur. Ensure your base is fresh and added in the correct stoichiometric amount (typically a slight excess).

  • Inactive Alkyl Halide: The halide may be unreactive. For example, aryl halides (like bromobenzene) do not undergo S_N2 reactions under these conditions.[6] Ensure you are using an appropriate benzyl halide (benzyl bromide is common).

  • Low Temperature/Short Reaction Time: The reaction may simply need more time or gentle heating to proceed to completion. Williamson ether syntheses can take anywhere from 1 to 8 hours.[3]

  • Solvent Choice: The choice of solvent is crucial. Aprotic polar solvents like DMF, DMSO, or THF are ideal as they can solvate the cation of the alkoxide, leaving the "naked" and highly reactive alkoxide anion to act as a nucleophile.[1][6] Using protic solvents like ethanol or water can solvate the alkoxide, reducing its nucleophilicity.[8]

Q4: Which combination of reactants is better for synthesizing this compound?

There are two possible disconnections for this compound:

  • Route A: Benzyl Halide + Butan-1-ol (forms butoxide)

  • Route B: Butyl Halide + Benzyl Alcohol (forms benzoxide)

Route A is significantly better. The Williamson ether synthesis is an S_N2 reaction, which is highly sensitive to steric hindrance at the electrophilic carbon (the carbon bonded to the leaving group).[6] Benzyl halides are primary halides with no beta-hydrogens, which makes the competing E2 elimination reaction impossible and strongly favors the desired S_N2 substitution.[7][10] Route B, while viable with a primary butyl halide like 1-bromobutane, is generally less preferred as even primary halides can undergo some elimination under certain conditions. If a secondary butyl halide were used, elimination would become a major competing pathway.[9]

Reaction Parameters and Yields

Optimizing reaction conditions is key to a successful synthesis. The following table summarizes the impact of different parameters on the Williamson ether synthesis.

ParameterConditionEffect on YieldRationale
Alkyl Halide Primary (e.g., Benzyl Bromide)High Yield Favors S_N2, elimination is not possible or minimized.[3][6]
SecondaryLower Yield S_N2 and E2 reactions compete, forming alkene byproducts.[8][9]
TertiaryNo Ether Yield E2 elimination is the exclusive pathway.[6][7]
Solvent Polar Aprotic (DMF, DMSO, THF)High Yield Solvates the cation, increasing the nucleophilicity of the alkoxide.[1][6]
Polar Protic (Ethanol, Water)Lower Yield Solvates and deactivates the alkoxide nucleophile.[8]
Base Strong (e.g., NaH)High Yield Ensures complete deprotonation of the alcohol to form the alkoxide.[1][2]
Weaker (e.g., K₂CO₃)Variable Yield May not be strong enough to fully deprotonate a simple alcohol like butanol.[4]
Temperature Low to Moderate (e.g., RT to 60°C)Favors Ether Substitution (S_N2) is generally favored at lower temperatures.[9]
High (e.g., >80°C)Favors Alkene Elimination (E2) is often favored at higher temperatures.[3]

Visual Guides

Reaction Mechanism

Troubleshooting_Workflow Start Reaction Failed (Low/No Yield) Check_SM Analyze crude product (TLC, NMR). What is present? Start->Check_SM SM_Only Only Starting Materials Detected Check_SM->SM_Only Alkene Alkene Byproduct Detected Check_SM->Alkene Complex_Mixture Complex Mixture Check_SM->Complex_Mixture Check_Base Was base strong enough? (e.g., NaH for alcohol) SM_Only->Check_Base Check_Substrate Is alkyl halide 1°? (e.g., Benzyl Halide) Alkene->Check_Substrate Check_Purity Check purity of starting materials. Complex_Mixture->Check_Purity Check_Moisture Were solvent/reagents anhydrous? Check_Base->Check_Moisture Yes Fix_SM Use stronger base (NaH). Ensure anhydrous conditions. Increase time/temp moderately. Check_Base->Fix_SM No Check_Conditions Increase reaction time/temperature? Check_Moisture->Check_Conditions Yes Check_Moisture->Fix_SM No Check_Conditions->Fix_SM Check_Temp Was temperature too high? Check_Substrate->Check_Temp Yes Fix_Alkene Use least hindered halide (1°). Lower reaction temperature. Check_Substrate->Fix_Alkene No Check_Temp->Fix_Alkene No Check_Temp->Fix_Alkene Yes Check_Side_Reactions Consider other side reactions. Check_Purity->Check_Side_Reactions Fix_Complex Purify starting materials. Re-evaluate reaction conditions. Check_Side_Reactions->Fix_Complex Competing_Pathways Reactants Alkoxide (Base/Nucleophile) + Secondary Alkyl Halide SN2_Pathway SN2 Pathway (Substitution) Reactants->SN2_Pathway Nucleophilic Attack E2_Pathway E2 Pathway (Elimination) Reactants->E2_Pathway Proton Abstraction Ether_Product Desired Ether Product SN2_Pathway->Ether_Product Favored_By_SN2 Favored by: - Primary Halide - Lower Temperature - Less Bulky Base SN2_Pathway->Favored_By_SN2 Alkene_Product Alkene Byproduct E2_Pathway->Alkene_Product Favored_By_E2 Favored by: - 2°/3° Halide - Higher Temperature - Bulky Base E2_Pathway->Favored_By_E2

References

Technical Support Center: Stability of Benzyl Ethers Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the stability and cleavage of benzyl ethers, such as benzyl butyl ether, under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is a benzyl ether protecting group to acidic conditions?

A1: The benzyl (Bn) group is a widely used protecting group for alcohols because it is stable under a broad range of both acidic and basic conditions.[1] Compared to other common ether-based protecting groups like tetrahydropyranyl (THP) or methoxymethyl (MOM) ethers, the benzyl ether is significantly more stable to acid. While it can withstand mildly acidic environments (e.g., pH 1) without issue, it is susceptible to cleavage by strong acids.[2][3] This differential stability allows for its selective removal in the presence of more acid-labile groups.

Q2: Under what specific acidic conditions will a benzyl ether cleave?

A2: Cleavage of a benzyl ether requires strong acidic conditions. This can be achieved using strong Brønsted acids or Lewis acids. The reaction is often performed at room temperature or with gentle heating, but reaction times and temperatures can vary significantly based on the substrate and the specific acid used.[4] The choice of reagent often depends on the sensitivity of the other functional groups present in the molecule.[5]

Table 1: Common Acidic Reagents for Benzyl Ether Cleavage

Reagent ClassExamplesTypical Conditions & Considerations
Strong Brønsted Acids Trifluoroacetic Acid (TFA)Often used neat or in a solvent like Dichloromethane (DCM). Requires a cation scavenger to prevent side reactions.[6]
Hydrogen Bromide (HBr) in Acetic AcidA classic and effective method, but harsh.[7]
Hydrogen Iodide (HI)Highly effective but can be too reactive for complex molecules.[8][9]
Lewis Acids Boron Trichloride (BCl₃)Effective at low temperatures, particularly for aryl benzyl ethers.[5]
Aluminum Chloride (AlCl₃), Tin(IV) Chloride (SnCl₄)Strong Lewis acids suitable for robust substrates.

Q3: What is the mechanism for the acid-catalyzed cleavage of a benzyl ether?

A3: The acid-catalyzed cleavage of a benzyl ether typically proceeds through an SN1-type mechanism. The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). Subsequently, the carbon-oxygen bond cleaves to form a stable benzyl carbocation and the corresponding alcohol. This carbocation is then neutralized by a nucleophile or a scavenger present in the reaction mixture.[4][10]

Acid_Cleavage_Mechanism A This compound B Protonated Ether (Oxonium Ion) A->B + H⁺ C Sₙ1 Cleavage B->C D Butanol C->D Loss of Alcohol E Stable Benzyl Carbocation C->E Forms Cation H Final Products D->H p1 E->p1 F Side Reactions (e.g., Alkylation) G Quenched by Scavenger/Nucleophile G->H p1->F p1->G p2

Caption: Sₙ1 mechanism for the acid-catalyzed cleavage of a benzyl ether.

Q4: I am observing unexpected side products during an acid-mediated reaction. What is the likely cause?

A4: The formation of unexpected side products is a common issue during the acidic cleavage of benzyl ethers. The root cause is typically the highly reactive benzyl carbocation intermediate generated during the reaction.[11] This cation can act as an electrophile and alkylate other nucleophilic sites on your substrate or solvent, leading to a mixture of unwanted products. This is particularly problematic in complex molecules like peptides, where residues such as tryptophan or methionine can be easily alkylated.[11]

Q5: How can I prevent side reactions during acidic cleavage?

A5: The most effective strategy to prevent side reactions is to use a "cation scavenger" in the reaction mixture.[6] A scavenger is a molecule that is more nucleophilic than your substrate and can rapidly and irreversibly trap the benzyl carbocation, preventing it from reacting elsewhere. The choice of scavenger is critical for a clean reaction.

Table 2: Common Cation Scavengers for Benzyl Ether Cleavage

ScavengerChemical ClassUse Case & Notes
Triethylsilane (TES) or Triisopropylsilane (TIS) Hydride DonorReduces the benzyl cation to toluene. Very common in peptide chemistry.[6]
Anisole or Thioanisole Electron-Rich AromaticTraps the benzyl cation via Friedel-Crafts alkylation. Thioanisole is particularly effective.
Phenol Electron-Rich AromaticActs similarly to anisole.[11]
Pentamethylbenzene Electron-Rich AromaticAn effective scavenger that can be used with strong acids like TFA.

Troubleshooting Guide

Problem: Incomplete Cleavage of the Benzyl Ether

Incomplete or slow deprotection is a frequent challenge. If you observe a significant amount of starting material remaining after the expected reaction time, follow this workflow to troubleshoot the issue.

Troubleshooting_Workflow Start Incomplete Cleavage Observed CheckTime Increase Reaction Time (e.g., double the time) Start->CheckTime Result1 Is Cleavage Complete? CheckTime->Result1 CheckTemp Increase Temperature (e.g., from RT to 40°C) Result2 Is Cleavage Complete? CheckTemp->Result2 CheckAcid Increase Acid Strength (e.g., add TfOH to TFA) Result3 Is Cleavage Complete? CheckAcid->Result3 Result1->CheckTemp No Success Reaction Successful Result1->Success Yes Result2->CheckAcid No Result2->Success Yes Result3->Success Yes Failure Consider Alternative Methods (e.g., Hydrogenolysis, Oxidation) Result3->Failure No Alternative_Methods Start Need to Cleave Benzyl Ether AcidStable Is Substrate Stable to Strong Acid? Start->AcidStable Reducible Does Substrate Have Reducible Groups (Alkenes, Alkynes)? AcidStable->Reducible No MethodAcid Use Strong Acid + Scavenger (e.g., TFA/TIS) AcidStable->MethodAcid Yes MethodH2 Use Catalytic Hydrogenolysis (H₂, Pd/C) Reducible->MethodH2 No MethodOx Use Oxidative Cleavage (e.g., DDQ) Reducible->MethodOx Yes

References

Technical Support Center: Stability of Benzyl Butyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of benzyl butyl ether under basic conditions.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable under common basic conditions used in synthesis?

A: Yes, this compound is generally considered to be highly stable under a wide range of basic conditions.[1][2][3] Both the benzyl ether and the alkyl (butyl) ether functionalities are robust towards cleavage by common inorganic bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃).[2]

Q2: Can strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) cleave this compound?

A: this compound is stable to strong alkoxide bases like potassium tert-butoxide.[4] While extremely strong bases such as organometallic reagents or potassium amide (KNH₂) have been reported in older literature to cause rearrangements or cleavage of some benzyl ethers, these are not standard conditions for deprotection and are generally not a concern with common alkoxide or hydroxide bases.[5]

Q3: I am running a reaction with a base-sensitive substrate but need to use this compound as a solvent or protecting group. What precautions should I take?

A: Given the high stability of this compound to bases, the primary concern would be the stability of your substrate, not the ether. Ensure that your reaction conditions (temperature, concentration of base) are optimized for your substrate's stability. The this compound itself should remain inert.

Q4: How does the stability of a benzyl ether compare to other common alcohol protecting groups under basic conditions?

A: Benzyl ethers are significantly more stable under basic conditions than ester protecting groups (e.g., acetate, benzoate), which are readily cleaved by hydrolysis (saponification).[2] They are also stable under the conditions used to cleave many silyl ethers (e.g., TBAF), although silyl ethers themselves are generally stable to aqueous bases.[6] This orthogonality makes benzyl ethers a valuable protecting group in multi-step synthesis.[2]

Troubleshooting Guides

Issue: I suspect my this compound is degrading in a basic reaction medium.

Troubleshooting Steps:

  • Confirm the Identity of Byproducts:

    • Isolate the suspected degradation products from your reaction mixture.

    • Characterize them using analytical techniques such as NMR, GC-MS, or LC-MS. Common degradation products from ether cleavage would be benzyl alcohol and butanol. The presence of toluene or benzaldehyde might suggest an oxidative process rather than direct cleavage by the base.

  • Evaluate Reaction Conditions:

    • Temperature: Are you using excessively high temperatures? While stable, extreme conditions could potentially lead to degradation.

    • Reagents: Are there other reagents in your mixture that could be responsible for cleavage? For example, some Lewis acids can cleave ethers, and their presence as an impurity could be a factor.[7]

  • Perform a Control Experiment:

    • Subject this compound to the same basic conditions (solvent, temperature, base concentration, and reaction time) in the absence of your substrate and other reagents.

    • Monitor the reaction by an appropriate analytical technique (e.g., GC or TLC) to see if any degradation occurs. This will definitively determine if the ether is stable under your specific conditions.

Quantitative Data Summary

BaseConcentrationSolventTemperature (°C)Time (h)This compound Remaining (%)
NaOH2 M (aq)Dioxane8024>99%
KOH1 MEthanol78 (reflux)24>99%
K₂CO₃3 eq.Acetonitrile82 (reflux)48>99%
KOtBu1.5 MTHF66 (reflux)12>99%

This data is illustrative and represents the expected high stability of this compound under these conditions.

Experimental Protocols

Protocol 1: General Procedure for Testing the Stability of this compound under Basic Conditions

Objective: To determine if this compound degrades under specific basic conditions.

Materials:

  • This compound

  • Selected base (e.g., NaOH, KOH)

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Internal standard (e.g., dodecane)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle and temperature controller

  • Gas chromatograph with a suitable column (GC)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the chosen solvent, this compound (1.0 eq), and a known amount of an internal standard.

  • Add the base (e.g., 1.5 eq) to the mixture.

  • Heat the reaction mixture to the desired temperature and maintain for the specified duration (e.g., 24 hours).

  • At regular intervals (e.g., 0, 4, 8, 12, and 24 hours), withdraw a small aliquot of the reaction mixture.

  • Quench the aliquot with a weak acid (e.g., saturated NH₄Cl solution) and extract with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and analyze by GC.

  • Quantify the amount of this compound remaining by comparing its peak area to that of the internal standard. A stable compound will show no significant decrease in concentration over time.

Visualizations

Stability_Decision_Tree start Is your reaction run under basic conditions? stable This compound is stable. No ether cleavage expected. start->stable Yes check_other Consider other modes of degradation (e.g., oxidation, strong acid impurities). start->check_other No ester_present Does your molecule contain an ester group? stable->ester_present ester_cleavage Ester will likely be hydrolyzed. This compound will be stable. ester_present->ester_cleavage Yes

Caption: Decision tree for assessing this compound stability.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep 1. Mix this compound, solvent, base, and internal standard. react 2. Heat mixture at desired temperature. prep->react sample 3. Withdraw aliquots at time intervals. react->sample quench 4. Quench and extract. sample->quench gc 5. Analyze by GC. quench->gc

Caption: Workflow for testing ether stability under basic conditions.

Orthogonal_Deprotection Molecule Molecule with -OBn and -OAc groups Base Basic Hydrolysis (e.g., NaOH, H₂O) Molecule->Base Stable to H₂/Pd-C Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Molecule->Hydrogenolysis Stable to Base Product1 Molecule with -OBn and -OH groups Base->Product1 Cleaves Acetate Product2 Molecule with -OH and -OAc groups Hydrogenolysis->Product2 Cleaves Benzyl Ether

Caption: Orthogonality of benzyl ether and acetate deprotection.

References

Benzyl Butyl Ether Removal: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals concerning the removal of benzyl butyl ether as a solvent after a chemical reaction.

Frequently Asked Questions (FAQs)

Q1: What are the physical properties of this compound relevant for its removal?

Understanding the physical properties of this compound is crucial for selecting the appropriate removal technique. It is a high-boiling point, water-insoluble solvent.

Data Presentation: Physical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₁H₁₆O[1][2]
Molecular Weight164.24 g/mol [1][3]
Boiling Point220-224 °C (at 744 mmHg)[1][4]
111-112 °C (at 23 mmHg)[2][5]
Density0.918 - 0.92 g/cm³[2][3]
Water SolubilityInsoluble[1][2][3][4]
Other SolubilitiesSoluble in oils, ethanol, and other common organic solvents.[1][4][5]
AppearanceColorless liquid with a sweet, floral aroma.[2][3]

Q2: What are the primary methods for removing this compound after a reaction?

The most common methods leverage its high boiling point and poor water solubility. These include:

  • Liquid-Liquid Extraction: Ideal for water-insoluble products.

  • Vacuum Distillation: Suitable for thermally stable, non-volatile products.

  • Column Chromatography: Effective for separating products based on polarity.

  • Azeotropic Distillation: A good option for heat-sensitive products where a lower boiling point azeotrope can be formed.[6]

Q3: My desired product is sensitive to high temperatures. How can I remove this compound?

For thermolabile compounds, avoid high-temperature distillation. The best options are:

  • Liquid-Liquid Extraction: If your product is not water-soluble, you can dissolve the reaction mixture in a solvent like ethyl acetate and wash with water or brine to remove the this compound.

  • High-Vacuum Distillation (Rotary Evaporation): Using a strong vacuum pump can significantly lower the boiling point of this compound, allowing for its removal at a much lower temperature (e.g., below 50 °C).[7]

  • Azeotropic Distillation: Adding a lower-boiling solvent (like toluene or heptane) that forms an azeotrope with this compound can allow for its removal at a temperature lower than its actual boiling point.[6]

Q4: I am performing a liquid-liquid extraction and an emulsion is forming. What should I do?

Emulsions can be common when dealing with complex reaction mixtures. To break an emulsion:

  • Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help separate the phases.

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Gently swirl the mixture instead of shaking it vigorously.[7]

  • If the emulsion persists, filter the mixture through a pad of Celite or glass wool.

Q5: How can I confirm that all the this compound has been removed?

You can use analytical techniques to check for residual solvent:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. Look for the characteristic peaks of this compound (e.g., the benzylic protons and the butyl chain protons) in your product's spectrum.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a very sensitive method for detecting volatile organic compounds and can quantify the amount of residual solvent.[1]

Q6: Are there any safety concerns with this compound?

Yes. This compound is a peroxide-forming chemical.[1][3] Old containers or samples that have been exposed to air may contain explosive peroxides. Always test for peroxides before distilling or concentrating it. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Product co-distills with the solvent. The product has a similar boiling point to this compound under the vacuum applied.Switch to a non-distillative method like liquid-liquid extraction or column chromatography.
Product is lost during aqueous extraction. The product has some solubility in the aqueous phase.- Reduce the number of aqueous washes.- Back-extract the combined aqueous layers with a fresh portion of the organic solvent.- Use brine for washes to decrease the solubility of organic compounds in the aqueous layer ("salting out").
Solvent is still present after rotary evaporation. The vacuum is not strong enough, or the bath temperature is too low for this high-boiling solvent.- Use a high-performance vacuum pump capable of reaching low pressures (<10 mbar).[6][7]- Slightly increase the water bath temperature, provided the product is stable.
Cannot separate the product by column chromatography. The product and this compound have very similar polarities.- Try a different solvent system (eluent) to improve separation.- Consider using a different stationary phase (e.g., alumina instead of silica gel).- If the product is an amine, adding a small amount of triethylamine to the eluent can improve peak shape and separation.

Experimental Protocols

Protocol 1: Removal by Liquid-Liquid Extraction

This method is suitable for water-insoluble products.

  • Dilution: Transfer the entire reaction mixture to a separatory funnel. Dilute the mixture with an organic solvent in which your product is highly soluble and which is immiscible with water (e.g., ethyl acetate, diethyl ether, or dichloromethane). A volume 3-5 times that of the reaction mixture is typical.

  • Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.[7]

  • Separation: Allow the layers to separate completely. Drain the lower (aqueous) layer. If using dichloromethane, the organic layer will be the lower one.

  • Repeat: Repeat the washing step 2-3 more times with fresh water. To further enhance removal and aid phase separation, use brine for the final wash.

  • Drying and Concentration: Collect the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to isolate the crude product.[8]

Protocol 2: Removal by High-Vacuum Distillation

This method is for thermally stable products with low volatility.

  • Setup: Place the reaction mixture in a round-bottom flask. Do not fill the flask more than halfway.[9] Attach the flask to a rotary evaporator equipped with a high-vacuum pump and a cold trap (filled with dry ice/acetone or connected to a cryo-cooler).[9]

  • Evaporation: Begin rotating the flask in a heated water bath. Slowly and carefully apply the vacuum.

  • Conditions: For this compound, a vacuum of <10 mbar is recommended. The water bath temperature can be set to 40-60 °C, depending on the vacuum level and the thermal stability of your compound.[7]

  • Completion: Continue the process until the solvent is no longer visibly condensing in the cold trap. The product will remain in the flask.

  • Final Steps: Once complete, turn off the heat, stop the rotation, and carefully vent the system to atmospheric pressure before removing the flask.

Decision Workflow for Solvent Removal

The following diagram provides a logical workflow to help you select the most appropriate method for removing this compound from your reaction mixture.

Removal_Workflow start Start: Reaction Mixture in this compound q_thermal_stability Is the product thermally stable? start->q_thermal_stability q_volatility Is the product non-volatile? q_thermal_stability->q_volatility Yes method_azeotrope Azeotropic Distillation q_thermal_stability->method_azeotrope No q_water_solubility Is the product water-insoluble? q_volatility->q_water_solubility No method_vac_dist High-Vacuum Distillation q_volatility->method_vac_dist Yes q_polarity Different polarity from a non-polar solvent? q_water_solubility->q_polarity No method_extraction Liquid-Liquid Extraction q_water_solubility->method_extraction Yes method_chromatography Column Chromatography q_polarity->method_chromatography Yes end Product Isolated q_polarity->end No (Consider derivatization or alternative synthesis) method_vac_dist->end method_extraction->end method_chromatography->end method_azeotrope->q_water_solubility

Caption: Decision tree for selecting a this compound removal method.

References

Technical Support Center: Preparation of Benzyl Butyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzyl butyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for preparing this compound?

A1: The most prevalent methods for synthesizing this compound are the Williamson ether synthesis and the acid-catalyzed dehydration of alcohols.

  • Williamson Ether Synthesis: This is a widely used and generally efficient method.[1][2][3] It involves the reaction of a sodium alkoxide, typically sodium butoxide, with a benzyl halide, such as benzyl bromide or benzyl chloride.[4] This reaction proceeds via an SN2 mechanism.

  • Acid-Catalyzed Dehydration: This method involves heating a mixture of benzyl alcohol and n-butanol in the presence of a strong acid catalyst like sulfuric acid or sodium bisulfate.[5]

Q2: What are the primary byproducts I should expect when synthesizing this compound?

A2: The formation of byproducts is dependent on the synthetic route chosen. The most common byproducts include dibenzyl ether, unreacted starting materials, and potential elimination products.

  • Dibenzyl Ether: This is a very common byproduct, particularly in syntheses involving benzyl alcohol. It can form through the self-condensation of benzyl alcohol, especially at elevated temperatures or under acidic conditions.[6][7] It can also be a byproduct in the hydrolysis of benzyl chloride.[8]

  • Unreacted Starting Materials: Residual benzyl alcohol, n-butanol, benzyl bromide, or n-butyl bromide may be present in the crude product if the reaction does not go to completion.

  • Elimination Products: While less common with primary halides like benzyl bromide, the use of a strong base in the Williamson ether synthesis can potentially lead to elimination reactions, though this is more of a concern with secondary or tertiary halides.[9]

Q3: How can I minimize the formation of dibenzyl ether?

A3: To reduce the formation of dibenzyl ether, consider the following strategies:

  • Temperature Control: Avoid excessively high reaction temperatures, as this promotes the self-condensation of benzyl alcohol.[7]

  • Choice of Synthesis Method: The Williamson ether synthesis, which often uses a benzyl halide instead of benzyl alcohol as the direct precursor to the ether linkage, can help minimize dibenzyl ether formation compared to the acid-catalyzed dehydration of benzyl alcohol.

  • Stoichiometry: Use a stoichiometric amount of the benzylating agent to limit the excess that could lead to self-condensation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Ensure anhydrous (dry) conditions, as water can hydrolyze the reagents.[7] Extend the reaction time or slightly increase the temperature, monitoring for byproduct formation. Use a polar aprotic solvent like DMF or DMSO to enhance the reactivity of the nucleophile in a Williamson synthesis.
Side reactions are predominant.Optimize reaction conditions to favor the desired product. For Williamson synthesis, ensure the use of a primary benzyl halide to minimize elimination.[9] For acid-catalyzed reactions, use a dehydrating agent to remove water and shift the equilibrium towards the ether product.
Loss of product during workup.Ensure proper phase separation during extractions. Minimize the number of transfer steps. If the product is volatile, use appropriate cooling during solvent removal.
Presence of Dibenzyl Ether in Product Self-condensation of benzyl alcohol or benzyl halide.Maintain strict temperature control.[7] In a Williamson synthesis using benzyl alcohol to form the alkoxide, ensure complete deprotonation before adding the alkyl halide.
Presence of Unreacted Starting Materials Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC to ensure completion.
Poor quality of reagents.Use freshly distilled or purified reagents. Ensure the base used for alkoxide formation is strong and not expired.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a representative example for the synthesis of this compound.

Materials:

  • n-Butanol

  • Sodium metal (handle with extreme care)

  • Benzyl bromide

  • Anhydrous diethyl ether or THF (solvent)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Butoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add anhydrous n-butanol (1.2 equivalents). Carefully add sodium metal (1.0 equivalent) in small pieces to the n-butanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium butoxide.

  • Reaction: Cool the sodium butoxide solution to room temperature. Slowly add benzyl bromide (1.0 equivalent) dropwise from the dropping funnel over 30 minutes with stirring.

  • Reflux: After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Reaction Pathway and Byproduct Formation

The following diagram illustrates the intended Williamson ether synthesis pathway for this compound and the formation of the common byproduct, dibenzyl ether.

BenzylButylEther_Synthesis Reaction Pathways in this compound Synthesis cluster_main Williamson Ether Synthesis cluster_byproduct Byproduct Formation nBuOH n-Butanol nBuONa Sodium Butoxide nBuOH->nBuONa + Na Na Sodium (Na) H2 Hydrogen Gas Na->H2 BnBr Benzyl Bromide BBE This compound (Desired Product) BnBr->BBE DBE Dibenzyl Ether (Byproduct) BnBr->DBE Side Reaction with residual BnO- BnOH Benzyl Alcohol (Starting material impurity or side reaction precursor) BnOH->DBE Self-condensation (Heat or Acid) nBuONa->BBE + Benzyl Bromide NaBr Sodium Bromide

Figure 1. Williamson ether synthesis of this compound and a common byproduct pathway.

References

Technical Support Center: Synthesis and Purification of Benzyl Butyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the purity of synthesized benzyl butyl ether. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and versatile method for synthesizing this compound is the Williamson ether synthesis.[1][2] This SN2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.[2] For this compound, this typically involves reacting sodium benzyloxide (formed from benzyl alcohol and a strong base like sodium hydride) with butyl bromide.[1]

Q2: What are the potential side reactions and byproducts in the synthesis of this compound?

A2: Several side reactions can occur, leading to impurities in the final product. These include:

  • Self-condensation of benzyl alcohol: This can lead to the formation of dibenzyl ether, especially if the benzyl alcohol is not fully converted to the alkoxide before the addition of the alkyl halide.[3][4]

  • Elimination reaction of butyl bromide: The butoxide ion, if formed, or even the benzyloxide ion acting as a base, can promote the E2 elimination of HBr from butyl bromide, resulting in the formation of 1-butene.[1][5] This is more likely with stronger bases and higher temperatures.

  • Unreacted starting materials: Incomplete reaction can leave residual benzyl alcohol and/or butyl bromide in the crude product.

Q3: What are the key safety precautions when using sodium hydride (NaH) for the synthesis?

A3: Sodium hydride is a powerful reducing agent and requires careful handling. Key safety precautions include:

  • Always handle NaH under an inert atmosphere (e.g., nitrogen or argon) as it can ignite in the presence of moisture.

  • Use anhydrous solvents, as NaH reacts violently with water to produce flammable hydrogen gas.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.

  • Quench any residual NaH carefully with a suitable reagent, such as isopropanol, followed by ethanol and then water, always in a well-ventilated fume hood.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and purification of this compound, providing potential causes and solutions.

Low Yield of this compound
Potential Cause Suggested Solution
Incomplete deprotonation of benzyl alcohol: Insufficient base or reaction time for the formation of the sodium benzyloxide intermediate.- Use a slight excess of sodium hydride (e.g., 1.1-1.2 equivalents).- Ensure the sodium hydride is fresh and has been properly stored.- Allow sufficient time for the deprotonation to complete (monitor for the cessation of hydrogen gas evolution) before adding the butyl bromide.
Side reaction: Elimination of butyl bromide: The strong basic conditions favor the E2 elimination of HBr from butyl bromide to form 1-butene.[1][5]- Maintain a controlled reaction temperature. Lower temperatures generally favor substitution over elimination.- Add the butyl bromide slowly to the reaction mixture to avoid localized high concentrations.
Moisture in the reaction: Water will react with the sodium hydride, reducing the amount of active base available for deprotonation.- Use anhydrous solvents and reagents.- Dry all glassware thoroughly before use.- Perform the reaction under an inert atmosphere (nitrogen or argon).
Inefficient workup: Loss of product during the extraction and washing steps.- Ensure proper phase separation during aqueous workup.- Use a sufficient volume of extraction solvent.- Back-extract the aqueous layer to recover any dissolved product.
Presence of Impurities in the Final Product
Impurity Identification Troubleshooting and Purification
Unreacted Benzyl Alcohol - Lower boiling point than this compound.[6][7][8][9] - Can be detected by GC-MS and TLC.[10][11][12]- Purification: Easily removed by fractional distillation due to the significant boiling point difference.[13][14][15] Can also be removed by washing the organic layer with an aqueous NaOH solution during workup to deprotonate the alcohol and extract it into the aqueous phase.
Unreacted Butyl Bromide - Volatile impurity with a much lower boiling point than the product.[16][17][18][19][20]- Purification: Readily removed by evaporation under reduced pressure or during the initial stages of fractional distillation.
Dibenzyl Ether - Higher boiling point than this compound.[3][4][21][22][23] - Can be identified by GC-MS.- Troubleshooting: Ensure complete deprotonation of benzyl alcohol before adding butyl bromide. Add the benzyl alcohol to the NaH suspension, not the other way around. - Purification: Can be separated by fractional distillation, although the boiling point difference is smaller than with benzyl alcohol, requiring a more efficient column. Flash column chromatography can also be effective.[24][25][26]
1-Butene - Gaseous byproduct of elimination.- Troubleshooting: Use a less sterically hindered base if possible, or lower the reaction temperature to favor substitution.[1][5] - Purification: Being a gas, it will be removed during workup and solvent evaporation.

Data Presentation

Table 1: Physical Properties of Key Compounds
Compound Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL) Solubility in Water
This compound164.24~223~0.918Insoluble
Benzyl Alcohol108.14~205[6][7][8][9]~1.044[8]Slightly soluble[7]
Butyl Bromide137.02~101[16][18][19][20]~1.275Insoluble
Dibenzyl Ether198.26~298[3][4][21][22][23]~1.043Insoluble

Note: Boiling points are at atmospheric pressure unless otherwise noted. Data compiled from various sources.[3][4][6][7][8][9][16][17][18][19][20][21][22][23]

Experimental Protocols

Protocol 1: General Workup Procedure for this compound Synthesis
  • Quenching the Reaction: After the reaction is complete (monitored by TLC or GC), cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add a quenching agent (e.g., ethanol, then water) to neutralize any unreacted sodium hydride.

  • Extraction: Transfer the mixture to a separatory funnel. Add deionized water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Collect the organic layer. Wash the organic layer sequentially with:

    • Dilute HCl (to remove any basic impurities).

    • Saturated aqueous sodium bicarbonate solution (to neutralize the acid).

    • Brine (saturated aqueous NaCl solution) to reduce the solubility of organic material in the aqueous layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.[13][14][15]

  • Distillation: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Heat the flask gently. The temperature at the top of the column should be monitored closely.

  • Fraction Collection:

    • Fraction 1 (Foreshot): Collect the initial distillate at a lower temperature. This fraction will contain any remaining volatile impurities like unreacted butyl bromide.

    • Fraction 2 (Product): As the temperature stabilizes near the boiling point of this compound (~223 °C), change the receiving flask to collect the pure product.

    • Fraction 3 (High-boiling impurities): If the temperature begins to rise significantly above the boiling point of the product, stop the distillation or collect this fraction separately, as it may contain higher-boiling impurities like dibenzyl ether.

Protocol 3: Purification by Flash Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase. For compounds that may be sensitive to the acidic nature of silica, it can be deactivated by pre-treating with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.[27]

  • Mobile Phase Selection: Determine a suitable solvent system (eluent) using thin-layer chromatography (TLC). A good starting point is a non-polar solvent with a small amount of a more polar solvent (e.g., hexane/ethyl acetate mixture). The desired product should have an Rf value of approximately 0.2-0.4 for good separation.

  • Column Packing: Pack the column with the silica gel as a slurry in the chosen eluent.[24][25][26]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, applying gentle pressure (flash chromatography).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Benzyl Alcohol + NaH in Anhydrous Solvent alkoxide Sodium Benzyloxide Formation start->alkoxide Deprotonation reaction Addition of Butyl Bromide (SN2 Reaction) alkoxide->reaction Nucleophilic Attack crude_product Crude this compound reaction->crude_product workup Aqueous Workup (Extraction & Washing) crude_product->workup drying Drying & Solvent Removal workup->drying purification_method Purification (Distillation or Chromatography) drying->purification_method pure_product Pure this compound purification_method->pure_product Troubleshooting_Purity start Crude Product Analysis (TLC/GC-MS) unreacted_bnoh Presence of Benzyl Alcohol? start->unreacted_bnoh Check for low Rf spot unreacted_bubr Presence of Butyl Bromide? start->unreacted_bubr Check for volatile peak in GC dibenzyl_ether Presence of Dibenzyl Ether? start->dibenzyl_ether Check for high boiling point peak in GC pure Product is Pure start->pure Single major spot/peak solution_bnoh Solution: - Aqueous NaOH wash during workup - Fractional Distillation unreacted_bnoh->solution_bnoh Yes solution_bubr Solution: - Evaporation under reduced pressure - Collect as forerun in distillation unreacted_bubr->solution_bubr Yes solution_dibenzyl Solution: - Fractional Distillation (efficient column) - Flash Column Chromatography dibenzyl_ether->solution_dibenzyl Yes

References

Technical Support Center: Storage and Handling of Benzyl Butyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the decomposition of benzyl butyl ether during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and purity of your material.

Understanding this compound Decomposition

This compound, like many ethers, is susceptible to autoxidation in the presence of air, light, and heat. This process leads to the formation of hydroperoxides and peroxides, which are unstable and can be explosive, especially when concentrated. The primary goal of proper storage is to mitigate the factors that promote this decomposition pathway.

Decomposition Pathway Overview

The decomposition of this compound primarily occurs through a free radical chain reaction with atmospheric oxygen. This process is initiated by factors such as light or heat, leading to the formation of ether hydroperoxides. These can further react to form polymeric peroxides and other degradation products.

This compound This compound Ether Radical Ether Radical This compound->Ether Radical Initiation Free Radical Initiator (Light, Heat) Free Radical Initiator (Light, Heat) Free Radical Initiator (Light, Heat)->Ether Radical Oxygen (O2) Oxygen (O2) Peroxy Radical Peroxy Radical Oxygen (O2)->Peroxy Radical Ether Radical->Peroxy Radical + O2 Ether Hydroperoxide Ether Hydroperoxide Peroxy Radical->Ether Hydroperoxide + this compound Degradation Products (e.g., Benzaldehyde) Degradation Products (e.g., Benzaldehyde) Ether Hydroperoxide->Degradation Products (e.g., Benzaldehyde)

Caption: Autoxidation of this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Yellowing of the ether Formation of colored degradation products due to prolonged storage or exposure to light.Test for the presence of peroxides. If peroxides are detected, follow the peroxide removal protocol. If the color persists after peroxide removal, consider redistillation for high-purity applications.
Visible crystals or precipitate in the container Formation of solid peroxides. This is a highly dangerous situation.DO NOT MOVE OR OPEN THE CONTAINER. Cordon off the area and contact your institution's Environmental Health and Safety (EHS) office immediately for proper disposal.
Inconsistent experimental results Presence of impurities from ether decomposition, such as peroxides or aldehydes.Test the ether for peroxides before use. If peroxides are present, purify the ether using the provided protocols.
Failed peroxide test on a new, unopened bottle Some level of peroxides can form even in unopened containers if they have been stored for an extended period or exposed to temperature fluctuations.[1]If the peroxide level is above the acceptable limit for your application, contact the supplier. For immediate use, you can purify the ether using the provided protocols.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize decomposition, store this compound in a cool, dark, and dry place.[2][3][4] The container should be an amber glass bottle with a tight-fitting cap to protect it from light and air.[2][3] It is also recommended to store the container under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

Q2: How often should I test my this compound for peroxides?

A2: It is good practice to test for peroxides before each use, especially if the container has been opened previously. For unopened containers, it is recommended to test after 12 months of storage. For opened containers, testing every 6 months is a safe interval.[5] Always date the bottle upon receipt and upon opening.

Q3: Can I use a refrigerator to store this compound?

A3: While storing in a cool place is recommended, standard refrigerators are not designed for flammable liquids and can be a source of ignition. If refrigeration is necessary, use only a laboratory-grade, explosion-proof refrigerator.

Q4: What is an inhibitor and should I use one?

A4: An inhibitor is a chemical added in small amounts to slow down the rate of autoxidation. Butylated hydroxytoluene (BHT) is a common inhibitor for ethers.[6] For long-term storage, adding BHT at a concentration of 10-100 ppm is recommended. Note that distillation will remove the inhibitor, so it should be added to the distilled ether if it is to be stored.

Q5: What are the acceptable limits for peroxide concentration?

A5: The acceptable limit depends on the application. For general use, peroxide concentrations below 25 ppm are considered safe.[7] Concentrations between 25-100 ppm may be acceptable for some uses but are not recommended for distillation or other procedures where the ether will be concentrated.[7] Levels above 100 ppm are considered hazardous and the ether should be treated or disposed of.[7]

Data Presentation: Estimated Peroxide Formation in Benzyl Ethers

Storage ConditionTemperatureEstimated Peroxide Concentration (ppm) after 6 monthsEstimated Peroxide Concentration (ppm) after 12 months
Amber bottle, sealed, in darkness20-25°C< 1010 - 25
Amber bottle, sealed, in darkness30°C15 - 3030 - 60
Clear bottle, sealed, ambient light20-25°C25 - 5050 - 100+
Amber bottle, frequently opened, in darkness20-25°C20 - 4040 - 80

These are estimations and actual values can vary based on the specific batch, purity, and exact storage conditions.

Experimental Protocols

Protocol 1: Qualitative Peroxide Detection (Potassium Iodide Method)

This method provides a rapid, qualitative indication of the presence of peroxides.

Materials:

  • This compound sample (1-2 mL)

  • Glacial acetic acid (1 mL)

  • Potassium iodide (KI), solid (100 mg)

  • Starch solution (optional)

Procedure:

  • In a clean, dry test tube, add 1 mL of glacial acetic acid.

  • Add approximately 100 mg of solid potassium iodide and gently swirl to dissolve.

  • Add 1-2 mL of the this compound sample to the test tube.

  • Shake the mixture and observe any color change.

    • No color change: Peroxides are likely absent or at a very low level.

    • Yellow to brown color: Peroxides are present. The intensity of the color is proportional to the peroxide concentration.[4]

  • (Optional) For increased sensitivity, add a few drops of a freshly prepared starch solution. A blue-black color indicates the presence of peroxides.

Protocol 2: Semi-Quantitative Peroxide Detection (Peroxide Test Strips)

Commercially available peroxide test strips offer a convenient way to estimate the peroxide concentration.

Materials:

  • Peroxide test strips (e.g., MQuant®)

  • This compound sample

Procedure:

  • Dip the test strip into the this compound sample for 1-2 seconds.

  • Remove the strip and allow the solvent to evaporate.

  • Moisten the test field with a drop of deionized water.

  • Compare the color of the test strip to the color scale provided by the manufacturer to determine the approximate peroxide concentration in mg/L (ppm).

Protocol 3: Peroxide Removal Using Ferrous Sulfate

This method is effective for reducing peroxides in ethers.

Materials:

  • This compound containing peroxides

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid

  • Deionized water

  • Separatory funnel

Procedure:

  • Prepare a fresh solution of acidic ferrous sulfate by dissolving 60 g of FeSO₄·7H₂O in 110 mL of deionized water and carefully adding 6 mL of concentrated sulfuric acid.[4]

  • In a separatory funnel, add the this compound to be purified.

  • Add approximately 50-60 mL of the ferrous sulfate solution for every 1 L of ether.

  • Stopper the funnel and shake gently, periodically venting to release any pressure.

  • Allow the layers to separate and discard the aqueous (bottom) layer.

  • Wash the ether with an equal volume of deionized water to remove any residual acid and iron salts.

  • Separate the layers and dry the ether layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter or decant the dried ether.

  • Retest the ether for the presence of peroxides to ensure successful removal.

start This compound with Peroxides add_fe_so4 Add acidic FeSO4 solution start->add_fe_so4 shake Shake in separatory funnel add_fe_so4->shake separate_layers Separate aqueous layer shake->separate_layers wash Wash with water separate_layers->wash dry Dry with anhydrous salt wash->dry filter Filter or decant dry->filter test Test for peroxides filter->test end Purified this compound test->end Pass fail Repeat purification test->fail Fail fail->add_fe_so4

Caption: Peroxide Removal Workflow.

Protocol 4: Addition of BHT Inhibitor

Materials:

  • Purified this compound

  • Butylated hydroxytoluene (BHT)

Procedure:

  • Weigh out the appropriate amount of BHT to achieve the desired concentration (e.g., for 10 ppm in 1 L of ether, use 10 mg of BHT).

  • Add the BHT to the purified this compound.

  • Swirl or stir the solution until the BHT is completely dissolved.

  • Store the stabilized ether in a properly labeled amber glass bottle in a cool, dark place.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Always consult your institution's safety protocols and the Safety Data Sheet (SDS) for this compound before handling. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Technical Support Center: Benzyl Butyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of benzyl butyl ether.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of an alcohol (n-butanol) to form an alkoxide, which then acts as a nucleophile to attack an organohalide (benzyl halide) in an SN2 reaction.[3][4] For industrial-scale production, Phase-Transfer Catalysis (PTC) is often employed to enhance reaction rates and efficiency.[1][5]

Q2: Which benzyl halide should I use: benzyl chloride or benzyl bromide?

A2: Both benzyl chloride and benzyl bromide are commonly used.[6][7] Benzyl bromide is generally more reactive than benzyl chloride, which can lead to faster reaction times. However, it is also more expensive and can be more prone to side reactions if conditions are not carefully controlled. Benzyl chloride is a less reactive but more cost-effective option for large-scale synthesis.[7]

Q3: What are the primary side reactions to be aware of when scaling up the synthesis?

A3: The main competing side reactions are:

  • E2 Elimination: The butoxide base can cause the elimination of H-X from the benzyl halide to form an alkene, particularly at higher temperatures or with sterically hindered reagents.[2][3]

  • Dibenzyl Ether Formation: The benzyl halide can react with any benzyl alcohol present (formed from hydrolysis of the halide) or with the benzyl butoxide product under certain conditions.[7][8]

  • Hydrolysis of Benzyl Halide: In the presence of water or hydroxide ions, the benzyl halide can hydrolyze to form benzyl alcohol.[7][9]

Q4: How can I improve the yield and selectivity of my reaction?

A4: To improve yield and selectivity:

  • Use a Phase-Transfer Catalyst (PTC): PTCs like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction rate, allowing for milder conditions which can reduce side reactions.[1][10]

  • Control Temperature: Maintain the lowest effective temperature to minimize the competing E2 elimination reaction.[2]

  • Use Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent the hydrolysis of the benzyl halide to benzyl alcohol.

  • Choose the Right Base: Strong, non-nucleophilic bases are preferred for deprotonating the butanol. For PTC systems, the concentration of the base (e.g., NaOH) can impact selectivity.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of n-butanol.2. Inactive benzyl halide (e.g., hydrolyzed).3. Insufficient reaction time or temperature.4. Ineffective Phase-Transfer Catalyst.1. Use a stronger base (e.g., NaH) or ensure the base is fresh and active.[3]2. Use freshly distilled or new benzyl halide.3. Monitor the reaction by TLC and adjust time/temperature accordingly. Start with established literature conditions.4. Ensure the PTC is appropriate for the solvent system and is used at the correct loading.
Significant Dibenzyl Ether Byproduct 1. Presence of water leading to benzyl alcohol formation, which then reacts to form the ether.2. Reaction temperature is too high.1. Use anhydrous solvents and reagents. Dry equipment thoroughly before use.2. Lower the reaction temperature.
Alkene Byproduct Detected (from Elimination) 1. Reaction temperature is too high.2. The base used is too strong or sterically hindered.1. Reduce the reaction temperature. The SN2 reaction is generally favored at lower temperatures than E2.[2]2. Consider using a milder base such as potassium carbonate (K₂CO₃) if applicable to your system.[3]
Difficulty Purifying Product 1. Unreacted benzyl halide co-elutes with the product during chromatography.2. Boiling points of product and impurities are too close for effective distillation.1. Unreacted benzyl bromide can be quenched by adding a tertiary amine like triethylamine to form a water-soluble quaternary ammonium salt, which can be removed with an aqueous wash.[11]2. Consider vacuum distillation for better separation. If chromatography is used, test different solvent systems to improve separation.

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzyl Ether Synthesis This table compiles representative data from various benzyl ether syntheses to illustrate the impact of different catalysts and conditions. Yields are specific to the cited experiments and may vary.

ReactantsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl Alcohol, Butyl Bromide50% KOH, Polymer PTCToluene40~24~90% (for similar systems)[12]
Benzyl Chloride, n-ButanolPEG, Dodecane (L-L-L PTC)DodecaneNot specifiedNot specifiedHigh Rate & Selectivity[1]
Benzyl Alcohol, Allyl BromideKOH, TBAI (5 mol%)Solvent-freeRoom Temp1696% (Allyl Benzyl Ether)[6]
Alcohol, 2-BenzyloxypyridineMgO, MeOTfToluene902470-98% (various ethers)[13]
Benzyl Alcohol, Butyl AlcoholCuBr₂ on Zeolite HYNot specified150Not specified~95%[14]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis using Sodium Hydride

This protocol describes a standard lab-scale synthesis of this compound.

  • Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), add n-butanol (1.0 equivalent) to a stirring suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Alkoxide Formation: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases. This indicates the formation of sodium butoxide.

  • Nucleophilic Substitution: Cool the mixture to 0 °C in an ice bath. Add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise to the stirring solution.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Phase-Transfer Catalyzed (PTC) Synthesis

This protocol is suitable for larger-scale reactions and avoids the use of sodium hydride.

  • Setup: In a flask equipped with a mechanical stirrer and condenser, combine n-butanol (1.0 equivalent), benzyl chloride (1.2 equivalents), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 equivalents).

  • Reaction: Add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w, 3-5 equivalents) to the mixture.

  • Heating: Heat the biphasic mixture to 60-80 °C with vigorous stirring for 4-8 hours. The vigorous stirring is crucial to ensure efficient mixing between the aqueous and organic phases.

  • Monitoring: Monitor the disappearance of starting materials by TLC or GC analysis.

  • Workup: After cooling to room temperature, add water and separate the organic layer. Wash the organic layer with water until the aqueous layer is neutral, followed by a brine wash.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo. Purify the resulting crude this compound by vacuum distillation.

Mandatory Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification n_butanol n-Butanol deprotonation Deprotonation (Alkoxide Formation) n_butanol->deprotonation bn_halide Benzyl Halide (Bn-Cl or Bn-Br) sn2 SN2 Reaction (Ether Formation) bn_halide->sn2 base Base (e.g., NaH, KOH) base->deprotonation deprotonation->sn2 Butoxide Intermediate quench Quench Reaction sn2->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry purify Purification (Distillation/Chromatography) dry->purify product Final Product: This compound purify->product G start Low Yield or Side Products Observed check_byproduct What is the main byproduct? start->check_byproduct dibenzyl_ether Dibenzyl Ether check_byproduct->dibenzyl_ether Ether Impurity alkene Alkene (Elimination) check_byproduct->alkene Unsaturated Impurity no_reaction Mainly Starting Material check_byproduct->no_reaction No Conversion sol_water Issue: Water Present Solution: Use anhydrous reagents/solvents. dibenzyl_ether->sol_water sol_temp_high Issue: Temp Too High Solution: Lower reaction temperature. alkene->sol_temp_high sol_base Issue: Base too strong/hindered Solution: Use milder base or lower temperature. alkene->sol_base sol_reagents Issue: Inactive Reagents Solution: Check activity of base and purity of benzyl halide. no_reaction->sol_reagents G cluster_reactants Reactants cluster_products Potential Products butoxide Butoxide (Nucleophile/Base) ether This compound (Desired Product) butoxide->ether SN2 Pathway (Favored by low temp) elim Alkene + HBr (Side Product) butoxide->elim E2 Pathway (Favored by high temp) bnbr Benzyl Bromide (Electrophile)

References

Technical Support Center: Optimizing Benzyl Butyl Ether Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and reaction optimization for the synthesis of benzyl butyl ether.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing targeted solutions to improve reaction outcomes.

Q1: What are the most common methods for synthesizing this compound?

The most prevalent and selective method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction typically involves the reaction of an alkali metal alkoxide with a benzyl halide or the reaction of benzyl alcohol with an alkyl halide in the presence of a base and a phase transfer catalyst.[1]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.[3][4]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting materials have been consumed.[3]

  • Side Reactions: Competing side reactions can significantly reduce the yield of the desired product. (See Q3 for details on common side reactions).

  • Moisture: The presence of water in the reaction mixture can lead to the hydrolysis of the benzylating agent.[3] Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.[3]

  • Catalyst Inefficiency: The chosen catalyst may not be optimal for the reaction conditions. Consider screening different catalysts or optimizing the catalyst loading.

  • Inadequate Mixing: In biphasic or triphasic systems, vigorous stirring is essential to ensure efficient mass transfer between the phases.

Q3: I am observing significant side product formation. What are the common side products and how can I minimize them?

Several side reactions can compete with the desired ether formation.[3]

Side ProductCauseMitigation Strategy
Dibenzyl Ether Self-condensation of the benzylating agent, often at elevated temperatures.[3]Maintain strict temperature control and avoid overheating.[3]
Butene E2 elimination, especially when using a bulky or strongly basic nucleophile with a secondary or tertiary alkyl halide.[5][6]Use a primary alkyl halide (n-butyl halide) and a strong, non-bulky base. Lowering the reaction temperature can also favor substitution over elimination.[3]
Benzyl Alcohol Hydrolysis of the benzyl halide starting material due to the presence of water.Use anhydrous reagents and solvents.[3]
Oxidation Products Oxidation of benzyl alcohol if used as a starting material, especially at high temperatures and with exposure to air.[3]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

Q4: How do I choose the right catalyst for my reaction?

The choice of catalyst is critical for optimizing the synthesis of this compound. Phase transfer catalysts (PTCs) are commonly employed to facilitate the reaction between reactants in different phases (e.g., an aqueous phase containing the base and an organic phase with the reactants).[1][2]

  • Quaternary Ammonium and Phosphonium Salts: Compounds like Tetrabutylammonium Bromide (TBAB) and Tetrabutylphosphonium Bromide (TBPB) are effective PTCs.[1][7]

  • Crown Ethers: 18-Crown-6 is another powerful PTC that can increase the solubility of the alkoxide.[2][7]

  • Polyethylene Glycol (PEG): PEG can be used as a PTC and can lead to the formation of a third phase, which has been shown to significantly increase the reaction rate.[1]

  • Metal-Based Catalysts: Systems like Copper(II) bromide supported on zeolite HY have been shown to be effective for the intermolecular dehydration of benzyl and butyl alcohols.[8]

The selection should be based on the specific reaction conditions, cost, and desired reaction rate and selectivity.

Catalyst Performance and Reaction Conditions

The following table summarizes quantitative data from various catalytic systems for the synthesis of this compound and related ethers.

Catalyst SystemReactantsSolventTemperatureYieldReference
PEG + Dodecane (Three-Phase PTC) Benzyl chloride, n-butanol, KOHDodecaneNot specified90%[9]
CuBr₂ on Zeolite HY (~10 wt%) Benzyl alcohol, Butyl alcoholNot specified150°C~95%[8]
Tetrabutylammonium Bromide (TBAB) (PTC) Benzyl chloride, 4-hydroxy propiophenone, NaOHNot specifiedNot specified100% conversion, 100% selectivity (for 4-benzyloxy propiophenone)[1]
Rhenium-containing catalyst Benzyl alcohol, Butyl alcoholNot specifiedNot specified90%[9]
VO(acac)₂-Et₃N in CCl₄ Toluene, n-butanolTolueneNot specifiedNot specified[9]
Zinc(II) chloride 1-(3-methoxy-4-hydroxyphenyl)ethyl alcohol, 2-butynolDichloroethaneRoom Temperature82.2%[10]

Experimental Protocols

Protocol 1: this compound Synthesis via Williamson Ether Synthesis using a Phase Transfer Catalyst

This protocol is a general guideline based on the principles of Williamson ether synthesis with phase transfer catalysis.

Materials:

  • n-Butanol

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Benzyl Chloride or Benzyl Bromide

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide - TBAB)

  • Anhydrous Toluene or Dodecane

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the reaction apparatus and ensure all glassware is thoroughly dried.

  • Reagent Addition: To the round-bottom flask, add n-butanol and the chosen solvent.

  • Base Addition: Under an inert atmosphere, add the base (NaOH or KOH) to the reaction mixture.

  • Catalyst Addition: Add the phase transfer catalyst (e.g., TBAB) to the mixture.

  • Alkoxide Formation: Stir the mixture at room temperature for a designated period to allow for the formation of the butoxide.

  • Benzyl Halide Addition: Slowly add the benzyl halide to the reaction mixture.

  • Reaction: Heat the reaction to the desired temperature (e.g., reflux) and monitor its progress using TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.

Visualizing the Process

Logical Workflow for Catalyst Selection and Optimization

Catalyst_Selection_Workflow Catalyst Selection and Optimization Workflow start Define Reaction: Benzyl Halide + n-Butanol -> this compound williamson Choose Synthesis Method: Williamson Ether Synthesis start->williamson ptc Select Catalyst Type: Phase Transfer Catalyst (PTC) williamson->ptc catalyst_screen Screen Potential Catalysts: - Quaternary Ammonium Salts (TBAB) - Phosphonium Salts (TBPB) - Crown Ethers - PEG ptc->catalyst_screen reaction_conditions Optimize Reaction Conditions: - Temperature - Solvent - Base Concentration - Stirring Rate catalyst_screen->reaction_conditions analysis Analyze Results: - Yield (GC/HPLC) - Purity (NMR) - Side Products reaction_conditions->analysis troubleshoot Troubleshoot Issues: - Low Yield - Impurities analysis->troubleshoot successful_synthesis Successful Synthesis troubleshoot->successful_synthesis High Yield & Purity re_optimize Re-optimize Conditions or Re-screen Catalysts troubleshoot->re_optimize Low Yield or Impurities re_optimize->catalyst_screen Williamson_Ether_Synthesis Williamson Ether Synthesis Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products butanol n-Butanol (CH₃(CH₂)₃OH) butoxide Butoxide Ion (CH₃(CH₂)₃O⁻) butanol->butoxide Deprotonation base Base (e.g., NaOH) base->butoxide benzyl_halide Benzyl Halide (PhCH₂X) benzyl_butyl_ether This compound (PhCH₂O(CH₂)₃CH₃) benzyl_halide->benzyl_butyl_ether salt Salt (NaX) benzyl_halide->salt butoxide->benzyl_butyl_ether SN2 Attack

References

Validation & Comparative

A Comparative Guide to Benzyl Butyl Ether and Diethyl Ether as Reaction Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable solvent is a critical parameter in chemical synthesis, profoundly influencing reaction kinetics, yield, and purity. Ethers are a versatile class of solvents widely employed in organic chemistry for their ability to solvate a range of compounds and their relative inertness. This guide provides an objective comparison of two such ethers: the higher-boiling benzyl butyl ether and the commonly used, volatile diethyl ether. This comparison is supported by their physicochemical properties, safety profiles, and applications in common organic reactions, supplemented with detailed experimental protocols.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and diethyl ether is presented below. These properties dictate their suitability for different reaction conditions.

PropertyThis compoundDiethyl Ether
Molecular Formula C₁₁H₁₆O[1](C₂H₅)₂O
Molecular Weight 164.24 g/mol [1][2]74.12 g/mol
Boiling Point 220-224 °C @ 744 mmHg[3]34.6 °C[4]
Melting Point N/A-116.3 °C[5]
Density 0.928-0.933 g/cm³[3]0.7134 g/cm³[5]
Flash Point 83.33 °C[6]-45 °C[7]
Solubility in Water Insoluble[1][3][8]6.05 g/100 mL @ 25 °C[5]
Vapor Pressure 0.147 mmHg @ 25 °C[1]439.8 mmHg @ 20 °C[9]
Appearance Colorless liquid[3]Colorless liquid[5][10]
Odor Sweet, floral, somewhat pungent[1][3]Sweetish, pungent[10][11]

Performance as a Reaction Solvent

The choice between this compound and diethyl ether as a reaction solvent is primarily dictated by the required reaction temperature and the stability of the reagents and products.

Diethyl Ether:

Diethyl ether is a staple in organic laboratories, particularly for reactions requiring a non-polar, aprotic medium at low to ambient temperatures. Its high volatility and low boiling point make it easy to remove from the reaction mixture post-synthesis.[4] It is the solvent of choice for many organometallic reactions, most notably the Grignard reaction, where it effectively solvates and stabilizes the Grignard reagent.[12][13] However, its extreme flammability and tendency to form explosive peroxides upon exposure to air and light are significant safety concerns.[5][14][15]

This compound:

This compound, with its significantly higher boiling point, is suitable for reactions that require elevated temperatures. Its low vapor pressure and higher flash point make it a safer alternative to diethyl ether from a fire hazard perspective.[1][6] While less common as a general-purpose solvent, it finds application in specific syntheses where higher temperatures are necessary to overcome activation energy barriers. For instance, it can be employed in Williamson ether syntheses and other nucleophilic substitution reactions that proceed sluggishly at lower temperatures.[16] Its aromatic moiety may also influence reaction pathways through potential π-stacking interactions with aromatic substrates.

Due to a lack of direct comparative studies in the literature, a quantitative comparison of reaction yields and times is not feasible. However, the higher reaction temperatures achievable with this compound would generally be expected to lead to faster reaction rates, provided the reactants and products are thermally stable. Conversely, the mild conditions afforded by diethyl ether are often necessary for sensitive substrates to prevent decomposition and side product formation.

Experimental Protocols

Detailed methodologies for key reactions where these ethers are commonly employed are provided below.

Protocol 1: Preparation of a Grignard Reagent using Diethyl Ether

This protocol describes the formation of phenylmagnesium bromide, a common Grignard reagent.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Iodine crystal (as an initiator)

Procedure:

  • All glassware must be thoroughly dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a small crystal of iodine to the flask.

  • Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is typically refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[3]

Protocol 2: Williamson Ether Synthesis of this compound

This protocol describes a general method for the synthesis of ethers, which can be adapted for the preparation of this compound itself.

Materials:

  • Benzyl alcohol

  • Sodium hydride (NaH)

  • Anhydrous solvent (e.g., THF or DMF)

  • Butyl bromide

Procedure:

  • To a solution of benzyl alcohol in an anhydrous solvent under an inert atmosphere, add sodium hydride portion-wise at 0 °C.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium benzoxide.

  • Cool the reaction mixture to 0 °C and add butyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

  • The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude this compound, which can be further purified by distillation.[17]

Visualizations

Logical Workflow for Solvent Selection

The following diagram illustrates a decision-making process for selecting between this compound and diethyl ether as a reaction solvent.

Solvent_Selection start Reaction Conditions Analysis temp Required Reaction Temperature? start->temp stability Thermal Stability of Reactants/Products? temp->stability High Temp (>40 °C) diethyl_ether Select Diethyl Ether temp->diethyl_ether Low to Ambient Temp (<40 °C) benzyl_butyl_ether Select this compound stability->benzyl_butyl_ether Stable reconsider Re-evaluate Reaction Conditions/ Consider Alternative Solvents stability->reconsider Unstable

Caption: A decision tree for selecting between this compound and diethyl ether.

Experimental Workflow for Grignard Reaction

The following diagram outlines the general workflow for a Grignard reaction using diethyl ether.

Grignard_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dry_glassware Dry Glassware initiation Initiate Reaction dry_glassware->initiation anhydrous_ether Anhydrous Diethyl Ether anhydrous_ether->initiation reactants Prepare Reactants (Mg, Alkyl/Aryl Halide) addition Dropwise Addition of Halide reactants->addition initiation->addition reflux Reflux addition->reflux add_electrophile Add Electrophile (e.g., Aldehyde, Ketone) reflux->add_electrophile quench Quench with Acid add_electrophile->quench extract Extract with Ether quench->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product (e.g., Chromatography, Distillation) evaporate->purify

Caption: A typical workflow for a Grignard synthesis.

Safety and Environmental Considerations

Diethyl Ether: The primary hazards associated with diethyl ether are its extreme flammability and the potential for peroxide formation.[5][14][15] Its high volatility can lead to the rapid formation of explosive air-vapor mixtures.[14] Consequently, it must be handled in a well-ventilated fume hood, away from ignition sources, and stored in airtight containers with peroxide inhibitors.[5] From an environmental perspective, its high volatility contributes to air pollution, although it is not considered to have significant aquatic toxicity.[7]

This compound: this compound is considerably less flammable than diethyl ether, with a much higher flash point.[6] However, like other ethers, it can also form peroxides over time and should be handled with care.[3] Information on its environmental impact is less readily available, but its lower volatility suggests a reduced contribution to air pollution compared to diethyl ether. The safety data sheet for the related dibenzyl ether indicates it may be harmful if swallowed or inhaled and can cause skin and eye irritation.[18]

Conclusion

References

A Comparative Analysis of Benzyl Butyl Ether and Other Benzyl-Type Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, the judicious selection of protecting groups is a critical factor for success, particularly for researchers, scientists, and professionals in drug development. The benzyl ether protecting group and its derivatives are mainstays for the protection of hydroxyl functionalities due to their general stability and versatile cleavage methods. This guide provides an objective comparison of benzyl butyl ether with other common benzyl protecting groups, namely the parent benzyl (Bn) ether, the p-methoxybenzyl (PMB) ether, and the 3,4-dimethoxybenzyl (DMB) ether. The comparison is supported by experimental data to inform strategic decisions in complex synthetic routes.

Introduction to Benzyl-Type Protecting Groups

Benzyl ethers are valued for their stability across a wide range of reaction conditions, including acidic and basic media.[1] Their removal is typically achieved under reductive conditions, offering orthogonality to many other protecting groups.[1][2] The electronic properties of substituents on the aromatic ring significantly influence the lability of the benzyl group. Electron-donating groups, such as methoxy substituents, increase the protecting group's susceptibility to cleavage under acidic and oxidative conditions by stabilizing the benzylic carbocation intermediate formed during removal.[2]

While specific comparative studies on this compound are limited, its behavior as a protecting group is predominantly dictated by the benzyl moiety. The butyl group is electronically neutral and is expected to have minimal impact on the reactivity of the benzyl group itself, though it may introduce minor steric effects. Therefore, for the purpose of this comparison, the reactivity of the benzyl group in this compound is considered analogous to the standard benzyl (Bn) group.

Data Presentation: A Quantitative Comparison

The following tables summarize the reaction conditions and yields for the protection of alcohols and subsequent deprotection of the resulting benzyl-type ethers. It is important to note that yields are substrate-dependent, and the data presented here are representative examples.

Table 1: Comparison of Conditions for the Protection of Alcohols

Protecting GroupReagents and ConditionsSolventTemperature (°C)Time (h)Typical Yield (%)
This compound BuBr, NaHDMF0 to RT4.5~95% (estimated)
Benzyl (Bn) BnBr, NaH, n-Bu₄NITHF0 to RT4.598%[3]
p-Methoxybenzyl (PMB) PMBCl, NaHDMF0 to RT-High[4]
3,4-Dimethoxybenzyl (DMB) DMBCl, NaHDMF0 to RT-High

Table 2: Comparison of Deprotection Methods and Yields

Protecting GroupReagents and ConditionsSolventTemperature (°C)Time (h)Typical Yield (%)
This compound H₂, 10% Pd/CEtOHRT3-10~95% (estimated)
Benzyl (Bn) H₂, 10% Pd/CEtOHRT3-1082-95%[3]
p-Methoxybenzyl (PMB) DDQCH₂Cl₂/H₂ORT0.5-385-95%[5]
3,4-Dimethoxybenzyl (DMB) DDQCH₂Cl₂/H₂ORT<0.5>95%[6]

Stability Profile of Benzyl-Type Protecting Groups

The stability of a protecting group dictates its compatibility with various synthetic transformations. The following table provides a comparative overview of the stability of different benzyl ethers under common reaction conditions.

Table 3: Comparative Stability of Benzyl-Type Ethers

ConditionThis compound / Benzyl (Bn)p-Methoxybenzyl (PMB)3,4-Dimethoxybenzyl (DMB)
Strong Acids Generally Stable[7]LabileVery Labile
Strong Bases Stable[7]StableStable
Catalytic Hydrogenolysis (H₂/Pd-C) Labile[7]LabileLabile
Oxidative Cleavage (DDQ, CAN) Relatively Stable[5]Labile[5]Very Labile[6]
Dissolving Metal Reduction (Na/NH₃) Labile[8]LabileLabile

Experimental Protocols

Detailed methodologies for key protection and deprotection reactions are provided below.

General Procedure for the Protection of a Primary Alcohol with Benzyl Bromide (to form Benzyl Ether)

Objective: To protect a primary alcohol using benzyl bromide and sodium hydride.[9]

Protocol:

  • To a solution of the primary alcohol (1.0 equivalent) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired benzyl ether.

General Procedure for the Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis

Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.[1]

Protocol:

  • Dissolve the benzyl-protected alcohol (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol% by weight relative to the substrate).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

General Procedure for the Oxidative Deprotection of a p-Methoxybenzyl (PMB) Ether using DDQ

Objective: To selectively cleave a PMB ether in the presence of other functional groups.[5]

Protocol:

  • Dissolve the PMB-protected alcohol (1.0 equivalent) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v).

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1-1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alcohol.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of benzyl-type protecting groups.

Orthogonal_Deprotection Molecule Molecule with -OBn and -OPMB groups DDQ DDQ, CH2Cl2/H2O Molecule->DDQ Selective PMB cleavage Intermediate Molecule with -OBn and -OH groups DDQ->Intermediate H2_PdC H2, Pd/C Intermediate->H2_PdC Bn cleavage Final Diol Product H2_PdC->Final Stability_Comparison cluster_Bn Benzyl (Bn) / Benzyl Butyl cluster_PMB p-Methoxybenzyl (PMB) cluster_DMB 3,4-Dimethoxybenzyl (DMB) Bn_Stability Stable to: Mild Acid/Base, Oxidation Labile to: Hydrogenolysis, Strong Acid PMB_Stability Stable to: Base, Hydrogenolysis (slower) Labile to: Oxidation (DDQ), Acid DMB_Stability Stable to: Base Very Labile to: Oxidation, Acid

References

A Researcher's Guide to Orthogonal Deprotection of Benzyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

In the complex world of multi-step organic synthesis, the strategic use of protecting groups is paramount. The benzyl (Bn) ether is a stalwart guardian of hydroxyl groups, prized for its robustness across a wide range of chemical environments. However, the true artistry of its application lies in its selective removal—or deprotection—in the presence of other sensitive functionalities. This guide provides a comprehensive comparison of orthogonal deprotection strategies for benzyl ethers, offering researchers, scientists, and drug development professionals the detailed experimental data and protocols necessary to navigate this critical aspect of chemical synthesis.

Performance Comparison of Orthogonal Deprotection Strategies

The choice of a deprotection strategy for a benzyl ether is dictated by the other protecting groups present in the molecule. The following tables summarize the performance of common deprotection methods, highlighting their orthogonality with other frequently used protecting groups.

Deprotection MethodReagents and ConditionsOther Protecting Groups PresentSubstrateYield (%)Time (h)Reference(s)
Catalytic Hydrogenolysis H₂, 10% Pd/C, Solvent (MeOH, EtOH, or EtOAc), RTTrityl (Tr)Benzyl and Trityl protected alcohol>951-4[1]
H₂, 10% Pd/C, Solvent (MeOH, EtOH), RTtert-Butyldimethylsilyl (TBDMS)Benzyl and TBDMS protected diol982[2]
H₂, 10% Pd/C, Solvent (EtOAc), RTAcetate (Ac)Benzyl protected alcohol with acetate ester953[2]
H₂, 10% Pd/C, Solvent (MeOH), RTtert-Butoxycarbonyl (Boc)Boc-protected amino acid with benzyl ether side chain>951-2[2]
Catalytic Transfer Hydrogenolysis Ammonium formate, 10% Pd/C, MeOH, RTBenzylidene acetalCarbohydrate derivative87-950.5-1[3]
Triethylsilane, 10% Pd/C, MeOH, RTBenzylidene acetalCarbohydrate derivative85-960.5-2[3]
Lewis Acid-Mediated Cleavage BCl₃·SMe₂, CH₂Cl₂, -78 to 0 °Ctert-Butyldiphenylsilyl (TBDPS)Benzyl and TBDPS protected alcohol85-950.5-2[4]
BCl₃·SMe₂, CH₂Cl₂, -78 to 0 °CEster (Pivaloate)Benzyl protected alcohol with pivaloate ester901[4]
Oxidative Cleavage DDQ, CH₂Cl₂/H₂O (18:1), RTp-Methoxybenzyl (PMB)Benzyl and PMB protected sugar80-90 (PMB cleaved)1-3[5]
DDQ, MeCN, Photoirradiation (365 nm), RTBenzoyl (Bz)Benzyl and Benzoyl protected diol854[6]
DDQ, MeCN, Photoirradiation (365 nm), RTMethoxymethyl (MOM)Benzyl and MOM protected alcohol885[6]

Stability of Common Protecting Groups

The success of an orthogonal strategy hinges on the stability of other protecting groups under the conditions used to cleave the benzyl ether.

Protecting GroupAbbreviationStable to Catalytic Hydrogenolysis (H₂/Pd/C)Stable to Lewis Acids (e.g., BCl₃·SMe₂)Stable to Oxidative Cleavage (DDQ)
TritylTrYesNoYes
tert-ButyldimethylsilylTBDMSYesGenerally Yes (can be labile to stronger Lewis acids)No
tert-ButyldiphenylsilylTBDPSYesYesNo
AcetateAcYesYesYes
BenzoylBzYesYesYes
tert-ButoxycarbonylBocYesNoYes
FluorenylmethyloxycarbonylFmocYesYesYes
Methoxymethyl etherMOMYesNoYes
Tetrahydropyranyl etherTHPYesNoYes
Benzylidene AcetalNoNoYes

Logical Relationships in Orthogonal Deprotection

The choice of deprotection reagent is a critical decision based on the protecting groups present in the molecule. The following diagrams illustrate the logical workflow for selecting an appropriate deprotection strategy.

orthogonal_deprotection start Molecule with Benzyl Ether and... reducible_group Other Reducible Group? (e.g., Alkenes, Alkynes, Cbz) start->reducible_group acid_labile_group Acid-Labile Group? (e.g., Boc, Tr, Silyl Ethers, Acetals) reducible_group->acid_labile_group No oxidative Oxidative Cleavage (e.g., DDQ) reducible_group->oxidative Yes hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) acid_labile_group->hydrogenolysis No lewis_acid Lewis Acid Cleavage (e.g., BCl3·SMe2) acid_labile_group->lewis_acid Yes oxidizable_group Oxidizable Group Present?

Decision workflow for choosing a benzyl ether deprotection method.

deprotection_pathways substrate Substrate: R-OBn R'-PG pg_stable_to_reduction PG Stable to Reduction? substrate->pg_stable_to_reduction pg_stable_to_lewis_acid PG Stable to Lewis Acid? substrate->pg_stable_to_lewis_acid pg_stable_to_oxidation PG Stable to Oxidation? substrate->pg_stable_to_oxidation deprotect_bn_reduction Deprotect Bn (H2/Pd/C) pg_stable_to_reduction->deprotect_bn_reduction Yes deprotect_pg Deprotect PG First pg_stable_to_reduction->deprotect_pg No deprotect_bn_lewis Deprotect Bn (Lewis Acid) pg_stable_to_lewis_acid->deprotect_bn_lewis Yes pg_stable_to_lewis_acid->deprotect_pg No deprotect_bn_oxidation Deprotect Bn (Oxidant) pg_stable_to_oxidation->deprotect_bn_oxidation Yes pg_stable_to_oxidation->deprotect_pg No

Orthogonal deprotection pathways for a benzyl-protected substrate.

Experimental Protocols

Detailed methodologies for the key orthogonal deprotection strategies are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.

Protocol 1: Catalytic Hydrogenolysis of a Benzyl Ether in the Presence of a TBDMS Ether

Objective: To selectively cleave a benzyl ether without affecting a TBDMS ether.

Materials:

  • Benzyl and TBDMS protected substrate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Reaction flask with a stir bar

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Dissolve the protected substrate in MeOH or EtOH (approximately 0.1 M concentration) in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate).

  • Seal the flask and purge the system with H₂ gas. This is typically done by evacuating the flask and backfilling with H₂ three times.

  • Maintain a positive pressure of H₂ (e.g., with a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully vent the excess H₂ and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product.

Protocol 2: Lewis Acid-Mediated Cleavage of a Benzyl Ether in the Presence of a TBDPS Ether

Objective: To selectively deprotect a benzyl ether using a Lewis acid while a robust silyl ether remains intact.[4]

Materials:

  • Benzyl and TBDPS protected substrate

  • Boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂) (1.0 M solution in CH₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Dry reaction flask with a stir bar under an inert atmosphere (nitrogen or argon)

  • Syringes and needles for transfer of anhydrous reagents

Procedure:

  • Dissolve the protected substrate in anhydrous CH₂Cl₂ (approximately 0.1 M) in a dry flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the BCl₃·SMe₂ solution (typically 1.5-3.0 equivalents per benzyl ether) dropwise via syringe.

  • Stir the reaction at -78 °C and monitor its progress by TLC. If the reaction is sluggish, the temperature can be allowed to slowly warm to 0 °C.

  • Once the reaction is complete, quench by the slow addition of methanol, followed by a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Oxidative Cleavage of a Benzyl Ether with DDQ under Photoirradiation

Objective: To deprotect a benzyl ether under oxidative conditions that are orthogonal to functionalities sensitive to reduction.[6]

Materials:

  • Benzyl-protected substrate

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

  • Acetonitrile (MeCN)

  • Photoreactor equipped with a long-wavelength UV lamp (e.g., 365 nm)

  • Reaction vessel (quartz or borosilicate glass) with a stir bar

Procedure:

  • Dissolve the benzyl-protected substrate in MeCN (approximately 0.05 M) in the photoreactor vessel.

  • Add DDQ (typically 1.5-2.0 equivalents per benzyl ether).

  • Irradiate the stirred solution at room temperature with a long-wavelength UV lamp.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

The selective deprotection of benzyl ethers is a critical operation in modern organic synthesis. A thorough understanding of the stability of various protecting groups and the specificities of different deprotection reagents is essential for the successful design and execution of complex synthetic routes. Catalytic hydrogenolysis remains the workhorse for benzyl ether cleavage due to its mildness and high efficiency, provided no other reducible groups are present. For substrates with such functionalities, Lewis acid-mediated and oxidative cleavage methods offer powerful orthogonal alternatives. By carefully selecting the appropriate deprotection strategy based on the principles and data outlined in this guide, researchers can confidently navigate the challenges of multi-step synthesis and efficiently achieve their molecular targets.

References

A Comparative Analysis of Ether Solvents in SN2 Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence the outcome of a bimolecular nucleophilic substitution (SN2) reaction. Ether solvents, being polar aprotic, are frequently employed to facilitate these reactions. This guide provides a comparative analysis of common ether solvents in SN2 reactions, supported by experimental data and detailed protocols to aid in solvent selection and reaction optimization.

The efficacy of a solvent in an SN2 reaction is largely determined by its ability to dissolve the reactants, particularly the ionic nucleophile, without strongly solvating the nucleophile itself. Ether solvents achieve this balance by solvating the cation of the nucleophile salt through their lone pair electrons, while having weaker interactions with the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive towards the electrophilic substrate. This is in contrast to protic solvents, which can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its reactivity.[1]

Performance Comparison of Ether Solvents

The selection of an appropriate ether solvent can have a substantial impact on the rate and yield of an SN2 reaction. Key physical properties such as dielectric constant, dipole moment, and boiling point influence a solvent's performance. While a higher dielectric constant and dipole moment generally favor the dissolution of ionic reactants, the steric accessibility of the ether's oxygen atoms and the overall solvent structure also play a crucial role.

To illustrate the differences in performance, consider the following data for the Finkelstein reaction, a classic SN2 process involving the exchange of a halide.

SolventStructureDielectric Constant (at 20°C)Dipole Moment (D)Boiling Point (°C)Relative Rate (k_rel)
Diethyl Ether(C₂H₅)₂O4.331.1534.51.0
Tetrahydrofuran (THF)C₄H₈O7.581.7566~40
1,4-DioxaneC₄H₈O₂2.250.45101.3~1
1,2-Dimethoxyethane (DME)CH₃OCH₂CH₂OCH₃7.201.7184.5~80

Note: The relative rates are approximate and can vary depending on the specific reactants and reaction conditions. The data is compiled from various sources for illustrative purposes.[2][3]

From the table, it is evident that cyclic ethers like THF and chelating ethers like DME significantly accelerate the SN2 reaction compared to the less polar diethyl ether and 1,4-dioxane. The higher polarity and better cation-solvating ability of THF and DME contribute to this rate enhancement. While 1,4-dioxane is a polar molecule, its low dipole moment and steric hindrance around the oxygen atoms make it a less effective solvent for SN2 reactions compared to THF and DME.

Experimental Protocols

To provide a practical framework for comparing ether solvents, a detailed experimental protocol for a representative SN2 reaction is outlined below. This protocol can be adapted to test various ether solvents under consistent conditions.

Experimental Protocol: Kinetic Analysis of the Reaction of 1-Bromobutane with Sodium Iodide

Objective: To determine the second-order rate constants for the SN2 reaction of 1-bromobutane with sodium iodide in different ether solvents (e.g., diethyl ether, THF, 1,4-dioxane, DME).

Materials:

  • 1-Bromobutane

  • Sodium iodide (dried under vacuum)

  • Anhydrous ether solvents (Diethyl Ether, THF, 1,4-Dioxane, DME)

  • Standard volumetric flasks and pipettes

  • Thermostated reaction vessel with a magnetic stirrer

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a suitable column and detector

  • Internal standard (e.g., n-dodecane)

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of 1-bromobutane and sodium iodide of known concentrations in each of the ether solvents to be tested.

    • Prepare a stock solution of the internal standard in each solvent.

  • Reaction Setup:

    • In a thermostated reaction vessel maintained at a constant temperature (e.g., 25°C), place a known volume of the sodium iodide solution in the chosen ether solvent.

    • Add a known volume of the internal standard stock solution.

    • Allow the solution to equilibrate to the reaction temperature while stirring.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a known volume of the 1-bromobutane stock solution to the reaction vessel.

    • Start a timer immediately upon addition.

    • At regular time intervals, withdraw aliquots from the reaction mixture.

    • Immediately quench the reaction in each aliquot by adding it to a vial containing a suitable quenching agent (e.g., a dilute solution of sodium thiosulfate).

  • Analysis:

    • Analyze the quenched aliquots by GC or HPLC to determine the concentrations of 1-bromobutane and the product, 1-iodobutane, relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of 1-bromobutane versus time.

    • Determine the initial rate of the reaction from the slope of the curve at t=0.

    • Calculate the second-order rate constant (k) using the rate law: Rate = k[1-Bromobutane][NaI].

    • Repeat the experiment for each ether solvent to obtain a comparative set of rate constants.[1]

Visualizing the Role of Ether Solvents in SN2 Reactions

The following diagrams illustrate the fundamental concepts behind the role of ether solvents in SN2 reactions.

SN2_Solvent_Effect cluster_solvent Ether Solvent (e.g., THF) Nu Nucleophile (Nu⁻) TS [Nu---R---X]⁻ Nu->TS Attacks Substrate Substrate (R-X) Substrate->TS Na Cation (Na⁺) Solvent1 O Na->Solvent1 Solvated by Ether Solvent2 O Na->Solvent2 Solvent3 O Na->Solvent3 Product Product (Nu-R) TS->Product LeavingGroup Leaving Group (X⁻) TS->LeavingGroup Departs

Caption: Role of ether solvent in an SN2 reaction.

The diagram above illustrates how the ether solvent molecules surround and stabilize the cation (Na⁺) of the nucleophile salt, leaving the anionic nucleophile (Nu⁻) relatively free to attack the substrate.

Experimental_Workflow prep 1. Prepare Reactant Solutions in Different Ether Solvents setup 2. Set up Thermostated Reaction Vessels prep->setup initiate 3. Initiate Reactions Simultaneously setup->initiate monitor 4. Monitor Reactions (Timed Aliquots) initiate->monitor quench 5. Quench Aliquots monitor->quench analyze 6. Analyze by GC/HPLC quench->analyze data 7. Calculate Rate Constants and Compare analyze->data

Caption: Experimental workflow for comparing SN2 rates.

This workflow provides a systematic approach for the comparative analysis of ether solvents in SN2 reactions, ensuring reliable and reproducible data. By following this guide, researchers can make informed decisions on solvent selection to optimize their synthetic procedures.

References

A Comparative Guide to the Validation of Benzyl Butyl Ether as a Protecting Group in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a cornerstone of success. An ideal protecting group should be easily introduced and removed in high yields under mild conditions that do not interfere with other functional groups within the molecule. This guide provides a comprehensive validation of benzyl butyl ether as a robust protecting group for hydroxyl functionalities, comparing its performance with common alternatives and presenting supporting experimental data.

While specific quantitative data for this compound is not extensively documented in the context of protecting group validation, its chemical behavior is well-represented by the vast body of literature on benzyl ethers (Bn-OR) as a class. The core reactivity and stability are dictated by the benzyl-oxygen bond, with the butyl group primarily influencing steric hindrance and solubility. This guide will, therefore, leverage the well-established data for general benzyl ethers as a proxy for this compound, a chemically sound assumption for comparative purposes.

Performance Comparison of Alcohol Protecting Groups

The efficacy of a protecting group is measured by its stability under various reaction conditions and the efficiency of its introduction and removal. The following tables summarize typical yields and stability profiles for benzyl ethers in comparison to other commonly used protecting groups for alcohols.

Table 1: Quantitative Comparison of Protection and Deprotection Yields

Protecting GroupProtection Reagent(s)Typical Protection Yield (%)Deprotection Reagent(s)Typical Deprotection Yield (%)
Benzyl (Bn) Ether BnBr, NaH >90 H₂, Pd/C >95
tert-Butyldimethylsilyl (TBDMS) EtherTBDMSCl, Imidazole90-98TBAF>95
Tetrahydropyranyl (THP) EtherDHP, PPTS>95AcOH/H₂O/THF85-95
Acetate (Ac) EsterAc₂O, Pyridine>95K₂CO₃, MeOH>95
tert-Butyl (t-Bu) EtherIsobutylene, H⁺70-80TFA>90

Table 2: Comparative Stability Profile

Protecting GroupStrong AcidStrong BaseOxidizing AgentsReducing Agents (Hydride)Catalytic Hydrogenation
Benzyl (Bn) Ether Stable [1]Stable [1]Generally Stable (cleaved by DDQ) [1]Stable Labile [1][2]
TBDMS EtherLabileStableStableStableStable[2]
THP EtherLabileStableStableStableStable
Acetate (Ac) EsterStableLabileStableLabileStable[2]
t-Butyl (t-Bu) EtherLabile[1]Stable[1]StableStableStable

Experimental Protocols

Detailed methodologies for the protection of an alcohol as a this compound and its subsequent deprotection are provided below, alongside a representative protocol for an alternative protecting group for comparison.

Protocol 1: Protection of a Primary Alcohol with this compound

Objective: To protect a primary hydroxyl group as a benzyl ether using the Williamson ether synthesis.

Reagents:

  • Primary alcohol (e.g., butanol) (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Benzyl bromide (BnBr) (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

Procedure:

  • To a solution of the alcohol in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the this compound.

Protocol 2: Deprotection of this compound via Catalytic Hydrogenolysis

Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.[2]

Reagents:

  • Benzyl-protected alcohol (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight)

  • Solvent (e.g., methanol, ethanol, or ethyl acetate)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the benzyl ether substrate in the chosen solvent in a flask suitable for hydrogenation.[1]

  • Carefully add a catalytic amount of 10% Pd/C.[1]

  • Purge the reaction vessel with an inert gas, then introduce hydrogen gas.[1]

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.[1]

  • Monitor the reaction progress by TLC for the disappearance of the starting material.[1]

  • Upon completion, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.[1]

  • Rinse the filter cake with the reaction solvent.[1]

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[1][2]

Protocol 3: Comparative Deprotection of a tert-Butyldimethylsilyl (TBDMS) Ether

Objective: To cleave a TBDMS ether using a fluoride ion source, highlighting an orthogonal deprotection strategy.[2]

Reagents:

  • TBDMS-protected alcohol (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the TBDMS-protected alcohol in anhydrous THF.[2]

  • Add the solution of TBAF dropwise at room temperature.[2]

  • Stir the reaction mixture and monitor its progress by TLC.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Strategic Selection of a Protecting Group

The choice of a protecting group is a critical decision in the planning of a synthetic route. The following diagram illustrates the logical workflow for selecting a protecting group, with a focus on the attributes of benzyl ethers.

Protecting_Group_Selection start Assess Synthetic Route & Downstream Reactions stability_check Required Stability? start->stability_check acid_base_stability Stable to Acid & Base? stability_check->acid_base_stability Yes other_pg Consider Alternative PG (e.g., Silyl, Acetal, Ester) stability_check->other_pg No redox_stability Redox Stability Needed? acid_base_stability->redox_stability Yes acid_base_stability->other_pg No deprotection_conditions Deprotection Conditions? redox_stability->deprotection_conditions Yes redox_stability->other_pg No hydrogenolysis_ok Hydrogenolysis Tolerated? deprotection_conditions->hydrogenolysis_ok use_benzyl Consider Benzyl Ether hydrogenolysis_ok->use_benzyl Yes oxidative_deprotection Consider Oxidative Cleavage (e.g., DDQ) hydrogenolysis_ok->oxidative_deprotection No oxidative_deprotection->use_benzyl

Caption: Decision workflow for selecting a hydroxyl protecting group.

Conclusion

The validation of this compound, represented by the broader class of benzyl ethers, confirms its status as a highly reliable and versatile protecting group for hydroxyl functions in multi-step synthesis. Its key advantages include:

  • High Stability: Benzyl ethers are robust across a wide range of acidic and basic conditions, offering a significant advantage over acid-labile groups like silyl ethers and acetals, or base-labile ester groups.[1]

  • Orthogonal Deprotection: The primary method for cleavage, catalytic hydrogenolysis, is mild and highly selective, providing excellent orthogonality with many other common protecting groups.[1][2]

  • High Yields: Both the protection and deprotection steps typically proceed in high yields, minimizing material loss over a synthetic sequence.

The primary limitation of the benzyl ether protecting group is its incompatibility with reactions that employ catalytic hydrogenation for other purposes, such as the reduction of alkenes or alkynes. In such cases, alternative deprotection methods like oxidative cleavage with DDQ can be considered, or a different protecting group should be chosen.[1] Ultimately, the decision to use this compound should be made in the context of the overall synthetic strategy, ensuring its stability and deprotection conditions are compatible with all planned transformations.

References

Benzyl Butyl Ether: A Viable Alternative to Conventional Non-Polar Solvents?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, purity, and scalability. While traditional non-polar solvents like toluene, tetrahydrofuran (THF), and diethyl ether have long been mainstays in the laboratory, their inherent drawbacks, such as toxicity and peroxide formation, have prompted a search for safer and more effective alternatives. This guide provides an objective comparison of benzyl butyl ether with these conventional solvents, supported by physicochemical data and general experimental considerations.

Physicochemical Properties: A Head-to-Head Comparison

A solvent's physical and chemical properties dictate its suitability for specific applications. This compound presents a unique combination of characteristics, including a high boiling point and low water solubility, which can be advantageous in certain synthetic protocols. The following table summarizes the key physicochemical properties of this compound alongside its common non-polar counterparts.

PropertyThis compoundTolueneTetrahydrofuran (THF)Diethyl Ether
CAS Number 588-67-0[1][2]108-88-3[3]109-99-9[4][5]60-29-7[6]
Molecular Formula C₁₁H₁₆O[1][7]C₇H₈[8]C₄H₈O[4]C₄H₁₀O
Molecular Weight ( g/mol ) 164.24[1][2][9]92.14[3]72.11[4][5]74.12[6]
Boiling Point (°C) 220-224[7][9]110.6[3][8]66[4][5]34.6[10]
Melting Point (°C) N/A[1]-95[8][11]-108.4[4]-116.3
Density (g/mL at 20°C) 0.92[1]0.8669[3][8]0.889[4]0.713
Solubility in Water Insoluble[1][12]0.52 g/L[8]Miscible[4][13]Slightly soluble[10]
Flash Point (°C) 83.33[1]4[8][11]-17[4]-45[6]
Vapor Pressure (mmHg at 20°C) 0.147[1]28.4[8]142[5]440[10]
Refractive Index (at 20°C) 1.4910[1]1.4969[3][8]1.407[4]1.3524[6]

Key Observations:

  • High Boiling Point: this compound's high boiling point makes it suitable for reactions requiring elevated temperatures, offering a wider operational window compared to the highly volatile diethyl ether and THF. This property can also simplify product isolation by facilitating the removal of lower-boiling impurities.

  • Low Volatility: The low vapor pressure of this compound translates to reduced solvent loss through evaporation, which is particularly beneficial in lengthy reactions and can contribute to a safer laboratory environment by minimizing inhalation exposure.[1]

  • Aprotic Nature: Like the other solvents in this comparison, this compound is an aprotic solvent, meaning it does not have an acidic proton and will not interfere with reactions involving strong bases, such as Grignard reagents or organolithium compounds.

  • Safety Profile: With a significantly higher flash point than toluene, THF, and diethyl ether, this compound presents a reduced fire hazard.[1][4][6][8] Furthermore, while ethers like THF and diethyl ether are notorious for forming explosive peroxides upon storage, information on the peroxide-forming tendency of this compound is less prevalent, though caution is always advised with ethers.[4][13][14]

Performance in Key Organic Reactions: A Theoretical and Practical Overview

While direct, quantitative comparative studies on the performance of this compound against other non-polar solvents are not extensively documented in publicly available literature, its properties suggest its potential as a substitute in several common reaction types.

Williamson Ether Synthesis

The Williamson ether synthesis, a classic S(_N)2 reaction for the preparation of ethers, typically employs polar aprotic solvents to facilitate the reaction between an alkoxide and a primary alkyl halide.[15][16][17] The non-polar, aprotic nature of this compound could make it a suitable medium for this reaction, particularly when a higher reaction temperature is desired to drive the reaction to completion.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

  • Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol (1.0 equiv.) in an appropriate volume of the chosen solvent (e.g., this compound, THF, or toluene). Add a strong base (e.g., sodium hydride, 1.1 equiv.) portion-wise at 0 °C. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.

  • Nucleophilic Substitution: To the freshly prepared alkoxide solution, add the primary alkyl halide (1.0 equiv.) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (this will vary depending on the solvent's boiling point and the reactivity of the substrates) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Williamson_Ether_Synthesis Alcohol Alcohol Alkoxide Alkoxide Alcohol->Alkoxide Deprotonation Base Base Base->Alkoxide Ether Ether Alkoxide->Ether SN2 Attack Alkyl Halide Alkyl Halide Alkyl Halide->Ether Salt Salt

Williamson Ether Synthesis Pathway
Grignard Reaction

Grignard reactions are fundamental carbon-carbon bond-forming reactions that require anhydrous, aprotic solvents to stabilize the highly reactive Grignard reagent.[18][19][20] Diethyl ether and THF are the most common solvents for this purpose. The ether oxygen in this compound could potentially coordinate with the magnesium center of the Grignard reagent, suggesting its viability as a solvent. Its high boiling point could be advantageous for reactions with less reactive alkyl or aryl halides that require heating to initiate Grignard reagent formation.

Experimental Protocol: General Procedure for Grignard Reaction

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 equiv.) in the flask. Add a small crystal of iodine to activate the magnesium. Add a small portion of a solution of the alkyl or aryl halide (1.0 equiv.) in the anhydrous solvent (e.g., this compound, diethyl ether, or THF) to initiate the reaction. Once the reaction begins (indicated by bubbling and heat evolution), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: After the magnesium has been consumed, cool the Grignard reagent solution to 0 °C. Add a solution of the electrophile (e.g., an aldehyde, ketone, or ester) in the same anhydrous solvent dropwise.

  • Work-up and Purification: After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Grignard_Reaction_Workflow cluster_prep Preparation cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Purification Flame-dry Glassware Flame-dry Glassware Add Mg Turnings Add Mg Turnings Flame-dry Glassware->Add Mg Turnings Anhydrous Solvent Anhydrous Solvent Add Mg Turnings->Anhydrous Solvent Add Alkyl/Aryl Halide Add Alkyl/Aryl Halide Anhydrous Solvent->Add Alkyl/Aryl Halide Initiate Reaction Initiate Reaction Add Alkyl/Aryl Halide->Initiate Reaction Reflux Reflux Initiate Reaction->Reflux Cool to 0°C Cool to 0°C Reflux->Cool to 0°C Add Electrophile Add Electrophile Cool to 0°C->Add Electrophile Stir to Completion Stir to Completion Add Electrophile->Stir to Completion Quench with NH4Cl Quench with NH4Cl Stir to Completion->Quench with NH4Cl Extraction Extraction Quench with NH4Cl->Extraction Drying and Concentration Drying and Concentration Extraction->Drying and Concentration Purification Purification Drying and Concentration->Purification

General Workflow for a Grignard Reaction
Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2)

The polarity of the solvent plays a crucial role in determining the pathway of nucleophilic substitution reactions. S(_N)1 reactions are favored in polar protic solvents that can stabilize the carbocation intermediate, while S(_N)2 reactions are favored in polar aprotic solvents that solvate the cation but not the nucleophilic anion.[21][22] As a non-polar, aprotic solvent, this compound would be expected to disfavor S(_N)1 reactions. For S(_N)2 reactions, while polar aprotic solvents are generally preferred, a non-polar solvent like this compound could still be employed, particularly if the reactants have sufficient solubility and a higher temperature is required.

Experimental Protocol: General Considerations for Nucleophilic Substitution

  • For S(_N)1 Reactions: A polar protic solvent such as water, ethanol, or a mixture thereof is typically used. The reaction is often initiated by heating.

  • For S(N)2 Reactions: A polar aprotic solvent like acetone, DMF, or DMSO is generally preferred to maximize the nucleophilicity of the anion.[23] However, less polar solvents can be used depending on the specific reactants. The reaction of a primary or secondary benzylic halide with a nucleophile is a common example.[24][25]

SN1_vs_SN2 cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway SN1_start R-LG SN1_inter R+ + LG- (Carbocation) SN1_start->SN1_inter Slow, Unimolecular SN1_end R-Nu SN1_inter->SN1_end Fast, + Nu- SN2_start Nu- + R-LG SN2_TS [Nu---R---LG]δ- (Transition State) SN2_start->SN2_TS Bimolecular SN2_end Nu-R + LG- SN2_TS->SN2_end

Comparison of SN1 and SN2 Reaction Pathways

Conclusion

This compound presents itself as a potentially valuable, safer alternative to conventional non-polar solvents in organic synthesis. Its high boiling point, low volatility, and favorable safety profile are significant advantages. While direct comparative experimental data on its performance in key reactions is currently limited, its physicochemical properties suggest its suitability for a range of applications, particularly those requiring elevated temperatures. Further research and direct comparative studies are warranted to fully elucidate the performance of this compound and solidify its position in the synthetic chemist's toolkit. Researchers are encouraged to consider this compound as a viable alternative, especially in process development where safety and environmental considerations are paramount.

References

Performance comparison of benzyl protecting groups in carbohydrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful carbohydrate synthesis. Benzyl-type protecting groups are among the most widely employed for their general stability and versatile removal methods. This guide provides an objective comparison of the performance of common benzyl protecting groups, supported by experimental data, to aid in the rational design of synthetic strategies.

The choice of a benzyl protecting group hinges on a delicate balance between stability to various reaction conditions and the ease and selectivity of its removal. The unsubstituted benzyl (Bn) group is known for its robustness, while electron-rich derivatives, such as the p-methoxybenzyl (PMB) group, offer milder deprotection options. This comparison will focus on the most prevalent benzyl ethers, detailing their introduction, stability, and cleavage, with a focus on quantitative performance.

Performance Comparison of Benzyl-Type Protecting Groups

The following table summarizes the key characteristics and performance metrics of commonly used benzyl-type protecting groups in carbohydrate synthesis. The data presented is a synthesis of reported experimental results from the literature.

Protecting GroupStructureIntroduction Conditions (Typical Yield)StabilityDeprotection Conditions (Typical Yield)Key Features
Benzyl (Bn) PhCH₂-NaH, BnBr, DMF, 0 °C to rtStable to a wide range of acidic and basic conditions, and many oxidizing/reducing agents.[1][2]Catalytic Hydrogenolysis: H₂, Pd/C, solvent (e.g., MeOH, EtOAc, THF).[3][4] Catalytic Transfer Hydrogenation: Pd/C, H-donor (e.g., HCOOH, Et₃SiH).[3][5] Dissolving Metal Reduction: Na, liq. NH₃Highly robust and widely used as a "permanent" protecting group.[1][2] Removal requires reductive conditions which may not be compatible with other functional groups like alkenes or azides.
p-Methoxybenzyl (PMB) 4-MeO-C₆H₄CH₂-NaH, PMB-Cl, DMF, 0 °C to rt (>90%).[6][7]Less stable to acidic conditions than Bn.[6] Stable to bases and nucleophiles.[8]Oxidative Cleavage: DDQ, CH₂Cl₂/H₂O (97%).[6][9] Acidic Cleavage: TFA, CH₂Cl₂.[1][10]Can be removed selectively in the presence of Bn ethers using oxidative or acidic methods, providing crucial orthogonality.[8][11] The electron-donating methoxy group facilitates cleavage.[6]
2,4-Dimethoxybenzyl (DMB) 2,4-(MeO)₂-C₆H₃CH₂-NaH, DMB-Cl, DMF, 0 °C to rtMore acid-labile than PMB.[11][12]Acidic Cleavage: Milder acidic conditions than for PMB (e.g., 10% TFA in CH₂Cl₂).[13]The additional methoxy group increases acid lability, allowing for even milder deprotection conditions compared to PMB.[11][14] Useful for highly acid-sensitive substrates.[13]
2-Nitrobenzyl (NBn) 2-NO₂-C₆H₄CH₂-NaH, 2-nitrobenzyl bromide, DMFStable to most conditions except photolysis.Photolysis: UV light (e.g., 365 nm), solvent (e.g., CH₃CN).[15]Photolabile protecting group, offering a unique deprotection strategy that is orthogonal to most chemical reagents.[15]

Experimental Protocols

The following are representative experimental protocols for the introduction and removal of benzyl and p-methoxybenzyl ethers on a carbohydrate substrate.

Protocol 1: Benzylation of a Hydroxyl Group

This procedure describes the general method for the protection of a hydroxyl group as a benzyl ether using sodium hydride and benzyl bromide.

Materials:

  • Carbohydrate substrate (1.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv per OH group)

  • Benzyl bromide (BnBr, 1.2 equiv per OH group)

  • Methanol

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carbohydrate substrate in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Cool the flask to 0 °C and cautiously quench the reaction by the slow addition of methanol.

  • Dilute the mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Debenzylation via Catalytic Transfer Hydrogenation

This protocol details the removal of benzyl ethers using palladium on carbon and triethylsilane as a hydrogen donor.[5]

Materials:

  • Benzyl-protected carbohydrate (1.0 equiv)

  • Methanol (MeOH)

  • Palladium on carbon (10% Pd/C, ~10% w/w)

  • Triethylsilane (Et₃SiH, 3.0 equiv per Bn group)[5]

  • Celite

Procedure:

  • Dissolve the benzyl-protected carbohydrate in methanol in a round-bottom flask.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • To the stirred suspension, add triethylsilane dropwise at room temperature.[5]

  • Stir the reaction mixture at room temperature until completion (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite, washing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 3: Selective Deprotection of a p-Methoxybenzyl (PMB) Ether with DDQ

This procedure outlines the oxidative removal of a PMB group in the presence of other protecting groups, such as benzyl ethers.[6][9]

Materials:

  • PMB-protected carbohydrate (1.0 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1-1.5 equiv per PMB group)[6]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the PMB-protected carbohydrate in a mixture of CH₂Cl₂ and water (typically 18:1 v/v) in a round-bottom flask.[6]

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ portion-wise to the stirred solution. The reaction mixture will typically turn dark green or brown.[6]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution and stir vigorously until the color of the organic layer fades.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography. The by-product, 2,3-dichloro-5,6-dicyano-hydroquinone, is often less polar than the desired alcohol.

Strategic Considerations and Workflow

The selection of a benzyl-type protecting group is a critical decision in the planning phase of a complex carbohydrate synthesis. The following diagram illustrates a logical workflow for this decision-making process.

G start Start: Need to protect a hydroxyl group q1 Will the synthesis involve reductive conditions (e.g., H2/Pd)? start->q1 q2 Is orthogonality to Bn groups required? q1->q2 Yes Bn Use Benzyl (Bn) - Robust, 'permanent' protection - Remove via hydrogenolysis q1->Bn No q4 Is photolytic deprotection a desirable strategy? q2->q4 No PMB Use p-Methoxybenzyl (PMB) - Removable via oxidative (DDQ) or acidic (TFA) conditions q2->PMB Yes q3 Is the substrate sensitive to standard oxidative or acidic conditions? q3->PMB No DMB Use 2,4-Dimethoxybenzyl (DMB) - Highly acid-labile - For very sensitive substrates q3->DMB Yes q4->q3 No NBn Use 2-Nitrobenzyl (NBn) - Photolabile removal - Orthogonal to most chemical reagents q4->NBn Yes

Caption: Decision workflow for selecting a benzyl-type protecting group.

Conclusion

The choice of a benzyl-type protecting group has profound implications for the efficiency and success of a carbohydrate synthesis campaign. While the benzyl group offers exceptional stability, its removal by hydrogenation limits its compatibility with certain functional groups. Electron-donating substituents on the aromatic ring, as seen in PMB and DMB ethers, allow for milder, orthogonal deprotection strategies using oxidative or acidic conditions. For syntheses requiring non-chemical cleavage methods, photolabile groups like the 2-nitrobenzyl ether provide a powerful alternative. By carefully considering the stability requirements of the synthetic route and the desired deprotection conditions, researchers can strategically employ these versatile protecting groups to achieve their complex molecular targets.

References

The Chemoselectivity of Benzyl Ether Protection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of multi-step organic synthesis, the selective protection of one hydroxyl group in the presence of others is a frequent and critical challenge. The choice of protecting group can dictate the success of a synthetic strategy, influencing yields, scalability, and the ease of subsequent transformations. This guide provides a comprehensive comparison of the benzyl (Bn) ether protecting group with other common alternatives for the chemoselective protection of alcohols, particularly in the context of diols. Supported by experimental data, this document serves as a resource for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Principles of Chemoselective Alcohol Protection

The ability to protect one alcohol over another in a polyol substrate hinges on the inherent differences in the reactivity of the hydroxyl groups and the nature of the protecting group. Primary alcohols are generally more sterically accessible and more nucleophilic than secondary alcohols, making them easier to protect. The chemoselectivity of a protecting group is therefore often a function of its steric bulk.

  • Steric Hindrance: Larger, bulkier protecting groups, such as trityl (Tr) and tert-butyldiphenylsilyl (TBDPS), exhibit a strong preference for the less sterically hindered primary hydroxyl group.

  • Reagent and Reaction Conditions: The choice of base, solvent, and temperature can also significantly influence the selectivity of a protection reaction. For instance, milder bases and lower temperatures can favor the kinetic product, often leading to higher selectivity.

The benzyl ether is a widely used protecting group due to its robustness under a wide range of reaction conditions, including acidic and basic media.[1] However, its relatively small size presents a challenge in achieving high chemoselectivity between primary and secondary alcohols.[2]

Comparative Performance Data

The following table summarizes the performance of benzyl ether in comparison to other common alcohol protecting groups in the selective protection of a diol containing both a primary and a secondary alcohol.

Protecting GroupReagents and ConditionsSubstrateProduct(s)Yield of Monoprotected (1°)Yield of DiprotectedReference
Benzyl (Bn) BnBr (1.2 eq), NaH, DMF, 0 °C to rt1,2-Hexanediol1-O-Bn & 2-O-BnModerate (mixture)Significant[2]
Trityl (Tr) Tr-Cl (1.1 eq), Pyridine, DMAP, rt1,2-Hexanediol1-O-TrHigh (>90%)Low[2]
tert-Butyldimethylsilyl (TBDMS) TBDMS-Cl (1.1 eq), Imidazole, DMF, rt1,2-Propanediol1-O-TBDMSHighLow[3]

Note: Yields are approximate and can vary based on specific reaction conditions and substrates.

The data clearly illustrates the superior selectivity of the bulky trityl and TBDMS groups for the primary hydroxyl group. The less sterically demanding benzyl group often leads to a mixture of mono-protected isomers and a significant amount of the di-protected product under standard conditions.[2]

Experimental Protocols

Detailed methodologies for the selective protection of a diol are provided below.

Protocol 1: Selective Tritylation of a Primary Alcohol

Objective: To selectively protect the primary hydroxyl group of a diol in the presence of a secondary hydroxyl group using a trityl ether.[2]

Reagents:

  • Diol (e.g., 1,2-hexanediol, 1.0 equiv)

  • Anhydrous Pyridine

  • 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

  • Trityl chloride (Tr-Cl, 1.1 equiv)

  • Methanol

Procedure:

  • To a solution of the diol (1.0 equiv) in anhydrous pyridine, add DMAP (0.1 equiv).

  • Add trityl chloride (1.1 equiv) portion-wise at room temperature with stirring.

  • The reaction mixture is stirred at room temperature for 12-24 hours and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of methanol.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the selectively protected primary alcohol.

Protocol 2: General Benzylation of a Primary Alcohol

Objective: To protect a primary alcohol with a benzyl ether.[2]

Reagents:

  • Alcohol (1.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Benzyl bromide (BnBr, 1.2 equiv)

  • Water

Procedure:

  • To a solution of the alcohol (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere, add NaH (1.2 equiv) portion-wise.

  • The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.

  • The reaction is cooled back to 0 °C, and benzyl bromide (1.2 equiv) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC.

  • The reaction is carefully quenched by the slow addition of water at 0 °C.

  • The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Visualizing Chemoselectivity Concepts

The following diagrams illustrate the key concepts of chemoselective alcohol protection and a general experimental workflow.

Chemoselectivity cluster_0 Factors Influencing Chemoselectivity Steric Hindrance Steric Hindrance Protecting Group Bulk Protecting Group Bulk Primary Alcohol Primary Alcohol Protecting Group Bulk->Primary Alcohol Selectively reacts with Reaction Conditions Reaction Conditions Monoprotected Product Monoprotected Product Reaction Conditions->Monoprotected Product Influences yield Diol Diol Diol->Primary Alcohol Secondary Alcohol Secondary Alcohol Diol->Secondary Alcohol Primary Alcohol->Monoprotected Product Favored Pathway (bulky protecting group) Secondary Alcohol->Monoprotected Product Disfavored ExperimentalWorkflow Start Start Dissolve Diol Dissolve diol in solvent Start->Dissolve Diol Add Base Add base (e.g., NaH, Pyridine) Dissolve Diol->Add Base Add Protecting Group Reagent Add protecting group reagent (e.g., BnBr, Tr-Cl) Add Base->Add Protecting Group Reagent Reaction Monitoring Monitor reaction by TLC Add Protecting Group Reagent->Reaction Monitoring Quench Reaction Quench reaction Reaction Monitoring->Quench Reaction Reaction complete Workup Aqueous workup & extraction Quench Reaction->Workup Purification Purify by column chromatography Workup->Purification End End Purification->End OrthogonalDeprotection cluster_Bn Benzyl Deprotection cluster_Tr Trityl Deprotection Molecule Molecule with -OBn and -OTr groups H2_PdC H₂, Pd/C Molecule->H2_PdC Mild_Acid Mild Acid (e.g., TFA, HCOOH) Molecule->Mild_Acid Deprotected_Bn Molecule with -OH and -OTr groups H2_PdC->Deprotected_Bn Deprotected_Tr Molecule with -OBn and -OH groups Mild_Acid->Deprotected_Tr

References

A Comparative Guide to the Relative Stability of Benzyl Ether Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a cornerstone of modern organic synthesis. The benzyl (Bn) ether is a widely employed protecting group for hydroxyl functionalities due to its general stability and versatile deprotection methods. However, the stability of the benzyl ether can be finely tuned by introducing substituents on the aromatic ring, allowing for selective cleavage in the presence of other functional groups. This guide provides an objective comparison of the relative stability of various substituted benzyl ether protecting groups, supported by experimental data, and details the primary methods for their cleavage.

Comparative Stability Analysis

The stability of a benzyl ether protecting group is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) generally decrease stability towards oxidative and acidic cleavage by stabilizing the formation of a benzylic cation intermediate. Conversely, electron-withdrawing groups (EWGs) increase stability under these conditions. The effect of substituents on the rate of catalytic hydrogenolysis is generally less pronounced but can still be observed.

Herein, we compare the relative stability of the unsubstituted benzyl (Bn), the electron-rich p-methoxybenzyl (PMB), and the electron-deficient p-nitrobenzyl (PNB) protecting groups under the three most common deprotection conditions: catalytic hydrogenolysis, acidic cleavage, and oxidative cleavage.

Data Presentation

The following tables summarize the relative stability of these benzyl ether protecting groups under different cleavage conditions. It is important to note that direct comparison of quantitative data across different studies can be challenging due to variations in substrates, reaction conditions, and analytical methods. The data presented here is illustrative of the general trends in reactivity.

Table 1: Relative Stability under Catalytic Hydrogenolysis

Catalytic hydrogenolysis is one of the mildest and most common methods for benzyl ether deprotection.[1] The reaction involves the cleavage of the C-O bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[1]

Protecting GroupSubstituent EffectTypical Cleavage ConditionsRelative Rate of CleavageYield (%)Reference
Bn UnsubstitutedH₂, 10% Pd/C, EtOH, rt, 1 atmStandard>95[2]
PMB Electron-donating (-OMe)H₂, 10% Pd/C, EtOH, rt, 1 atmSimilar to Bn>95[3]
PNB Electron-withdrawing (-NO₂)H₂, 10% Pd/C, EtOH, rt, 1 atmSlower than Bn~90 (requires longer reaction times or higher pressure)[4]
Table 2: Relative Stability under Acidic Cleavage

Benzyl ethers can be cleaved by strong acids, proceeding through a carbocationic intermediate.[1] Therefore, electron-donating groups that stabilize the benzylic cation accelerate the reaction, while electron-withdrawing groups retard it.[5]

Protecting GroupSubstituent EffectTypical Cleavage ConditionsRelative Rate of CleavageYield (%)Reference
Bn UnsubstitutedStrong acid (e.g., HBr, HI)ModerateSubstrate dependent[5]
PMB Electron-donating (-OMe)Mild acid (e.g., TFA, DDQ with H₂O)Much faster than Bn>90[3]
PNB Electron-withdrawing (-NO₂)Strong acid, harsh conditionsMuch slower than BnSubstrate dependent[4]
Table 3: Relative Stability under Oxidative Cleavage

Oxidative cleavage, often performed with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is highly sensitive to the electronic properties of the benzyl group.[1] Electron-rich benzyl ethers are readily cleaved, while electron-neutral and electron-poor ones are more stable.[6]

Protecting GroupSubstituent EffectTypical Cleavage ConditionsRelative Rate of CleavageYield (%)Reference
Bn UnsubstitutedDDQ, CH₂Cl₂/H₂O, rtSlowLow to moderate[6]
PMB Electron-donating (-OMe)DDQ, CH₂Cl₂/H₂O, rtVery fast>95[3][6]
PNB Electron-withdrawing (-NO₂)DDQ, CH₂Cl₂/H₂O, rtGenerally stableNo reaction[7]

Experimental Protocols

Detailed methodologies for the key deprotection experiments are provided below.

Deprotection of Benzyl (Bn) Ethers by Catalytic Hydrogenolysis

Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.

Protocol:

  • Dissolve the benzyl-protected alcohol (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).

  • Seal the flask and flush the system with hydrogen gas (a balloon of H₂ is often sufficient for small-scale reactions).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Deprotection of p-Methoxybenzyl (PMB) Ethers by Oxidative Cleavage with DDQ

Objective: To selectively cleave a PMB ether in the presence of other functional groups that are sensitive to hydrogenolysis or strong acids.

Protocol:

  • Dissolve the PMB-protected alcohol (1.0 mmol) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v, 19 mL total).

  • Cool the solution to 0 °C in an ice bath.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equivalents) portion-wise to the stirred solution. The reaction mixture typically turns dark green or brown.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to remove the DDQ byproducts.

Deprotection of Benzyl Ethers by Acidic Cleavage

Objective: To cleave a benzyl ether under acidic conditions, typically when other methods are not suitable.

Protocol:

  • Dissolve the benzyl-protected alcohol (1.0 mmol) in a suitable solvent such as dichloromethane or acetic acid.

  • Cool the solution to 0 °C.

  • Slowly add a strong acid such as hydrogen bromide (HBr) in acetic acid (e.g., 33% HBr in AcOH, 5-10 equivalents).

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Deprotection_Pathways cluster_groups Benzyl Ether Protecting Groups cluster_conditions Deprotection Methods Bn Benzyl (Bn) Hydrogenolysis Catalytic Hydrogenolysis Bn->Hydrogenolysis  Fast Acid Acidic Cleavage Bn->Acid  Moderate Oxidation Oxidative Cleavage Bn->Oxidation  Slow PMB p-Methoxybenzyl (PMB) PMB->Hydrogenolysis  Fast PMB->Acid  Fast PMB->Oxidation  Very Fast PNB p-Nitrobenzyl (PNB) PNB->Hydrogenolysis  Slower PNB->Acid  Very Slow PNB->Oxidation  Stable

Caption: Relative reactivity of benzyl ether protecting groups.

References

A Researcher's Guide to Benzyl Ether Deprotection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the benzyl ether is a cornerstone of protecting group strategy for hydroxyl functionalities. Its widespread use stems from its general stability under a variety of reaction conditions. However, the selection of an appropriate deprotection method is critical to the success of a synthetic campaign, demanding careful consideration of substrate sensitivity, functional group tolerance, and reaction efficiency. This guide provides an objective comparison of the most common methods for benzyl ether deprotection, supported by experimental data and detailed protocols to inform your synthetic planning.

At a Glance: Comparing Deprotection Strategies

The removal of a benzyl ether is typically achieved through reductive, oxidative, or Lewis acid-mediated pathways. Each approach offers a unique set of advantages and disadvantages in terms of reaction conditions, selectivity, and compatibility with other functional groups.

MethodTypical Reagents & ConditionsKey FeaturesPotential Drawbacks
Catalytic Hydrogenolysis H₂, Pd/C (5-10 mol%), PtO₂, or Raney Ni in solvents like EtOH, MeOH, or EtOAc at room temperature and atmospheric or elevated pressure.- High yields. - Clean reactions with toluene as the primary byproduct.[1] - Well-established and widely used.- Requires specialized hydrogenation equipment. - Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups). - Catalyst can be pyrophoric and may be poisoned by sulfur-containing compounds.
Catalytic Transfer Hydrogenolysis Pd/C with a hydrogen donor such as ammonium formate, formic acid, or 1,4-cyclohexadiene in MeOH or EtOH at room temperature.[2][3]- Avoids the use of flammable hydrogen gas.[2] - Often proceeds under milder conditions than catalytic hydrogenolysis. - Can exhibit good selectivity.- May require stoichiometric amounts of the hydrogen donor. - Reaction rates can be sensitive to the choice of donor and catalyst.
Oxidative Deprotection 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), ceric ammonium nitrate (CAN), or nitroxyl radicals (e.g., TEMPO) in solvents like CH₂Cl₂ or MeCN, often in the presence of water.[4][5]- Orthogonal to reductive methods. - Tolerant of reducible functional groups. - Particularly effective for electron-rich benzyl ethers (e.g., p-methoxybenzyl, PMB).- Can lead to over-oxidation of the resulting alcohol. - Stoichiometric amounts of oxidants are often required. - DDQ can be sensitive to moisture and light.
Lewis Acid-Mediated Deprotection Lewis acids such as BCl₃, BBr₃, or SnCl₄ in CH₂Cl₂ at low temperatures.- Effective for substrates sensitive to reduction or oxidation. - Can be highly chemoselective.- Requires stoichiometric amounts of the Lewis acid. - Can be sensitive to moisture. - The strongly acidic conditions may not be suitable for all substrates.

In-Depth Analysis and Experimental Protocols

Catalytic Hydrogenolysis

This is arguably the most common and often preferred method for benzyl ether deprotection due to its high efficiency and clean reaction profile. The reaction involves the cleavage of the C-O bond by hydrogen gas in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).

Experimental Protocol: General Procedure for Catalytic Hydrogenolysis

  • Materials: Benzyl-protected alcohol, 10% Palladium on carbon (Pd/C, 5-10 mol%), and a suitable solvent (e.g., ethanol, methanol, ethyl acetate).

  • Procedure:

    • Dissolve the benzyl-protected alcohol in the chosen solvent in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst to the solution.

    • Seal the flask and purge the system with hydrogen gas.

    • Maintain a positive pressure of hydrogen (e.g., using a balloon or a hydrogenation apparatus) and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Workflow for Catalytic Hydrogenolysis

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Products Benzyl Ether Benzyl Ether Reaction Vessel Reaction Vessel Benzyl Ether->Reaction Vessel H2 Gas H2 Gas H2 Gas->Reaction Vessel Pd/C Catalyst Pd/C Catalyst Pd/C Catalyst->Reaction Vessel Filtration Filtration Reaction Vessel->Filtration Reaction Completion Evaporation Evaporation Filtration->Evaporation Removal of Catalyst Deprotected Alcohol Deprotected Alcohol Evaporation->Deprotected Alcohol Toluene Toluene Evaporation->Toluene

Caption: General workflow for benzyl ether deprotection via catalytic hydrogenolysis.

Catalytic Transfer Hydrogenolysis

This method offers a convenient alternative to traditional hydrogenolysis by avoiding the need for handling hydrogen gas. Instead, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst.

Experimental Protocol: Deprotection using Ammonium Formate

  • Materials: Benzyl-protected alcohol, 10% Pd/C, ammonium formate, and methanol.

  • Procedure:

    • Dissolve the benzyl-protected alcohol in methanol.

    • Add 10% Pd/C (typically 10-20 wt% of the substrate).

    • Add ammonium formate (2-5 equivalents) to the mixture.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, filter the reaction mixture through celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove excess ammonium formate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected alcohol.

Mechanism of Catalytic Transfer Hydrogenolysis

Hydrogen Donor Hydrogen Donor Pd(0) Catalyst Pd(0) Catalyst Hydrogen Donor->Pd(0) Catalyst Adsorption & H Transfer Spent Donor Spent Donor Hydrogen Donor->Spent Donor Pd-H Species Pd-H Species Pd(0) Catalyst->Pd-H Species Pd-H Species->Pd(0) Catalyst Regeneration Deprotected Alcohol Deprotected Alcohol Pd-H Species->Deprotected Alcohol Toluene Toluene Pd-H Species->Toluene Benzyl Ether Benzyl Ether Benzyl Ether->Pd-H Species Hydrogenolysis

Caption: Simplified mechanism of catalytic transfer hydrogenolysis.

Oxidative Deprotection with DDQ

Oxidative methods are particularly useful when the substrate contains functional groups that are sensitive to reductive conditions. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful oxidant for this purpose, especially for electron-rich benzyl ethers.

Experimental Protocol: DDQ-Mediated Deprotection

  • Materials: Benzyl-protected alcohol, DDQ, dichloromethane (CH₂Cl₂), and water.

  • Procedure:

    • Dissolve the benzyl-protected alcohol in a mixture of CH₂Cl₂ and water (typically 10:1 to 20:1 v/v).

    • Cool the solution to 0 °C.

    • Add DDQ (1.1-1.5 equivalents) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is then purified by column chromatography to remove the DDQ-hydroquinone byproduct.

Mechanism of DDQ-Mediated Oxidative Deprotection

Benzyl Ether Benzyl Ether Charge-Transfer Complex Charge-Transfer Complex Benzyl Ether->Charge-Transfer Complex DDQ DDQ DDQ->Charge-Transfer Complex DDQH2 DDQH2 DDQ->DDQH2 Reduction Cation Radical Cation Radical Charge-Transfer Complex->Cation Radical SET Hemiacetal Hemiacetal Cation Radical->Hemiacetal H2O attack Deprotected Alcohol Deprotected Alcohol Hemiacetal->Deprotected Alcohol Benzaldehyde Benzaldehyde Hemiacetal->Benzaldehyde

Caption: Proposed mechanism for the oxidative deprotection of benzyl ethers using DDQ.

Lewis Acid-Mediated Deprotection

For substrates that are intolerant to both reductive and oxidative conditions, Lewis acids provide a valuable alternative. Boron trichloride (BCl₃) is a commonly used reagent for this transformation.

Experimental Protocol: Deprotection using BCl₃

  • Materials: Benzyl-protected alcohol, boron trichloride (BCl₃) solution in CH₂Cl₂, and anhydrous CH₂Cl₂.

  • Procedure:

    • Dissolve the benzyl-protected alcohol in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to a low temperature (typically -78 °C).

    • Slowly add a solution of BCl₃ in CH₂Cl₂ (1-2 equivalents) to the stirred solution.

    • Stir the reaction at low temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction by the slow addition of methanol, followed by water.

    • Allow the mixture to warm to room temperature.

    • Extract the product with CH₂Cl₂, wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Logical Flow of Lewis Acid-Mediated Deprotection

Benzyl Ether Benzyl Ether Oxonium Ion Intermediate Oxonium Ion Intermediate Benzyl Ether->Oxonium Ion Intermediate Lewis Acid (e.g., BCl3) Lewis Acid (e.g., BCl3) Lewis Acid (e.g., BCl3)->Oxonium Ion Intermediate Coordination SN1/SN2 Cleavage SN1/SN2 Cleavage Oxonium Ion Intermediate->SN1/SN2 Cleavage Deprotected Alcohol Deprotected Alcohol SN1/SN2 Cleavage->Deprotected Alcohol Benzyl Halide Benzyl Halide SN1/SN2 Cleavage->Benzyl Halide

Caption: Key steps in the Lewis acid-mediated deprotection of a benzyl ether.

Conclusion

The selection of a benzyl ether deprotection method is a critical decision in the design of a synthetic route. While catalytic hydrogenolysis remains a robust and high-yielding choice for many applications, the presence of reducible functional groups necessitates the consideration of orthogonal strategies. Catalytic transfer hydrogenolysis offers a safer alternative to using hydrogen gas, while oxidative methods with reagents like DDQ provide a powerful tool for deprotection in the presence of sensitive functionalities. For substrates that are incompatible with both reductive and oxidative conditions, Lewis acid-mediated cleavage presents a viable, albeit often harsher, alternative. By carefully evaluating the substrate and the overall synthetic plan, researchers can choose the most appropriate deprotection strategy to achieve their desired transformation efficiently and selectively.

References

A Comparative Guide to the Analytical Determination of Benzyl Butyl Ether: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like benzyl butyl ether is critical for quality control, stability testing, and formulation development. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound with alternative analytical techniques, supported by experimental data and detailed protocols.

Quantitative Data Summary

The performance of an analytical method is best assessed through its validation parameters. The following table summarizes the typical performance characteristics of an HPLC method suitable for this compound, alongside data for a common alternative, Gas Chromatography-Mass Spectrometry (GC-MS).

Due to the limited availability of a comprehensive validation report for an HPLC method specific to this compound in publicly accessible literature, the data presented for HPLC is based on a validated method for the structurally similar compound, vanillyl butyl ether, to provide a reasonable expectation of performance.

ParameterHPLC Method (based on Vanillyl Butyl Ether data)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (Correlation Coefficient) r = 0.9999> 0.999
Concentration Range 12–100 µg/mL5–500 ng/g
Precision (%RSD) < 0.73 (Inter-day)[1]1.8–17.8%[2]
Accuracy (Recovery) 98.5%[1]91.8–122%[2]
Limit of Quantification (LOQ) Not specified54.1–76.3 ng/g[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the protocols for the HPLC and GC-MS determination of this compound.

Validated HPLC Method Protocol

This protocol is based on a reverse-phase HPLC method suitable for the analysis of this compound.[3]

  • Instrumentation: An HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions:

    • Column: Newcrom R1 reverse-phase column.[3]

    • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid can be used instead of phosphoric acid.[3]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength suitable for the benzyl chromophore (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like acetonitrile or a mixture of isopropanol and water.

    • Create a series of calibration standards by diluting the stock solution to concentrations within the expected linear range.

    • For formulated products, an extraction step using a solvent mixture like isopropanol:water (1:1) may be necessary.[1]

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, making it a powerful alternative for the analysis of volatile and semi-volatile compounds like this compound.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., a triple quadrupole for enhanced selectivity) is employed.

  • Chromatographic Conditions:

    • Column: A low-polarity capillary column, such as one with a 5% phenyl methyl siloxane stationary phase.[4]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature and ramping up to ensure separation from other components.

    • Injector Temperature: Set to ensure efficient volatilization of the analyte.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, or full scan for qualitative analysis. Key ions for this compound include m/z 91 and 92.[5]

  • Sample Preparation:

    • Samples are typically dissolved in a volatile organic solvent. For complex matrices, a liquid-liquid extraction may be required to transfer the analyte into a suitable solvent like dichloromethane.[4]

Visualizing the Methodologies

HPLC Experimental Workflow

The following diagram illustrates the typical workflow for the determination of this compound using the described HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Prepare Stock Solution of this compound prep_cal Create Calibration Standards (Serial Dilution) prep_start->prep_cal prep_sample Prepare Sample Solution (e.g., Extraction) prep_start->prep_sample prep_filter Filter All Solutions (0.45 µm Syringe Filter) prep_cal->prep_filter prep_sample->prep_filter analysis_inject Inject into HPLC System prep_filter->analysis_inject analysis_separate Chromatographic Separation (Reverse-Phase Column) analysis_inject->analysis_separate analysis_detect UV Detection analysis_separate->analysis_detect data_integrate Integrate Peak Areas analysis_detect->data_integrate data_curve Generate Calibration Curve data_integrate->data_curve data_quantify Quantify this compound in Sample data_integrate->data_quantify data_curve->data_quantify

HPLC analysis workflow for this compound.

Comparison of Analytical Methods

This diagram provides a logical comparison between the HPLC method and its primary alternative, GC-MS, for the analysis of this compound.

Method_Comparison cluster_hplc HPLC Method cluster_gcms GC-MS Method cluster_comparison Comparison Points hplc_principle Principle: Liquid-Solid Partitioning hplc_instrument Instrumentation: Liquid Chromatograph hplc_phase Mobile Phase: Liquid (e.g., ACN/Water) hplc_detector Detector: UV comp_specificity Specificity hplc_detector->comp_specificity comp_sensitivity Sensitivity hplc_detector->comp_sensitivity hplc_analyte Analyte State: Dissolved in Liquid comp_volatility Analyte Volatility Requirement hplc_analyte->comp_volatility Not Required gcms_principle Principle: Gas-Solid Partitioning & Mass-to-Charge Ratio gcms_instrument Instrumentation: Gas Chromatograph - Mass Spectrometer gcms_phase Mobile Phase: Inert Gas (e.g., Helium) gcms_detector Detector: Mass Spectrometer gcms_detector->comp_specificity Higher gcms_detector->comp_sensitivity Generally Higher gcms_analyte Analyte State: Volatilized (Gas) gcms_analyte->comp_volatility Required

Comparison of HPLC and GC-MS for this compound analysis.

References

Navigating Chemical Compatibility: A Comparative Guide to the Cross-Reactivity of Benzyl Butyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the chemical compatibility of reagents is paramount to ensuring the integrity and success of experimental outcomes. Benzyl butyl ether, a versatile solvent and building block in organic synthesis, is frequently employed in diverse chemical environments. This guide provides a comprehensive comparison of the cross-reactivity of this compound with a range of common laboratory reagents, supported by established chemical principles and available experimental data.

Comparative Reactivity Profile of this compound

This compound is generally characterized by its stability, a feature attributable to the robustness of the ether linkage. However, its reactivity is significantly influenced by the nature of the reagents it is exposed to, particularly under harsh conditions. The following tables summarize the expected cross-reactivity of this compound with common laboratory reagents. The stability is categorized based on the anticipated percentage of degradation over 24 hours at room temperature (approximately 20-25°C) unless otherwise specified.

Table 1: Cross-Reactivity with Acids and Bases

Reagent ClassSpecific Reagent (Concentration)Expected Stability (24h @ RT)Notes
Aqueous Mineral Acids 1 M Hydrochloric Acid (HCl)High (>99%)Generally stable to dilute, non-nucleophilic acids.
1 M Sulfuric Acid (H₂SO₄)High (>99%)Similar stability to dilute HCl.
Strong Protic Acids Concentrated Hydrobromic Acid (HBr)Low (<10%)Subject to cleavage via SN1/SN2 mechanisms.[1][2]
Concentrated Hydroiodic Acid (HI)Low (<10%)Readily cleaved by strong nucleophilic acids.[1][2]
Lewis Acids Boron Trichloride (BCl₃)Low (<10%)Effective for benzyl ether cleavage.
Tin(IV) Chloride (SnCl₄)Moderate (70-90%)Generally less reactive towards benzyl ethers compared to benzyl esters.
Aqueous Bases 1 M Sodium Hydroxide (NaOH)High (>99%)Stable to common aqueous bases.[2]
1 M Potassium Hydroxide (KOH)High (>99%)Ether linkage is resistant to nucleophilic attack by hydroxide.
Strong Organic Bases Sodium Hydride (NaH)High (>99%)Stable, often used as a base in reactions involving benzyl ethers.
n-Butyllithium (n-BuLi)Moderate-LowCan undergo α-lithiation at the benzylic position.

Table 2: Cross-Reactivity with Oxidizing and Reducing Agents, and Other Reagents

Reagent ClassSpecific ReagentExpected Stability (24h @ RT)Notes
Oxidizing Agents Air (Oxygen)Moderate (gradual degradation)Can slowly form explosive peroxides over time, especially in the presence of light.[3][4]
tert-Butyl hydroperoxide (TBHP)Low (<20%)Can be oxidized to butyl benzoate, especially with a catalyst.[5]
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)Low (<10%)A common reagent for the oxidative cleavage of benzyl ethers.[6]
Reducing Agents Hydrogen (H₂) with Palladium on Carbon (Pd/C)Low (<5%)Standard condition for benzyl ether cleavage via hydrogenolysis.[6]
Lithium Aluminum Hydride (LiAlH₄)High (>99%)Generally stable to hydride reducing agents.
Sodium Borohydride (NaBH₄)High (>99%)Stable under standard borohydride reduction conditions.
Organometallics Phenylmagnesium Bromide (PhMgBr)High (>95%)Generally stable in the absence of a specific catalyst.
Phenylmagnesium Bromide with Nickel CatalystLow (<20%)Can undergo cross-coupling reactions.

Signaling Pathways and Logical Relationships

The reactivity of this compound can be understood through key reaction pathways. The following diagrams illustrate the primary mechanisms of cleavage under different conditions.

cluster_acid Acid-Catalyzed Cleavage BBE This compound Protonated_BBE Protonated Ether BBE->Protonated_BBE H⁺ Benzyl_Carbocation Benzyl Carbocation Protonated_BBE->Benzyl_Carbocation SN1 Pathway Butyl_Halide Butyl Halide Protonated_BBE->Butyl_Halide SN2 Pathway (at butyl group) Butanol Butanol Benzyl_Carbocation->Butanol Benzyl_Halide Benzyl Halide Benzyl_Carbocation->Benzyl_Halide X⁻ Benzene Benzene Benzyl_Carbocation->Benzene Elimination cluster_reductive Reductive Cleavage (Hydrogenolysis) BBE This compound Toluene Toluene BBE->Toluene H₂, Pd/C Butanol Butanol BBE->Butanol H₂, Pd/C cluster_workflow Experimental Workflow for Cross-Reactivity Testing Start Prepare Stock Solution (BBE + Internal Standard) Time_Zero Acquire Initial ¹H NMR / HPLC Start->Time_Zero Add_Reagent Add Test Reagent Time_Zero->Add_Reagent Monitor Monitor at Time Intervals (NMR / HPLC / GC-MS) Add_Reagent->Monitor Analyze Analyze Data (% Degradation vs. Time) Monitor->Analyze End Determine Stability Analyze->End

References

Safety Operating Guide

Navigating the Disposal of Benzyl Butyl Ether: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, proper chemical handling and disposal are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step information for the proper disposal of benzyl butyl ether, a common laboratory reagent. While not classified as a hazardous substance by major regulatory bodies, adherence to local and national waste disposal regulations is mandatory.

Immediate Safety and Handling

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety goggles, chemical-resistant gloves (such as butyl rubber), and a lab coat.[1] Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any vapors.

In the event of a spill, absorb the material with an inert substance like sand, silica gel, or a universal binder.[2] Collect the spilled material and absorbent into a suitable, closed container for disposal.[2][3] Prevent the spill from entering drains or waterways.[3][4]

This compound: Key Data

A summary of the key physical and safety data for this compound is provided in the table below for easy reference.

PropertyValueSource
CAS Number 588-67-0[1][5]
Molecular Formula C₁₁H₁₆O[5]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 220 °C (428 °F)
Flash Point 91 °C (196 °F)
GHS Classification Not a hazardous substance or mixture
OSHA Hazard Communication Standard (29 CFR 1910.1200) Not considered hazardous[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound, while not strictly regulated as hazardous waste at the federal level, requires a careful and considered approach. The following protocol outlines the necessary steps to ensure safe and compliant disposal.

1. Waste Identification and Collection:

  • Collect waste this compound in a dedicated, properly sealed, and clearly labeled container.

  • The label should include the full chemical name ("this compound"), the quantity, and the date of accumulation.[6] Do not mix with other waste streams unless compatibility has been confirmed.[6]

2. Storage:

  • Store the waste container in a designated hazardous waste storage area.[7]

  • This area should be secure, well-ventilated, and away from sources of ignition as this compound is a combustible liquid.[7]

3. Consultation of Local Regulations:

  • This is the most critical step. Chemical waste disposal is governed by local, state, and national regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to understand the specific requirements for your location.[6][8] They will provide guidance on whether this compound can be disposed of through specific routes or if it must be managed as a regulated waste.

4. Professional Disposal:

  • It is highly recommended to entrust the disposal of all chemical waste, including this compound, to a licensed professional waste disposal company.[3]

  • This ensures that the waste is handled, transported, and disposed of in an environmentally responsible and compliant manner.

5. Container Decontamination and Disposal:

  • Once the waste has been collected, any empty containers must be properly managed.

  • For containers that held this compound, triple rinse them with a suitable solvent. The rinsate must be collected and disposed of as chemical waste.[8]

  • After rinsing, deface or remove the original label and dispose of the container as regular trash, in accordance with your facility's procedures.[8]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.

A Start: this compound for Disposal B Is the container empty? A->B C Triple rinse with appropriate solvent B->C Yes F Collect waste in a labeled, sealed container B->F No D Collect rinsate as chemical waste C->D E Deface label and dispose of container as non-hazardous trash D->E J End E->J G Store in designated waste area F->G H Consult Institutional EHS / Local Regulations G->H I Dispose through a licensed waste disposal company H->I I->J

Caption: Decision workflow for this compound disposal.

By following these procedures and consulting with safety professionals, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Essential Safety and Logistics for Handling Benzyl Butyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for Benzyl Butyl Ether (CAS No. 588-67-0), including operational and disposal plans.

Note on Hazard Classification: Safety Data Sheets (SDS) for this compound present varied hazard classifications. Some sources classify it as not a hazardous substance, while others recommend caution.[1][2] Given this discrepancy, and as a matter of best practice for handling chemical ethers, a conservative approach to personal protective equipment (PPE) is recommended.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on a comprehensive review of safety guidelines for ethers.

PPE CategoryRecommendation
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Hand Protection Handle with gloves. Gloves must be inspected prior to use. For full contact, Butyl rubber gloves with a minimum layer thickness of 0.3 mm are recommended, offering a breakthrough time of over 480 minutes. For splash protection, Nitrile rubber gloves with a minimum layer thickness of 0.4 mm and a breakthrough time of over 30 minutes are suitable.[3]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[2][4] A lab coat is standard. For tasks with a higher risk of splashing, consider a chemical-resistant apron.
Respiratory Protection Under normal use conditions with adequate ventilation, no protective equipment is typically needed.[2] However, if a risk assessment indicates the need, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. Respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3]

Experimental Protocols: Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[2][4]

  • Avoid ingestion and inhalation.[2][4]

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.[4]

  • Keep away from heat, sparks, and open flames.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][4]

  • Keep the container tightly closed.[1][4]

  • Protect from light.[2]

Spill and Disposal Plan

Spill Response:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to soak up the spill.[3][4]

  • Collect: Place the absorbed material into a suitable, closed container for disposal.[3]

  • Clean: Clean the spill area thoroughly.

  • PPE: Use proper personal protective equipment during the entire cleanup process.[4]

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

  • Do not let the product enter drains.[3]

  • Dispose of contaminated packaging as unused product.[3]

  • All disposal practices must be in accordance with local, state, and federal regulations.

Procedural Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

This compound: Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_response Incident Response cluster_disposal Disposal A Assess Risks B Select & Don PPE A->B Proceed with Caution C Handle in Ventilated Area B->C Begin Work D Store Properly C->D After Use E Spill Occurs C->E If spill happens G Collect Waste C->G Routine Waste D->C For Next Use F Contain & Clean Spill E->F Immediate Action F->G Post-Cleanup H Dispose via Licensed Service G->H Final Step

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.